molecular formula C8H9NO4 B1462855 (3-Methoxy-5-nitrophenyl)methanol CAS No. 354525-36-3

(3-Methoxy-5-nitrophenyl)methanol

Cat. No.: B1462855
CAS No.: 354525-36-3
M. Wt: 183.16 g/mol
InChI Key: YHVWSNFJLXOVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWSNFJLXOVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666807
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354525-36-3
Record name (3-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Methoxy-5-nitrophenyl)methanol CAS 354525-36-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (3-Methoxy-5-nitrophenyl)methanol (CAS 354525-36-3). This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

CAS Registry Number: 354525-36-3[1]

Executive Summary

This compound is a meta-substituted benzyl alcohol derivative characterized by the presence of an electron-withdrawing nitro group and an electron-donating methoxy group on the benzene ring. This "push-pull" electronic substitution pattern makes it a valuable building block in medicinal chemistry, particularly for fragment-based drug design (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors, receptor antagonists, and molecular probes where the 3,5-disubstitution pattern is required to optimize binding affinity and metabolic stability.

Chemical Identity & Structural Analysis

The compound features a benzyl alcohol moiety prone to oxidation and nucleophilic substitution, flanked by a nitro group (susceptible to reduction) and a methoxy group (stable ether linkage).

Parameter Data
IUPAC Name This compound
Synonyms 3-Methoxy-5-nitrobenzyl alcohol; 5-Hydroxymethyl-3-nitroanisole
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES COC1=CC(CO)=CC([O-])=C1
InChI Key YHVWSNFJLXOVCZ-UHFFFAOYSA-N
MDL Number MFCD11870182

Physicochemical Properties

Note: Experimental data for this specific isomer is limited in public registries. Values marked with () are predicted based on structural analogs (e.g., 3-nitrobenzyl alcohol).*

Property Value / Description
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 85–90°C (Predicted*)
Boiling Point ~350°C (at 760 mmHg, Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Sparingly soluble in water.
pKa (Alcohol) ~14.8 (Predicted)
LogP 0.8–1.1 (Predicted)

Synthetic Pathways

The most robust and chemoselective method for synthesizing this compound is the reduction of its corresponding carboxylic acid precursor. This route avoids the potential over-reduction of the nitro group often seen with stronger hydrides like Lithium Aluminum Hydride (LiAlH₄).

Protocol: Chemoselective Reduction

Precursor: 3-Methoxy-5-nitrobenzoic acid (CAS 78238-12-7) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF)

Mechanistic Rationale

Borane (BH₃) is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate carbonyl oxygen but is relatively inert toward the electron-deficient nitro group. This chemoselectivity is superior to LiAlH₄, which attacks nitro groups via electron transfer mechanisms.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-Methoxy-5-nitrobenzoic acid (1.0 equiv, e.g., 1.97 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 equiv, 15 mL) over 15 minutes. Caution: Hydrogen gas evolution.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 1:1 Hexane/EtOAc) for the disappearance of the acid.

  • Quenching: Cool back to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling). Stir for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Acid 3-Methoxy-5-nitrobenzoic Acid Intermediate Triacyloxyborane Intermediate Acid->Intermediate Electrophilic Attack (0°C, THF) Reagent BH3·THF (Chemoselective Reductant) Reagent->Intermediate Product (3-Methoxy-5-nitrophenyl) methanol Intermediate->Product Hydrolysis (MeOH) (-B(OMe)3)

Caption: Chemoselective reduction pathway preserving the nitro moiety.

Reactivity & Functional Group Interconversion

This compound serves as a divergent intermediate. The benzyl alcohol can be activated for nucleophilic substitution, while the nitro group can be reduced to an aniline for amide coupling.

Key Transformations
  • Benzyl Halide Formation: Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) yields the benzyl chloride or bromide, respectively. These are potent electrophiles for alkylating amines or phenols.

  • Oxidation: Treatment with mild oxidants like PCC or Dess-Martin Periodinane yields 3-methoxy-5-nitrobenzaldehyde .

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an amine, yielding 3-amino-5-methoxybenzyl alcohol . Note: If the benzyl alcohol is not protected, hydrogenolysis of the benzylic C-O bond is a risk with Pd/C; SnCl₂ is preferred for chemoselectivity.

Reactivity Map

Reactivity Alcohol (3-Methoxy-5-nitrophenyl) methanol Aldehyde 3-Methoxy-5-nitrobenzaldehyde (Oxidation) Alcohol->Aldehyde PCC or DMP Halide 3-Methoxy-5-nitrobenzyl Chloride/Bromide Alcohol->Halide SOCl2 or PBr3 Aniline 3-Amino-5-methoxybenzyl alcohol Alcohol->Aniline SnCl2 / EtOH (Avoids hydrogenolysis) Ether Benzyl Ether Derivatives (Williamson Synthesis) Alcohol->Ether NaH, R-X

Caption: Divergent synthesis pathways from the parent alcohol.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol. [Link](Note: Isomeric data used for property estimation).

  • Brown, H. C., & Krishnamurthy, S. (1979).Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Foundational reference for chemoselective borane reductions).

Sources

Technical Profile: 3-Methoxy-5-nitrobenzyl Alcohol

[1][2][3][4]

Chemical Identity & Physicochemical Profile

This compound belongs to the class of nitrobenzyl alcohols, distinct for its meta-substitution pattern (3,5-disubstitution). Unlike the more common ortho-nitro isomers used extensively as photocages, the 3,5-isomer is primarily utilized for its electronic properties in structure-activity relationship (SAR) studies and as a stable linker precursor.

ParameterData
CAS Number 354525-36-3
IUPAC Name (3-Methoxy-5-nitrophenyl)methanol
Molecular Formula C

H

NO

Molecular Weight 183.16 g/mol
Physical State Solid (Crystalline needles or powder)
Solubility Soluble in DMSO, DMF, CH

Cl

, THF; sparingly soluble in water.[1]
SMILES COC1=CC(CO)=CC(=O)=C1
Structural Analysis & Electronic Properties

The 3-methoxy-5-nitrobenzyl alcohol scaffold features a "push-pull" electronic system on the benzene ring, which dictates its reactivity and spectroscopic signature.

  • Electronic Effects:

    • Nitro Group (-NO

      
      , pos 5):  Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It deactivates the ring towards electrophilic aromatic substitution but activates the benzylic position for nucleophilic attacks if converted to a leaving group.
      
    • Methoxy Group (-OCH

      
      , pos 3):  Electron-donating group (EDG) via resonance (+R). It partially counteracts the deactivating effect of the nitro group, modulating the acidity of the benzylic protons.
      
  • Benzylic Reactivity: The hydroxyl group is readily convertible to halides (chloride/bromide) using standard reagents (SOCl

    
    , PBr
    
    
    ), making it a versatile electrophile for coupling reactions (e.g., alkylation of amines or phenols).
Visualization: Electronic Structure & Reactivity

ElectronicEffectsCoreBenzyl Alcohol Core(Benzylic -OH)ReactivityHigh Reactivity toHalogenation (PBr3/SOCl2)Core->Reactivity ActivationNitro5-Nitro Group(Electron Withdrawing)Nitro->Core Inductive DeactivationMethoxy3-Methoxy Group(Electron Donating)Methoxy->Core Resonance Stabilization

Figure 1: Electronic interplay between the nitro and methoxy substituents affecting the benzylic center.

Synthesis Protocol

The most authoritative and scalable route to 3-methoxy-5-nitrobenzyl alcohol is the chemoselective reduction of 3-methoxy-5-nitrobenzoic acid . This method avoids the harsh conditions of nitration on the alcohol itself, which could lead to oxidation or over-nitration.

Protocol: Borane-Mediated Reduction

Objective: Convert carboxylic acid to primary alcohol without reducing the nitro group.

Reagents:

  • Precursor: 3-Methoxy-5-nitrobenzoic acid (CAS 20375-65-9).

  • Reducing Agent: Borane-tetrahydrofuran complex (BH

    
     THF), 1.0 M solution.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated Sodium Bicarbonate (NaHCO

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N

    
     or Ar), dissolve 3-methoxy-5-nitrobenzoic acid  (1.0 equiv) in anhydrous THF (approx. 10-15 mL per gram of substrate).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add BH

    
     THF  (1.0 M, 5.0 equiv) dropwise via a pressure-equalizing addition funnel. Note: Gas evolution (H
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours . Monitor reaction progress via TLC (mobile phase: 5% MeOH in CH

    
    Cl
    
    
    ) or LC-MS. The acid spot should disappear.
  • Quenching: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated NaHCO

    
      solution until gas evolution ceases.
    
  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (CH

      
      Cl
      
      
      )
      (3x).
    • Wash combined organics with brine, dry over anhydrous MgSO

      
      , and filter.
      
  • Purification: Concentrate in vacuo. The crude product is typically pure enough for use (Yield: ~84%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in CH

    
    Cl
    
    
    ).
Self-Validating Checkpoints:
  • Visual: The reaction mixture should transition from a suspension (acid) to a clear solution as the borane complex forms and reduction proceeds.

  • Safety Check: The quench is exothermic. If the internal temperature spikes >10°C, pause addition.

Visualization: Synthetic Pathway

SynthesisStart3-Methoxy-5-nitrobenzoic Acid(Solid, Carboxylic Acid)IntermediateBoronate IntermediateStart->Intermediate ReductionReagentBH3·THF (5.0 eq)THF, 0°C to RT, 16hReagent->StartProduct3-Methoxy-5-nitrobenzyl Alcohol(Yield: ~84%)Intermediate->Product NaHCO3 Quench

Figure 2: Chemoselective reduction pathway preserving the nitro functionality.

Analytical Characterization

To validate the identity of the synthesized product, compare spectral data against these expected parameters.

1H NMR (400 MHz, DMSO-d


 or CDCl

):
  • 
     ~7.5 - 8.0 ppm:  Three distinct aromatic signals (singlets or fine doublets due to meta-coupling). The proton between the nitro and methoxy groups is typically the most deshielded.
    
  • 
     ~5.4 ppm:  Triplet (OH), if running in DMSO-d
    
    
    without D
    
    
    O exchange.
  • 
     ~4.6 - 4.8 ppm:  Doublet (CH
    
    
    ), collapses to singlet upon D
    
    
    O exchange.
  • 
     ~3.8 - 3.9 ppm:  Singlet (3H, -OCH
    
    
    ).

Mass Spectrometry:

  • Ionization: ESI (Positive or Negative mode depending on ionization method, though alcohols often fly better as adducts).

  • Expected Mass: [M+H]

    
     = 184.17 (weak), often seen as [M+Na]
    
    
    = 206.15 or [M-H]
    
    
    = 182.15.
Applications in Drug Development
  • Kinase Inhibitor Synthesis: This alcohol is a key intermediate in the synthesis of Quinazoline-based EGFR inhibitors . The benzylic alcohol is typically converted to a bromide (using PBr

    
    ) or chloride, which then undergoes nucleophilic substitution with aniline derivatives or heterocycles.
    
  • Linker Chemistry: The 3-methoxy-5-nitrobenzyl moiety serves as a robust linker that is stable under acidic and basic conditions used in peptide synthesis, but can be modified (e.g., reduction of the nitro group to an amine) to trigger release or conformational changes in prodrug designs.

Safety & Handling
  • Nitroaromatics: While 3-methoxy-5-nitrobenzyl alcohol is not classified as a high explosive, nitro compounds possess high energy potential. Avoid heating crude residues to dryness at high temperatures (>100°C).

  • Toxicity: Treat as a potential irritant. Standard PPE (gloves, safety glasses, fume hood) is mandatory.

  • Storage: Store in a cool, dry place away from strong reducing agents and light.

References
  • Synthesis Protocol & Yield: Quinazoline derivatives for use against cancer. US Patent Application 2009/0036474 A1. (Example 9, Note 24 describes the reduction of 3-methoxy-5-nitrobenzoic acid to the alcohol).

  • Precursor Synthesis: Journal of Medicinal Chemistry, 2004, 47 (11), 2897–2905. (Describes the synthesis and characterization of the 3-methoxy-5-nitrobenzoic acid precursor).

  • Chemical Property Verification: PubChem Compound Summary for CID 45091344 (3-Methoxy-5-nitrobenzyl alcohol).

physical and chemical properties of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and reactivity of (3-Methoxy-5-nitrophenyl)methanol , a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including pyrrolobenzodiazepines (PBDs) and kinase inhibitors.[1]

Executive Summary

This compound (CAS: 354525-36-3) is a meta-substituted benzyl alcohol derivative characterized by the simultaneous presence of an electron-withdrawing nitro group and an electron-donating methoxy group.[1][2][3][4][5] This "push-pull" electronic configuration makes it a versatile building block in medicinal chemistry.[1] It serves as a pivotal precursor for 3-methoxy-5-nitrobenzaldehyde and subsequent aniline derivatives used in the development of DNA-interactive payloads and enzyme inhibitors.[1]

Molecular Architecture & Identification

The compound features a 1,3,5-trisubstituted benzene ring pattern, ensuring high regiochemical stability during downstream functionalization.[1]

IdentifierDetail
IUPAC Name This compound
CAS Number 354525-36-3
Molecular Formula

Molecular Weight 183.16 g/mol
SMILES COC1=CC(=CC(=C1)[O-])CO
InChI Key YHVWSNFJLXOVCZ-UHFFFAOYSA-N
Structure Description Benzene core substituted at position 1 with hydroxymethyl, position 3 with methoxy, and position 5 with nitro.[1][2][3][4][6][7][8]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for process development.

Physical Properties Table
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Experimental [1]
Color Pale yellow to off-whiteNitro-aromatic characteristic
Melting Point 75–85 °C (Typical range for congeners)Predicted based on structural analogs
Boiling Point ~360 °C (at 760 mmHg)Predicted
Density 1.3 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, DMF, MeOH, EtOAc, DCM.[1] Sparingly soluble in water.[1]Lipophilic nature
LogP (Oct/Water) 1.14Predicted (Consensus)
pKa (Alcohol) ~14.8Non-acidic hydroxyl
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Nitro + Methoxy + Hydroxyl)
Spectroscopic Signature (Predicted)[1]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.85 (s, 1H, Ar-H2): Deshielded by ortho-
      
      
      
      .[1]
    • 
       7.65 (s, 1H, Ar-H4): Deshielded by ortho-
      
      
      
      .[1]
    • 
       7.30 (s, 1H, Ar-H6): Shielded relative to H2/H4 by ortho-OMe.[1]
      
    • 
       5.40 (t, 1H, OH): Hydroxyl proton.[1]
      
    • 
       4.60 (d, 2H, 
      
      
      
      ): Benzylic methylene.[1]
    • 
       3.85 (s, 3H, 
      
      
      
      ): Methoxy singlet.[1]

Synthesis & Production

The most robust synthetic route proceeds via the reduction of Methyl 3-methoxy-5-nitrobenzoate .[1] This pathway avoids the regioselectivity issues associated with direct nitration of 3-methoxybenzyl alcohol.[1]

Primary Synthetic Workflow
  • Precursor Selection: Start with 3-Hydroxy-5-nitrobenzoic acid (derived from 3,5-dinitrobenzoic acid).[1]

  • Methylation: O-methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and base (

    
    ) to yield Methyl 3-methoxy-5-nitrobenzoate.[1]
    
  • Chemoselective Reduction: Reduction of the ester to the alcohol using Sodium Borohydride (

    
    ) in Methanol/THF or Borane-DMS complex (
    
    
    
    ).[1] Note:
    
    
    is preferred to avoid reducing the nitro group.
Reaction Pathway Diagram

The following diagram illustrates the logical flow from commodity chemicals to the target intermediate and its downstream derivatives.

SynthesisPathway Start 3,5-Dinitrobenzoic Acid (CAS 99-34-3) Inter1 3-Hydroxy-5-nitrobenzoic Acid Start->Inter1 1. Partial Red. 2. Diazotization Inter2 Methyl 3-methoxy-5-nitrobenzoate Inter1->Inter2 MeI, K2CO3 (Methylation) Target This compound (CAS 354525-36-3) Inter2->Target NaBH4 / MeOH (Selective Ester Red.) Prod1 3-Methoxy-5-nitrobenzaldehyde (Oxidation) Target->Prod1 PCC or MnO2 Prod2 (3-Amino-5-methoxyphenyl)methanol (Reduction) Target->Prod2 H2, Pd/C or Fe/HCl

Figure 1: Synthetic genealogy and divergent reactivity of this compound.[1][5]

Experimental Protocol: Ester Reduction (Representative)
  • Reagents: Methyl 3-methoxy-5-nitrobenzoate (1.0 eq),

    
     (4.0 eq), THF (10 V), Methanol (2 V).[1]
    
  • Procedure:

    • Dissolve ester in anhydrous THF under

      
      .
      
    • Heat to reflux (

      
      ).
      
    • Add Methanol dropwise over 1 hour (gas evolution observed).

    • Stir for 4–6 hours until TLC indicates consumption of ester.

    • Quench: Cool to

      
       and carefully add 1N HCl to pH 7.
      
    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexane/EtOAc or column chromatography.[1]

Reactivity & Applications

This compound acts as a "linchpin" intermediate due to its three distinct functional handles:

  • Benzylic Alcohol (

    
    ): 
    
    • Oxidation: Readily converts to 3-methoxy-5-nitrobenzaldehyde (CAS 354512-22-4) using PCC, Dess-Martin Periodinane, or activated

      
      .[1] This aldehyde is a key substrate for Wittig reactions or reductive aminations.[1]
      
    • Halogenation: Converts to benzyl chloride/bromide using

      
       or 
      
      
      
      , enabling alkylation of amines (e.g., in PBD synthesis).[1]
  • Nitro Group (

    
    ): 
    
    • Reduction: Hydrogenation (

      
      ) or chemical reduction (
      
      
      
      ,
      
      
      ) yields the aniline.[1] This is crucial for creating amide linkages in drug conjugates.[1]
  • Methoxy Group (

    
    ): 
    
    • Acts as a masked phenol.[1] Demethylation (

      
      ) yields the resorcinol derivative, increasing water solubility and hydrogen-bonding potential.[1]
      

Handling, Safety & Stability

This compound is a stable solid but requires standard chemical hygiene due to the nitro group.[1]

  • Hazard Classification (GHS):

    • Warning: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Storage Conditions:

    • Store in a cool, dry place (

      
       recommended for long-term).[1]
      
    • Keep container tightly closed to prevent moisture absorption.[1]

    • Stable under normal laboratory conditions; avoid strong oxidizing agents and strong bases.[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • BLD Pharm. (n.d.).[1] this compound Product Page. Retrieved from

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][4][5][9] National Library of Medicine.[1] Retrieved from [8]

  • GuideChem. (2024).[1] Benzenemethanol, 3-methoxy-5-nitro- Properties and Suppliers. Retrieved from

  • ChemicalBook. (2024).[1] Synthesis of 3-Methoxy-5-nitrobenzaldehyde from alcohol precursors. Retrieved from

  • Soai, K., et al. (1984).[1] Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Journal of Organic Chemistry. (Methodology reference for ester reduction).

Sources

(3-Methoxy-5-nitrophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Methoxy-5-nitrophenyl)methanol: Physicochemical Profile, Synthesis, and Applications in Medicinal Chemistry.

Executive Summary

This compound (CAS: 354525-36-3) is a specialized benzenoid building block used primarily in the synthesis of heterocycles for oncology and kinase inhibitor discovery. Characterized by its meta-substituted architecture, it presents a unique vector combination—an electron-withdrawing nitro group, a lipophilic methoxy group, and a reactive hydroxymethyl handle—positioned 1,3,5 relative to each other. This specific substitution pattern allows medicinal chemists to probe the "solvent-exposed" or "ribose-pocket" regions of kinase active sites with high geometric precision.

This technical guide details the compound's molecular specifications, validated synthetic routes, and its utility as a scaffold in Fragment-Based Drug Design (FBDD).

Physicochemical Profile

The molecular architecture of this compound is defined by a trisubstituted benzene ring. The 1,3,5-substitution pattern is critical; it prevents steric clash between the functional groups, allowing each to interact independently with biological targets.

Molecular Specifications
PropertyValueNotes
IUPAC Name This compound
CAS Number 354525-36-3 Note: Distinguish from 2-nitro (53055-04-2) and 4-nitro (80866-88-2) isomers.
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.0532 Da
Appearance Pale yellow to off-white solidNitro group imparts color.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility due to aromaticity/nitro group.
pKa (Predicted) ~13-14 (Alcohol OH)The nitro group slightly acidifies the benzyl protons.
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity suitable for CNS penetration.
Structural Analysis (SMILES)

COC1=CC(CO)=CC([O-])=C1[1]

The molecule possesses three distinct vectors for chemical elaboration:

  • Nitro Group (-NO₂): Serves as a masked aniline. Reduction yields an amine for amide coupling or heterocycle formation (e.g., quinazolines).

  • Methoxy Group (-OCH₃): Provides a hydrogen bond acceptor and metabolic stability compared to a phenol.

  • Hydroxymethyl Group (-CH₂OH): The primary "handle" for connecting the scaffold to a core pharmacophore via etherification, amination (after activation), or oxidation to an aldehyde.

Synthesis & Manufacturing

The synthesis of this compound requires regioselective control to ensure the 1,3,5-substitution pattern. The most robust industrial route involves the chemoselective reduction of 3-methoxy-5-nitrobenzoic acid .

Primary Synthetic Route: Chemoselective Reduction

Direct reduction of the carboxylic acid precursor using Borane-THF (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ poses a risk of reducing the nitro group to an azo or amine species, whereas Borane is highly selective for carboxylic acids in the presence of nitro groups.

Protocol Overview:

  • Starting Material: 3-Methoxy-5-nitrobenzoic acid.[2][3]

  • Reagent: Borane-tetrahydrofuran complex (1.0 M in THF).

  • Conditions: 0°C to Ambient Temperature, inert atmosphere (N₂).

  • Workup: Quench with MeOH, concentrate, and purify via flash chromatography (SiO₂).

Reaction Scheme (Graphviz Visualization):

SynthesisPathway Start 3-Methoxy-5-nitrobenzoic acid (Precursor) Product This compound (Target) Start->Product Reduction (0°C -> RT, THF) Reagent Reagent: BH3·THF or BH3·DMS (Chemoselective) Reagent->Start Selectivity: Acid > Nitro Deriv Benzyl Bromide/Chloride (Activated Intermediate) Product->Deriv PBr3 or SOCl2 (Activation)

Figure 1: Chemoselective reduction pathway preserving the nitro moiety while converting the carboxylic acid to the alcohol.[4]

Detailed Experimental Protocol (Bench Scale)

Based on standard protocols for nitro-benzoic acid reductions (e.g., US20090036474A1).

  • Setup: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen.

  • Dissolution: Dissolve 3-methoxy-5-nitrobenzoic acid (1.0 eq, e.g., 5.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Borane-THF complex (1.0 M, 1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5) for disappearance of the acid.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.

  • Isolation: Concentrate in vacuo. Redissolve residue in Ethyl Acetate, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: If necessary, purify via silica gel chromatography eluting with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

  • Expected Yield: 80–90%.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 7.7–7.8 (s, 1H): H2 (between NO₂/CH₂OH, deshielded).δ 7.5–7.6 (s, 1H): H4 (between NO₂/OMe).δ 7.2–7.3 (s, 1H): H6 (between CH₂OH/OMe, shielded).δ 4.7–4.8 (s, 2H): Benzylic -CH₂-.δ 3.9 (s, 3H): Methoxy -OCH₃.
IR Spectroscopy 3300–3400 cm⁻¹: O-H stretch (broad).1530 & 1350 cm⁻¹: N-O stretch (asymmetric/symmetric).1250 cm⁻¹: C-O stretch (aryl ether).
Mass Spectrometry m/z 183.1 [M]⁺ or 184.1 [M+H]⁺ .

Applications in Drug Development

This compound serves as a high-value "Linker-Payload" precursor and a scaffold for kinase inhibitors.

Kinase Inhibitor Design (Quinazolines)

In the synthesis of EGFR or VEGFR inhibitors, the benzyl alcohol is often converted to a benzyl halide and coupled to a quinazoline core.

  • Mechanism: The 3-methoxy group can occupy the hydrophobic pocket near the gatekeeper residue, while the 5-nitro group (later reduced to an amine) can form hydrogen bonds with the hinge region or solvent front residues.

Fragment-Based Drug Design (FBDD)

The molecule represents a "Rule of 3" compliant fragment (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3, cLogP ≤ 3).

  • Vector Analysis: The meta-orientation allows the exploration of chemical space that para-substituted analogs cannot reach, often inducing unique conformational changes in the target protein.

Logical Application Workflow:

Applications Scaffold This compound Activation Activation (Convert OH to Br/Cl/OMs) Scaffold->Activation Step 1 Coupling Nucleophilic Substitution (with Amines/Phenols) Activation->Coupling Step 2 Reduction Nitro Reduction (NO2 -> NH2) Coupling->Reduction Step 3 (Optional) FinalDrug Kinase Inhibitor / Bioactive Ligand (e.g., Quinazoline derivative) Reduction->FinalDrug Cyclization/Derivatization

Figure 2: Workflow for converting the alcohol scaffold into bioactive pharmaceutical ingredients.

Safety & Handling

  • Hazards: As a nitro compound, it possesses potential energetic properties, though the alcohol and methoxy groups stabilize the ring. Treat as a potential skin irritant and sensitizer.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent nitro-group degradation.

  • Waste: Dispose of as halogen-free organic waste. Do not mix with strong reducing agents or alkali metals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11870182, this compound. Retrieved from [Link]

  • Gibson, K. H., et al. (2009).Quinazoline derivatives for use against cancer. US Patent Application US20090036474A1. (Describes synthesis via diborane reduction).
  • Chandregowda, V., et al. (2009).Synthesis of benzimidazole derivatives as potential antimicrobial agents. (Contextual reference for nitro-benzyl alcohol reduction chemistries).
  • Matrix Fine Chemicals.(3-Methoxyphenyl)methanol Product Data. (General reference for methoxy-benzyl alcohol properties).

Sources

Technical Analysis: NMR Characterization of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-5-nitrophenyl)methanol (CAS: 70449-94-4) is a critical intermediate in the synthesis of antibody-drug conjugates (ADCs) and heterobifunctional crosslinkers.[1] Its structural integrity is defined by a 1,3,5-trisubstituted benzene ring , creating a unique NMR signature characterized by meta-coupling (


) and distinct electronic environments driven by the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group.[1]

This guide provides a comprehensive reference for the structural validation of this compound, synthesizing theoretical chemical shift increments with practical acquisition protocols.

Structural Logic & Electronic Environment

To accurately interpret the NMR data, one must first map the electronic push-pull mechanisms affecting the aromatic ring.[1]

  • Nitro Group (-NO

    
    , Pos 5):  A strong electron-withdrawing group (EWG) via induction and resonance.[1] It significantly deshields adjacent protons (shifts them downfield).[1]
    
  • Methoxy Group (-OCH

    
    , Pos 3):  An electron-donating group (EDG) by resonance but withdrawing by induction.[1] It shields ortho/para positions.[1][2]
    
  • Hydroxymethyl Group (-CH

    
    OH, Pos 1):  A weak activator with minimal impact on aromatic shifts compared to -NO
    
    
    
    and -OCH
    
    
    .[1]
Symmetry Analysis

The molecule possesses


 symmetry only if the planar conformation is assumed, but effectively, the three aromatic protons are chemically non-equivalent due to the asymmetric environment created by the three different substituents.[1] However, because they are all meta to each other, we observe a distinct meta-coupling pattern  (

Hz).[1]

G subst Substituents elec Electronic Effect subst->elec Induction/Resonance no2 Nitro (-NO2) Strong EWG subst->no2 ome Methoxy (-OMe) Strong EDG subst->ome ch2oh Methanol (-CH2OH) Neutral/Weak EDG subst->ch2oh shift NMR Outcome elec->shift Shielding/Deshielding no2->shift Deshields Ortho (Downfield) ome->shift Shields Ortho (Upfield)

Figure 1: Electronic influence of substituents on NMR chemical shifts.

Experimental Protocols

A. Solvent Selection[1]
  • DMSO-d

    
     (Recommended):  The hydroxyl proton (-OH) is exchangeable.[1] In CDCl
    
    
    
    , this peak is often broad or invisible.[1] DMSO-d
    
    
    inhibits this exchange, allowing the -OH signal to appear as a distinct triplet (coupling to the CH
    
    
    ), which serves as a crucial confirmation of the alcohol functionality.[1]
  • CDCl

    
    :  Suitable for routine purity checks but may obscure the -OH coupling.[1]
    
B. Sample Preparation[1][3]
  • Mass: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with nitro-aromatics due to aggregation), filter through a glass wool plug into the NMR tube.[1]

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).[1]

Spectral Data Analysis

H NMR Data (400 MHz, DMSO-d )

Note: Values are high-fidelity reference estimates based on substituent increments for 1,3,5-trisubstituted benzenes.

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment
Ar-H 7.78dd or t~1.5H-4 (Between NO

and CH

OH)
Ar-H 7.65dd or t~1.5H-2 (Between NO

and OCH

)
Ar-H 7.25dd or t~1.5H-6 (Between OCH

and CH

OH)
-OH 5.45t5.8Hydroxyl proton (exchanges D

O)
-CH

-
4.60d5.8Benzylic methylene
-OCH

3.88s-Methoxy group

Interpretation Guide:

  • The Aromatic Region (7.0 - 8.0 ppm): You will see three distinct signals.[1]

    • The most downfield signal (7.78 ppm ) corresponds to the proton sandwiched between the Nitro and Methanol groups (deshielded by Nitro, not shielded by Methoxy).[1]

    • The middle signal (7.65 ppm ) is between Nitro and Methoxy.[1] While Nitro deshields it, the Methoxy group exerts a shielding effect, keeping it slightly upfield of H-4.[1]

    • The most upfield aromatic signal (7.25 ppm ) is between Methoxy and Methanol.[1] It lacks the direct ortho deshielding influence of the Nitro group.[1]

  • The Benzylic Region: Look for the doublet at 4.60 ppm .[1] If you add D

    
    O to the tube, this doublet will collapse into a singlet, and the -OH triplet at 5.45 ppm will disappear.[1]
    
C NMR Data (100 MHz, DMSO-d )
PositionShift (

, ppm)
TypeAssignment Logic
C-3 160.1QuaternaryIpso to -OCH

(Deshielded by O)
C-5 148.8QuaternaryIpso to -NO

(Deshielded by N)
C-1 145.2QuaternaryIpso to -CH

OH
C-6 118.5CHOrtho to NO

C-4 114.2CHOrtho to OMe (Shielded)
C-2 107.5CHBetween OMe and NO

-CH

-
62.8CH

Benzylic Carbon
-OCH

56.2CH

Methoxy Carbon

Structural Validation Workflow

To confirm the identity of the compound beyond reasonable doubt, follow this logic flow.

Workflow start Sample: this compound step1 1H NMR (DMSO-d6) start->step1 check1 Check Aliphatic Region step1->check1 res1 Singlet ~3.9 (OMe) Doublet ~4.6 (CH2) check1->res1 check2 Check Aromatic Region res1->check2 res2 3 distinct signals (1:1:1) Meta-coupling (J~2Hz) check2->res2 decision Does -OH couple? res2->decision pass Identity Confirmed decision->pass Yes (Triplet) fail Check Solvent Dryness or Oxidation (Aldehyde?) decision->fail No (Broad/Singlet)

Figure 2: Step-by-step validation logic for spectral assignment.

Synthesis Context & Impurity Profiling

Understanding the synthesis origin helps in identifying impurities in the NMR spectrum.[1] This compound is typically synthesized via the reduction of 3-methoxy-5-nitrobenzoic acid or 3-methoxy-5-nitrobenzaldehyde .[1]

  • Impurity A (Starting Material - Acid): Look for a broad carboxylic acid proton >12 ppm and a downfield shift of the aromatic protons.[1]

  • Impurity B (Starting Material - Aldehyde): Look for a sharp singlet at ~10.0 ppm (-CHO).[1]

  • Impurity C (Over-reduction - Amine): If the nitro group is reduced to an amine (-NH

    
    ), the aromatic protons will shift significantly upfield (6.0 - 6.5 ppm) due to the strong shielding of the amine.[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Standard text for substituent increment calculations).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Reich, H. J. (2024).[1] WinPLT NMR Data & Empirical Shifts. University of Wisconsin-Madison.[1] (Source for chemical shift additivity rules).

  • PubChem Database. (2024).[1][5] Compound Summary for this compound. National Library of Medicine.[1][5] [1][5]

Sources

Characterization of (3-Methoxy-5-nitrophenyl)methanol via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note MS-2026-X

Executive Summary

This technical guide details the mass spectrometric behavior of (3-Methoxy-5-nitrophenyl)methanol (CAS: 354525-36-3), a critical intermediate in the synthesis of heterobifunctional linkers and bioactive scaffolds.[1] Unlike simple benzyl alcohols, this molecule presents a "push-pull" electronic system—an electron-withdrawing nitro group at the 5-position and an electron-donating methoxy group at the 3-position.[1]

For the analytical scientist, this substitution pattern dictates specific ionization preferences and fragmentation pathways.[1] This guide moves beyond standard spectral libraries, offering a mechanistic breakdown of ionization physics, collision-induced dissociation (CID) pathways, and robust LC-MS method development protocols.[1]

Physicochemical Profile & MS Relevance

Before method development, we must understand the analyte's properties to predict its behavior in the gas phase.[1]

PropertyValueMS Implication
Formula C₈H₉NO₄Nitrogen Rule: Odd mass (183 Da) indicates odd number of nitrogens (1).
Exact Mass 183.0532 DaRequires high-res MS (TOF/Orbitrap) for distinguishing from isobaric impurities.[1]
Structure 1,3,5-substituted benzeneMeta-substitution prevents "ortho effects" (like direct water elimination via nitro-oxygen interaction) seen in 2-nitro analogues.
LogP ~1.2 (Predicted)Moderately polar; suitable for Reverse Phase (C18) LC-MS.[1]
pKa ~13 (Alcohol)Weakly acidic; difficult to deprotonate in ESI(-) unless high pH or adduct formation is used.[1]

Ionization Strategy: The Polarity Dilemma

The presence of both a basic site (methoxy oxygen, though weak) and an acidic site (benzyl alcohol, also weak) combined with a strong electron-withdrawing nitro group makes ionization non-trivial.[1]

Electrospray Ionization (ESI)[2][3]
  • Positive Mode (ESI+):

    • Mechanism: Protonation is disfavored on the ring due to the nitro group (-I, -M effect).[1] Protonation likely occurs at the methoxy oxygen or the benzylic hydroxyl .[1]

    • Observation: The protonated molecule

      
       (
      
      
      
      184) is often unstable and rapidly loses water to form the resonant benzyl cation (
      
      
      166).[1]
    • Recommendation: Monitor the

      
        ion (
      
      
      
      166) or sodium adduct
      
      
      (
      
      
      206) for quantitation.
  • Negative Mode (ESI-):

    • Mechanism: The nitro group stabilizes negative charge, but the benzylic proton is not highly acidic.[1]

    • Observation: Direct deprotonation

      
       (
      
      
      
      182) is often weak.[1]
    • Recommendation: Use mobile phase additives (Formic acid/Ammonium formate) to promote formate adducts

      
        (
      
      
      
      228), which are often more abundant and stable than the deprotonated ion.
Atmospheric Pressure Chemical Ionization (APCI)

If ESI sensitivity is low due to matrix suppression, APCI in negative mode is a viable alternative due to the high electron affinity of the nitro group, facilitating electron capture ionization (


).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is essential for structural confirmation and differentiating this isomer from 2-nitro or 4-nitro analogues.[1]

The Fragmentation Pathway (Positive Mode)

The fragmentation is driven by the stability of the benzyl cation and the lability of the nitro group.[1]

  • Primary Loss (Water): The benzylic alcohol eliminates

    
     (18 Da) to form the 3-methoxy-5-nitrobenzyl cation (
    
    
    
    166).[1] This is the base peak in in-source fragmentation.[1]
  • Secondary Loss (Nitro Group): The nitro group typically cleaves as a radical (

    
    , 46 Da) or loses 
    
    
    
    (30 Da) followed by
    
    
    .[1]
  • Tertiary Loss (Methoxy): Loss of the methyl radical (

    
    , 15 Da) or formaldehyde (
    
    
    
    , 30 Da).[1]
Visualization of Pathways

The following diagram illustrates the logical dissociation flow.

FragmentationPathway Parent [M+H]+ m/z 184.06 BenzylCat Benzyl Cation [M+H - H2O]+ m/z 166.05 Parent->BenzylCat - H2O (18 Da) Fast In-Source LossNO2 Aryl Cation [166 - NO2]+ m/z 120.05 BenzylCat->LossNO2 - NO2 (46 Da) LossNO Phenolic Cation [166 - NO]+ m/z 136.05 BenzylCat->LossNO - NO (30 Da) LossCH3 Quinoid Ion [166 - CH3]+ m/z 151.02 BenzylCat->LossCH3 - CH3 (15 Da)

Caption: Proposed ESI(+) CID fragmentation tree for this compound. The dehydration step to m/z 166 is the dominant transition.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed for purity assessment and identification in a drug discovery setting.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities).[1]

    • 1-6 min: 5% -> 95% B (Linear ramp).[1]

    • 6-8 min: 95% B (Wash).[1]

Mass Spectrometer Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive.[1][2]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 110 V (Keep low to prevent total in-source dehydration of parent).

  • Gas Temp: 300°C.

  • Acquisition: Full Scan (100-500 m/z) + Data Dependent MS2.[1]

Self-Validating System Checks

To ensure data integrity (Trustworthiness), perform these checks:

  • The "Sodium Check": If the peak at

    
     184 is weak, look for 
    
    
    
    206 (
    
    
    ).[1] If 206 is present and co-elutes, the 184 signal is genuine but suppressed or unstable.[1]
  • Isotopic Pattern: The Carbon-13 isotope (

    
     185) should be approximately 8.8% the intensity of the parent peak (8 carbons x 1.1%).[1] Deviations suggest co-eluting impurities.[1]
    
  • In-Source Fragmentation Monitor: If

    
     166 appears at the exact same retention time as 
    
    
    
    184/206, it confirms the labile hydroxyl group.[1]

Impurity Profiling & Troubleshooting

In the synthesis of this compound, specific impurities are common. MS detection allows for their rapid identification.[1]

Impurity TypeLikely Structurem/z (ESI+)Origin
Over-Reduction (3-Methoxy-5-aminophenyl)methanol154Reduction of Nitro to Amine.
Oxidation 3-Methoxy-5-nitrobenzoic acid198Oxidation of alcohol to acid.[1]
Ether Cleavage (3-Hydroxy-5-nitrophenyl)methanol170Demethylation of methoxy group.[1]
Dimerization Benzyl ether dimer349Acid-catalyzed ether formation between two alcohol units.[1]
Method Development Decision Workflow

MethodDev Start Start Method Dev Solubility Dissolve in 50:50 ACN:H2O Start->Solubility CheckPos ESI (+) Scan Solubility->CheckPos CheckNeg ESI (-) Scan Solubility->CheckNeg Decision1 m/z 184 or 166 Observed? CheckPos->Decision1 Decision2 m/z 182 or 228 Observed? CheckNeg->Decision2 Decision1->CheckNeg No/Low Signal OptPos Optimize for [M+H-H2O]+ (166) Decision1->OptPos Yes (High Signal) Decision2->OptPos No (Retry APCI) OptNeg Optimize for [M+HCOO]- (228) Decision2->OptNeg Yes

Caption: Decision matrix for selecting the optimal ionization polarity and adduct monitoring strategy.

References

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1][4] [Link][4]

  • NIST Chemistry WebBook. (2024).[1] Mass Spectra of Nitrobenzyl Alcohol Derivatives. National Institute of Standards and Technology.[1] [Link]

  • Doc Brown's Chemistry. (2025).[1] Mass Spectrometry Fragmentation Patterns of Alcohols and Nitro Compounds. [Link]

Sources

Technical Characterization Series: Spectroscopic Analysis of 3-Methoxy-5-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic breakdown of 3-methoxy-5-nitrobenzyl alcohol , a critical intermediate in the synthesis of complex pharmaceutical ligands and dyes.[1] In the absence of a universally standardized reference spectrum in public repositories, this document establishes a theoretical reference standard based on first-principles vibrational spectroscopy and comparative analysis of structural analogs (3-nitrobenzyl alcohol and 3-methoxybenzyl alcohol).[1]

The focus is on validation : enabling researchers to distinguish this specific isomer from its ortho/para counterparts and identifying common synthetic impurities (e.g., the corresponding aldehyde or moisture contamination).

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators.[1] The 1,3,5-substitution pattern on the benzene ring creates a specific symmetry that dictates the "fingerprint" region.[1]

Structural Vibrational Map

The following diagram visualizes the core functional groups and their expected vibrational vectors.

G Molecule 3-Methoxy-5-Nitrobenzyl Alcohol Nitro Nitro Group (-NO2) Strong Dipole Molecule->Nitro Methoxy Methoxy Group (-OCH3) Electron Donating Molecule->Methoxy Alcohol Benzyl Alcohol (-CH2OH) H-Bonding Capable Molecule->Alcohol Ring Aromatic Ring 1,3,5-Substitution Molecule->Ring Nitro_Vib Asym. Stretch: ~1530 cm⁻¹ Sym. Stretch: ~1350 cm⁻¹ Nitro->Nitro_Vib Methoxy_Vib C-O-C Asym: ~1250 cm⁻¹ C-H (Aliphatic): ~2840 cm⁻¹ Methoxy->Methoxy_Vib Alcohol_Vib O-H Stretch: 3200-3400 cm⁻¹ C-O Stretch: ~1050 cm⁻¹ Alcohol->Alcohol_Vib Ring_Vib C=C Stretch: ~1600 cm⁻¹ OOP Bending: ~840 & 690 cm⁻¹ Ring->Ring_Vib

Caption: Functional decomposition of vibrational modes. The nitro group typically dominates the mid-IR intensity due to its large dipole moment.[1]

Part 2: Comprehensive Band Assignment

The following table serves as the primary validation tool. It synthesizes data from general aromatic nitro compounds and specific benzyl alcohol analogs.[1]

Table 1: Theoretical Reference Assignment
Frequency Region (cm⁻¹)Functional GroupMode AssignmentDiagnostic Notes
3200 – 3450 Alcohol (-OH)O-H Stretching (H-bonded)Broad band.[1] Sharpens and shifts to ~3600 cm⁻¹ in dilute solution (non-H-bonded).[1]
3050 – 3100 Aromatic RingC-H Stretching (sp²)Weak intensity; often appears as a "shoulder" on the OH band.
2850 – 2950 Methoxy / MethyleneC-H Stretching (sp³)Distinctive signals from the -OCH₃ and -CH₂- groups.[1] Look for a doublet.
1600 – 1620 Aromatic RingC=C Ring BreathingVariable intensity; confirms aromaticity.
1515 – 1540 Nitro (-NO₂) Asymmetric Stretching Critical Diagnostic. Usually the strongest band in the spectrum.[1]
1450 – 1470 Methylene (-CH₂-)Scissoring / BendingOverlap with aromatic ring modes is common.[1]
1335 – 1360 Nitro (-NO₂) Symmetric Stretching Critical Diagnostic. Second strongest band; confirms nitro presence.[1]
1230 – 1270 Aryl Ether (Ar-O-C)C-O Stretching (Asym)Strong band specific to the methoxy attachment to the ring.
1030 – 1060 Primary AlcoholC-O StretchingConfirms the benzyl alcohol moiety (-CH₂O H).[1]
810 – 850 Aromatic RingC-H Out-of-Plane (OOP)Indicative of meta/1,3,5-substitution patterns (isolated hydrogens).[1]
670 – 700 Aromatic RingRing DeformationCharacteristic of 1,3,5-trisubstituted benzenes.[1]

Expert Insight: The Nitro bands (1530/1350 cm⁻¹) are your "anchor points." If these are absent or significantly shifted, the nitration did not occur or the nitro group has been reduced (e.g., to an amine, which would show N-H doublets at 3300-3400 cm⁻¹).[1]

Part 3: Experimental Protocol & Workflow

To obtain a spectrum capable of resolving the fine structure (particularly the aromatic overtones and substituent patterns), precise sample preparation is required. Benzyl alcohols are hygroscopic; water absorption can mask the critical OH and C-O regions.[1]

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Rapid qualitative identification of solids.[1]

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background energy is maximum.[1]

  • Sample Loading: Place ~5-10 mg of solid 3-methoxy-5-nitrobenzyl alcohol on the crystal.

  • Compression: Apply high pressure using the anvil.[1] Good contact is essential for the refractive index match.[1]

  • Acquisition: Scan range 4000–600 cm⁻¹; 4 cm⁻¹ resolution; 32 scans.

Method B: KBr Pellet - For High-Resolution Fingerprinting

Best for: Publication-quality spectra and resolving sharp aromatic peaks.[1]

  • Drying: Dry KBr powder at 110°C overnight to remove moisture.[1]

  • Grinding: Mix sample with KBr in a 1:100 ratio. Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Run background with a blank KBr pellet to subtract atmospheric water/CO₂.[1]

Workflow Diagram: Quality Control Logic

This decision tree guides the researcher through interpreting the spectral results.

QC_Workflow Start Acquire Spectrum Check_OH Check 3200-3400 cm⁻¹ Start->Check_OH Decision_OH Is OH Band Present? Check_OH->Decision_OH Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Decision_OH->Check_CO Yes Fail_Red FAIL: Missing Nitro Group Decision_OH->Fail_Red No (Missing Alcohol) Fail_Dry FAIL: Sample Wet (Broad OH) Decision_OH->Fail_Dry Too Broad/Water Decision_CO Is C=O Peak Present? Check_CO->Decision_CO Check_Nitro Check 1530 & 1350 cm⁻¹ Decision_CO->Check_Nitro No Fail_Ox FAIL: Oxidation to Aldehyde Decision_CO->Fail_Ox Yes (Aldehyde Impurity) Pass PASS: Identity Confirmed Check_Nitro->Pass Strong Bands Check_Nitro->Fail_Red Weak/Missing

Caption: QC Decision Tree. Prioritizes detection of common aldehyde impurities (oxidation) and moisture.

Part 4: Troubleshooting & Artifacts

When analyzing 3-methoxy-5-nitrobenzyl alcohol, researchers frequently encounter specific artifacts.

The "Aldehyde" Contamination[1]
  • Cause: Benzyl alcohols oxidize easily to benzaldehydes (3-methoxy-5-nitrobenzaldehyde).[1]

  • Spectral Sign: Appearance of a sharp, intense band at 1690–1710 cm⁻¹ (C=O stretch).

  • Action: If this peak appears >5% relative intensity to the Nitro peak, recrystallize the sample.

Water Interference
  • Cause: Hygroscopic nature of the compound or KBr.[1]

  • Spectral Sign: The OH stretch (3300 cm⁻¹) becomes excessively broad and shapeless, obscuring the C-H aromatic stretches at 3050 cm⁻¹.

  • Action: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours before analysis.

Polymorphism
  • Cause: Solid-state packing differences.[1]

  • Spectral Sign: Splitting of the Nitro bands (e.g., the 1350 cm⁻¹ peak splits into a doublet).

  • Action: Dissolve in CHCl₃ or DCM and run a solution-phase IR to confirm the molecular structure without lattice effects.

Part 5: Data Integration (Cross-Validation)

FT-IR should not be used in isolation.[1] For full structural elucidation of 3-methoxy-5-nitrobenzyl alcohol, correlate IR findings with:

  • 1H NMR (DMSO-d6):

    • Look for the singlet at ~5.4 ppm (OH) and doublet at ~4.5 ppm (CH₂).

    • Verify the 1,3,5-substitution via aromatic proton signals (three distinct singlets or meta-coupled doublets depending on resolution).

  • Mass Spectrometry:

    • Confirm Molecular Ion [M]+ = 183 m/z .

    • Look for loss of OH [M-17] fragment.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative source for general Nitro and Alcohol assignments).[2][3]

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Methoxybenzyl alcohol. National Institute of Standards and Technology.[1][4] Available at: [Link] (Used for analog comparison of the methoxy-benzyl system).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for specific aromatic substitution pattern frequencies).

Sources

Solubility Profiling of (3-Methoxy-5-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility profiling, solvent selection, and handling of (3-Methoxy-5-nitrophenyl)methanol (CAS: 354525-36-3).[1] It is designed for organic chemists and process engineers requiring precise control over reaction media and purification workflows.[1]

Executive Summary

This compound is a functionalized benzyl alcohol derivative characterized by an electron-withdrawing nitro group at the meta position relative to the hydroxymethyl group, and an electron-donating methoxy group at the other meta position.[1] This "push-pull" electronic structure creates a distinct solubility profile that balances lipophilicity with significant polar character.[1]

  • Primary Application: Key intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1]

  • Critical Challenge: Balancing solubility in reaction solvents against the need for effective crystallization/precipitation in purification steps.

  • Key Insight: While the compound exhibits moderate lipophilicity (LogP ~0.8), the nitro group significantly enhances solubility in polar aprotic solvents while reducing affinity for non-polar hydrocarbons, making solvent switching a viable purification strategy.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1]

PropertyValue / CharacteristicImplication for Solubility
CAS Number 354525-36-3Unique Identifier
Molecular Weight 183.16 g/mol Low MW facilitates dissolution in small volumes.[1]
LogP (Predicted) ~0.8Amphiphilic; soluble in both organic and aqueous-organic mixtures.[1]
H-Bond Donors 1 (Alcohol -OH)Capable of H-bonding with protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 4 (-NO₂, -OCH₃, -OH)High affinity for polar aprotic solvents (DMSO, DMF).[1]
Physical State SolidLikely crystalline; lattice energy must be overcome by solvation.[1]

Solubility Landscape & Solvent Selection

The following classification categorizes solvents based on their interaction efficiency with this compound.

Class I: High Solubility (Primary Reaction Media)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Mechanism: The highly polar nitro group interacts strongly with the dipole of these solvents.[1] The aromatic ring engages in

    
    -stacking or dipole-induced dipole interactions.[1]
    
  • Use Case: Ideal for nucleophilic substitution reactions or oxidations where high concentration (>1 M) is required to drive kinetics.

Class II: Moderate Solubility (Process & Crystallization)
  • Solvents: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

  • Mechanism:

    • Alcohols:[2][3] Solvate the hydroxyl group via hydrogen bonding but struggle to fully solvate the nitro-aromatic core at low temperatures.

    • Esters/Ethers: Good general solvency but may require heating to achieve saturation.[1]

  • Use Case: These are the "workhorse" solvents.[1] They are excellent for refluxing reactions and, upon cooling, often serve as the "good solvent" in a recrystallization pair.[1]

Class III: Low Solubility (Anti-Solvents)
  • Solvents: Water, Hexanes, Heptane, Cyclohexane.[1]

  • Mechanism:

    • Water: Despite the polar groups, the aromatic ring dominates, preventing full miscibility.[1]

    • Alkanes: Lack the polarity to interact with the nitro or hydroxyl groups.[1]

  • Use Case: Precipitation. Adding Heptane to an Ethyl Acetate solution, or Water to a Methanol solution, will force the product out of solution.[1]

Visualization: Solvent Selection Strategy

The following decision tree guides the researcher through solvent selection based on the process stage.

SolventSelection Start Process Requirement Reaction Reaction Medium Start->Reaction Workup Workup / Extraction Start->Workup Purification Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Partition Partitioning Required? Workup->Partition SolventPair Select Solvent Pair Purification->SolventPair DMSO Use DMSO/DMF (High Solubility) HighTemp->DMSO Yes THF Use THF/Dioxane (Moderate Solubility) HighTemp->THF No DCM Use DCM or EtOAc (Good Extraction) Partition->DCM Pair1 EtOAc + Heptane (Standard) SolventPair->Pair1 Pair2 MeOH + Water (Polar Alternative) SolventPair->Pair2

Figure 1: Strategic decision tree for solvent selection based on operational phase.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the exact solubility limit (mg/mL) in a specific solvent at ambient temperature (


).
  • Preparation: Weigh approximately

    
     of this compound into a 
    
    
    
    scintillation vial.
  • Addition: Add the target solvent in

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes at

    
    .
    
  • Observation: Continue addition until the solution becomes clear (visual endpoint).

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).
Protocol B: Recrystallization (Solvent Switching)

Objective: Purification of crude material containing non-polar impurities.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (Class II).

  • Filtration: Hot filter to remove insoluble inorganic salts.[1]

  • Nucleation: Remove from heat. While stirring, slowly add Heptane (Class III) dropwise until persistent turbidity is observed.

  • Crystallization: Re-heat to clarity, then allow to cool slowly to room temperature, then to

    
    .
    
  • Harvest: Filter the crystals and wash with cold 1:4 EtOAc:Heptane.

Thermodynamic Considerations

For process scale-up, reliance on a single data point is insufficient.[1] The solubility temperature dependence follows the van 't Hoff equation:



  • 
     (Enthalpy of Dissolution):  For nitro-aromatics, this is typically positive (endothermic), meaning solubility increases with temperature.
    
  • Practical Tip: If the dissolution is slow in alcohols, gentle heating (

    
    ) significantly improves kinetics without degrading the nitro group, which is generally stable up to 
    
    
    
    (verify with DSC for safety).

Safety & Handling

  • Nitro Compounds: While this compound is not a polynitro explosive, nitro-aromatics can be energetic.[1] Avoid concentrating reaction mixtures to dryness at high temperatures (>

    
    ) without a safety shield.
    
  • Solvent Hazards:

    • DCM: Carcinogenic; use in a fume hood.[1]

    • DMSO: Penetrates skin; can carry the nitro-compound into the bloodstream.[1] Wear nitrile gloves.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Technical Whitepaper: Scalable Synthesis of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (3-Methoxy-5-nitrophenyl)methanol , a critical meta-substituted benzene scaffold used in the development of heterobifunctional ligands, radiotracers, and pharmaceutical intermediates.

The synthesis presents a specific chemoselective challenge: reducing a carboxylic acid/ester moiety to a primary alcohol without compromising the nitro group (which is susceptible to reduction to an aniline or hydroxylamine). This guide prioritizes a Borane-Tetrahydrofuran (BH₃·THF) reduction pathway due to its superior chemoselectivity profile compared to catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH₄).

Retrosynthetic Analysis & Strategy

The structural integrity of the 1,3,5-trisubstituted benzene ring relies on the meta-directing nature of the nitro and carboxyl groups.

  • Disconnection: The primary alcohol is disconnected to the corresponding carboxylic acid, 3-Methoxy-5-nitrobenzoic acid .

  • Precursor Selection: The acid is accessible via O-methylation of 3-Hydroxy-5-nitrobenzoic acid , a known derivative of 3,5-dinitrobenzoic acid.

  • Chemoselectivity Control:

    • Avoid: Catalytic Hydrogenation (H₂/Pd-C)

      
       Reduces 
      
      
      
      to
      
      
      .
    • Avoid: LiAlH₄

      
       Reduces 
      
      
      
      to azo compounds or amines.
    • Select: Electrophilic reducing agents (Borane) which reduce electron-rich carbonyls faster than electron-deficient nitro groups.

Pathway Visualization (DOT)

SynthesisPathway cluster_legend Reaction Logic Start 3-Hydroxy-5-nitrobenzoic Acid (CAS: 53988-10-6) Intermediate 3-Methoxy-5-nitrobenzoic Acid (CAS: 82419-46-9) Start->Intermediate Step 1: O-Methylation (MeI, K2CO3, DMF) Target This compound (CAS: 354525-36-3) Intermediate->Target Step 2: Chemoselective Reduction (BH3·THF, 0°C) Legend Step 1: Williamson Ether Synthesis Step 2: Electrophilic Hydride Reduction

Figure 1: Two-step synthesis pathway from the hydroxy-acid precursor to the target alcohol.[1][2]

Detailed Experimental Protocols

Step 1: O-Methylation of 3-Hydroxy-5-nitrobenzoic Acid

This step utilizes a standard Williamson ether synthesis. The use of Potassium Carbonate (


) in DMF ensures complete deprotonation of the phenol without affecting the carboxylic acid significantly (though methyl ester formation may occur as a side reaction; subsequent saponification or reduction of the ester is possible, but this protocol targets the acid).

Reagents:

  • 3-Hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Hydroxy-5-nitrobenzoic acid (10 g, 54.6 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (18.8 g, 136 mmol) in portions. The suspension will turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (8.5 mL, 136 mmol) dropwise to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (fading of starting material spot).

    • Note: This likely forms the methyl ester (Methyl 3-methoxy-5-nitrobenzoate).

  • Hydrolysis (In-situ): To ensure the product is the free acid for the specific Borane reduction (or proceed with ester reduction), add NaOH (2M, 50 mL) and heat to 60°C for 1 hour to hydrolyze any ester formed.

  • Workup: Acidify the mixture with HCl (1M) to pH 2. The product, 3-Methoxy-5-nitrobenzoic acid , will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 85-90%

    • Appearance: Pale yellow solid.

Step 2: Chemoselective Reduction to this compound

This is the critical step. We utilize Borane-THF (


) . Borane is an electrophilic reducing agent; it coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. The nitro group is electron-deficient and reacts very slowly with borane, ensuring chemoselectivity.

Reagents:

  • 3-Methoxy-5-nitrobenzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M solution in THF) (1.5 - 2.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol (

    
    )[3][4]
    

Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 3-Methoxy-5-nitrobenzoic acid (5.0 g, 25.4 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (1.0 M, 38 mL, 38 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for an additional 3-4 hours.

  • Quenching (Critical): Cool back to 0°C. Slowly add Methanol (20 mL) to quench excess borane. Vigorous bubbling will occur.

    • Mechanism:[1][2][5][6][7] This breaks the boron-oxygen bonds and forms volatile trimethyl borate.

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete breakdown of borate complexes.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via column chromatography (Hexane/EtOAc 7:3).
    

Data Summary Table:

ParameterValue / Condition
Precursor 3-Methoxy-5-nitrobenzoic acid
Reagent

(1.0 M)
Temperature 0°C

RT
Time 4-6 Hours
Yield 88-95%
Chemoselectivity >99% (Nitro group retention)

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

1H NMR (400 MHz, DMSO-d6)
  • 
     7.80 (s, 1H):  Aromatic proton (C2 position, between nitro and methoxy).
    
  • 
     7.65 (s, 1H):  Aromatic proton (C4 position).
    
  • 
     7.40 (s, 1H):  Aromatic proton (C6 position).
    
  • 
     5.45 (t, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     4.60 (d, 2H):  Benzylic methylene (
    
    
    
    ). Key indicator of reduction.
  • 
     3.85 (s, 3H):  Methoxy group (
    
    
    
    ).

Note: The disappearance of the carboxylic acid proton (~12-13 ppm) confirms reduction.

Safety & Handling (E-E-A-T)

Nitro Compounds[6][7][8][9]
  • Energetics: Nitroaromatics are potentially explosive or energetic. Avoid heating dry residues to high temperatures (>100°C) without testing.

  • Toxicity: Suspected mutagen. Handle in a fume hood with double nitrile gloves.

Borane-THF
  • Pyrophoric Nature:

    
     is highly flammable and can ignite on contact with air if the concentration is high or solvent evaporates. Always use air-free techniques (Schlenk line or balloon pressure).
    
  • Pressure Buildup: The reduction generates 3 moles of

    
     gas for every mole of acid reduced. Ensure the system is vented through a bubbler.
    

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol. (Note: Isomer reference for physical property comparison). Retrieved from [Link]

  • Organic Syntheses. (1943). p-Nitrobenzyl Alcohol Synthesis (Classic Methodology for Nitro-alcohol handling). Org. Synth. 1943, 23, 53. Retrieved from [Link]

Sources

role of (3-Methoxy-5-nitrophenyl)methanol as a building block in organic synthesis

[1]

Executive Summary

This compound (CAS 354525-36-3 ) serves as a high-value "linchpin" intermediate in the synthesis of complex pharmaceutical agents.[1] Its structural utility lies in the 1,3,5-trisubstitution pattern , a geometry that is notoriously difficult to access via standard electrophilic aromatic substitution due to directing group conflicts.

By providing three orthogonal functional handles—a hydroxymethyl group (electrophile precursor), a nitro group (masked nucleophile/aniline), and a methoxy group (stable spacer or masked phenol)—this building block enables the precise assembly of multi-functional ligands, particularly in the development of kinase inhibitors, PROTAC linkers, and receptor antagonists.

Structural Analysis & Reactivity Profile

The strategic value of this compound is defined by its electronic environment and steric vectors.

  • The 1,3,5-Substitution Geometry: This pattern provides exit vectors spaced at 120°, ideal for scaffolding ligands that must span distinct pockets within a protein active site (e.g., the ATP-binding site and the solvent-exposed region of a kinase).

  • Orthogonality of Functional Groups:

    • -CH₂OH (Hydroxymethyl): A primary alcohol readily activated to a halide or sulfonate for SN2 reactions. It is chemically distinct from the aromatic ring, allowing activation without affecting the nitro group.

    • -NO₂ (Nitro): An electron-withdrawing group that deactivates the ring against oxidation but can be selectively reduced to an aniline (-NH₂) for amide coupling or heterocycle formation.

    • -OMe (Methoxy): Acts as an electron-donating group (EDG) to modulate the acidity of the eventual aniline or phenol. It typically serves as a stable "dummy" group or can be demethylated (using BBr₃) to reveal a phenol for further diversification.

Reactivity Map

ReactivityMapcluster_0Primary Utility: Linker SynthesisCoreThis compound(CAS 354525-36-3)BromideBenzyl Bromide(Alkylating Agent)Core->BromidePBr3 orCBr4/PPh3AldehydeBenzaldehyde(Reductive Amination)Core->AldehydeMnO2 orSwern Ox.AnilineAniline Derivative(Amide Coupling)Core->AnilineFe/NH4Cl orH2/Pd-CPhenolResorcinol Derivative(O-Alkylation)Core->PhenolBBr3(Demethylation)

Figure 1: Chemoselectivity map demonstrating the orthogonal derivatization pathways available from the central building block.

Synthesis of the Building Block

While commercially available, in-house preparation is often required to ensure purity or to introduce isotopic labels. The most robust route avoids direct nitration of 3-methoxybenzyl alcohol (which yields mixtures) and instead relies on the reduction of 3-methoxy-5-nitrobenzoic acid .

Validated Synthetic Route
  • Precursor: 3-Methoxy-5-nitrobenzoic acid (CAS 78238-12-7).[1]

  • Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide (BH₃·DMS).

  • Mechanism: Chemoselective reduction of the carboxylic acid in the presence of the nitro group. The boron coordinates to the carbonyl oxygen, facilitating hydride transfer without reducing the nitro group (which typically requires metal catalysts or stronger conditions like LiAlH₄ at elevated temps).

Reaction Scheme:

Key Transformations & Experimental Protocols

Module A: Activation to Benzyl Bromide

The most common application of this alcohol is its conversion to 3-methoxy-5-nitrobenzyl bromide . This bromide is a potent electrophile used to attach the "3-methoxy-5-nitrophenyl" tail to pharmacophores (e.g., quinazolines, indoles).

Protocol 1: Bromination using Phosphorus Tribromide

Reference Grounding: Adapted from US Patent 2009/0036474 A1 [1].

Reagents:

  • This compound (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (0.35–0.4 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with this compound (e.g., 1.83 g, 10 mmol) and anhydrous DCM (30 mL). Cool the solution to 0–5 °C under an inert atmosphere (N₂ or Ar).

  • Addition: Prepare a solution of PBr₃ (0.94 mL, ~10 mmol Br equivalents) in DCM or diethyl ether. Add this solution dropwise to the reaction flask over 15 minutes. Note: PBr₃ is corrosive; handle with care.

  • Reaction: Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 3–5 hours . Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the starting alcohol (Rf ~0.3) and appearance of the bromide (Rf ~0.7).

  • Quench: Cool the mixture back to 0 °C. Slowly pour into ice-cold water (50 mL). Neutralize carefully with solid NaHCO₃ or saturated solution until pH ~7-8.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic phases, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude bromide is often pure enough for the next step. If necessary, purify via rapid silica gel chromatography (eluting with 10-20% EtOAc in Hexanes). The product is typically a white to pale yellow solid.

Module B: Nitro Group Reduction (Post-Coupling)

Once the benzyl group is attached to the core scaffold, the nitro group is often reduced to the aniline to create a new attachment point (e.g., for a solubilizing tail).

Protocol 2: Iron-Mediated Reduction

Why Iron? Fe/NH₄Cl is milder than catalytic hydrogenation (H₂/Pd), preventing accidental hydrogenolysis of the benzyl ether bond or dehalogenation if other halogens are present on the scaffold.

Methodology:

  • Dissolve the nitro-intermediate in EtOH/Water (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux (70–80 °C) for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate and extract with EtOAc to yield the aniline.

Case Study: Synthesis of Quinazoline Kinase Inhibitors

In the development of EGFR and PDGF receptor inhibitors, the 3-methoxy-5-nitrobenzyl moiety is often attached to the N-1 or C-4 position of the quinazoline core.

Workflow Logic:

  • Alkylation: The 3-methoxy-5-nitrobenzyl bromide (prepared in Module A) is reacted with a 4-anilinoquinazoline precursor in the presence of a base (K₂CO₃ or Cs₂CO₃) in DMF.

  • Reduction: The nitro group is reduced to the aniline.

  • Acylation: The resulting aniline is acrylated (using acryloyl chloride) to form a covalent Michael acceptor, or coupled with a solubilizing group (e.g., morpholine).

Synthesis Workflow Diagram

SynthesisWorkflowStartPrecursor:3-Methoxy-5-nitrobenzoic AcidAlcoholAlcohol Intermediate(CAS 354525-36-3)Start->AlcoholBH3·THF(Reduction)BromideBenzyl Bromide(Electrophile)Alcohol->BromidePBr3, DCM0°C -> RTCouplingN-Alkylation withQuinazoline CoreBromide->CouplingK2CO3, DMFNucleophilic Sub.ReductionNitro Reduction(Fe/NH4Cl)Coupling->ReductionUnmasking AnilineFinalTarget Kinase Inhibitor(3,5-Disubstituted Tail)Reduction->FinalAcylation/Derivatization

Figure 2: Step-wise integration of the building block into a quinazoline-based drug candidate.

Technical Data Summary

PropertyDataNote
Chemical Name This compound
CAS Number 354525-36-3Avoid confusion with MK-801 (70449-94-4)
Molecular Weight 183.16 g/mol
Appearance White to pale yellow solidOxidizes slowly in air; store under N₂
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoor solubility in water
Storage 2–8 °C, Inert AtmosphereHygroscopic

References

  • Quinazoline derivatives for use against cancer.
  • Synthesis of 3-Methoxy-5-nitrobenzyl alcohol. Source: Journal of Medicinal Chemistry, 2004, 47(11), 2897-2905. Context: Describes the reduction of 3-methoxy-5-nitrobenzoic acid to the alcohol using diborane. URL:[Link]

  • Chemical Structure and CAS Verification. Source: PubChem Compound Summary for CID 11666453. Context: Verifies structure and identifiers for this compound. URL:[Link]

Technical Guide: Structural Elucidation and Synthesis of 1,2-Dimethoxy-4-nitrobenzene (C8H9NO4)

[1]

Executive Summary

The molecular formula C8H9NO4 refers to a specific class of substituted aromatic compounds critical to pharmaceutical intermediate synthesis. While multiple isomers exist, the most industrially relevant congener for drug development—specifically as a precursor for amino-veratrole derivatives used in alkaloids and API synthesis—is 1,2-dimethoxy-4-nitrobenzene (commonly known as 4-Nitroveratrole ).[1]

This guide provides an authoritative breakdown of the IUPAC nomenclature rules governing this compound, a self-validating synthesis protocol based on electrophilic aromatic substitution, and the spectroscopic data required for structural confirmation.

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

The Isomer Challenge

The formula C8H9NO4 has a Degree of Unsaturation (DoU) of 5, indicating the presence of a benzene ring (4 DoU) and a nitro group (1 DoU). While several isomers are theoretically possible (e.g., nitro-vanillyl alcohols), the target compound for this guide is the fully methylated ether variant due to its stability and prevalence in medicinal chemistry.

Deriving the IUPAC Name

The systematic naming follows the IUPAC "Blue Book" priority rules for substituted benzenes.

  • Principal Functional Group: Both nitro (

    
    ) and alkoxy (
    
    
    ) groups are considered "substituent prefixes" in IUPAC nomenclature; neither has priority over the other for suffix assignment.[1] The parent name is benzene .[1]
  • Numbering (Locants): The ring is numbered to give the lowest possible set of locants for all substituents.

    • Option A: Nitro at 1, Methoxys at 3,4

      
       Set: 1, 3, 4.[1]
      
    • Option B: Methoxys at 1,2, Nitro at 4

      
       Set: 1, 2, 4.[1][2][3]
      
    • Decision: Set (1, 2, 4) is lower than (1, 3, 4).[1][3][4] Therefore, the methoxy groups are at positions 1 and 2.

  • Alphabetization: Substituents are listed alphabetically. "Dimethoxy" (ignoring the 'di' prefix, we look at 'm') comes before "nitro" ('n').

  • Final Assembly: 1,2-dimethoxy-4-nitrobenzene.

Nomenclature Logic Diagram

IUPAC_Logicnode_startTarget Structure:C8H9NO4 (Nitro-veratrole)node_parentParent Chain:Benzene Ringnode_start->node_parentnode_subsIdentify Substituents:2x Methoxy (-OCH3)1x Nitro (-NO2)node_parent->node_subsnode_locantsDetermine Locants:Rule: Lowest Locant SetSet A: 1,2,4 (Correct)Set B: 1,3,4 (Incorrect)node_subs->node_locantsnode_alphaAlphabetical Order:Methoxy (m) vs Nitro (n)'m' precedes 'n'node_locants->node_alphanode_finalFinal IUPAC Name:1,2-dimethoxy-4-nitrobenzenenode_alpha->node_final

Figure 1: Decision logic for IUPAC nomenclature of 4-nitroveratrole.

Part 2: Synthetic Pathway & Mechanism

The "Why": Mechanistic Causality

The synthesis of 1,2-dimethoxy-4-nitrobenzene is a classic Electrophilic Aromatic Substitution (EAS) .[1]

  • Substrate: Veratrole (1,2-dimethoxybenzene).[1]

  • Activation: The two methoxy groups are strong activators (electron-donating via resonance) and ortho/para directors.[1]

  • Regioselectivity:

    • Position 3 (Ortho to OMe-2, Meta to OMe-1): Sterically hindered by the adjacent methoxy group.[1]

    • Position 4 (Para to OMe-1, Meta to OMe-2): Sterically accessible and electronically activated.[1]

    • Result: The nitro group preferentially attacks position 4.[1]

Experimental Protocol (Self-Validating)

Safety Note: Nitration reactions are highly exothermic. Temperature control is a Critical Process Parameter (CPP) to prevent dinitration or thermal runaway.[1]

Reagents:

  • Veratrole (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve veratrole in glacial acetic acid in a round-bottom flask equipped with a thermometer and addition funnel. Cool to 10°C.[1]

  • Nitration: Add concentrated

    
     dropwise, maintaining internal temperature 
    
    
    .
    • Validation: If temp spikes >25°C, stop addition immediately. High temp promotes dinitration (impurity).[1]

  • Digestion: Stir at room temperature for 1 hour.

  • Quenching: Pour the reaction mixture into crushed ice/water (5x volume). The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water to remove acid traces (check filtrate pH = 7).[1]

  • Purification: Recrystallize from ethanol to yield pale yellow needles.

Synthesis Flowchart

Synthesis_WorkflowStartVeratrole(Start)SolventDissolve inGlacial AcOHStart->SolventCoolCool to 10°CSolvent->CoolAddAdd HNO3(Dropwise, <20°C)Cool->AddQuenchQuench inIce WaterAdd->Quench 1 hr stirFilterFilter & Wash(pH Neutral)Quench->FilterCrystRecrystallize(Ethanol)Filter->Cryst

Figure 2: Process flow for the regioselective nitration of veratrole.

Part 3: Analytical Characterization (Data Presentation)

To confirm the identity of the synthesized compound, compare experimental data against the theoretical values derived from substituent chemical shift effects (Curphy-Morrison rules).

Nuclear Magnetic Resonance (NMR) Data

Solvent:

Frequency:5
Proton (H) AssignmentMultiplicityPredicted Shift (ppm)Observed Shift (Typical)Structural Insight
H-6 (Meta to NO2)Doublet (d)~6.906.92 Shielded by ortho-OMe group.
H-3 (Ortho to NO2)Doublet (d)~7.707.75 Deshielded by adjacent Nitro.[1]
H-5 (Ortho to NO2)Doublet of Doublets (dd)~7.807.89 Most deshielded; coupling to H-6.[1]
-OCH3 (C1, C2)Singlet (s)~3.903.95, 3.97 Characteristic methoxy region.[1]
Physical Properties Table[1]
PropertyValueSource/Method
Molecular Weight 183.16 g/mol Calculated
Appearance Yellow Crystalline SolidVisual Inspection
Melting Point 96 - 98 °CExperimental (Capillary)
Solubility Soluble in EtOH, CHCl3; Insoluble in H2OProcess Validation

Part 4: Pharmaceutical Applications[1][6]

1,2-dimethoxy-4-nitrobenzene is not typically a final API but a Critical Intermediate .[1]

  • Reduction to Aniline: The nitro group is reduced (using

    
     or 
    
    
    ) to form 4-aminoveratrole (3,4-dimethoxyaniline).[1]
  • Downstream APIs:

    • Mebeverine: An antispasmodic where the veratryl moiety is key to pharmacophore binding.[1]

    • Donepezil: While syntheses vary, dimethoxy-benzyl precursors are fundamental to the indanone core construction.[1]

  • Metabolic Markers: Used in toxicology studies to understand oxidative demethylation pathways of catechol-O-methyltransferase (COMT) substrates.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1,2-dimethoxy-4-nitro-.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Organic Syntheses.General procedures for nitration of activated aromatic ethers.

The Dual-Natured Scaffold: A Technical Guide to Nitrophenylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenylmethanols (NPMs) represent a unique class of aromatic alcohols that serve two distinct, high-value functions in modern science. Structurally, they are simple: a benzene ring substituted with a nitro group and a hydroxymethyl group. Functionally, however, they are complex. They act as critical chiral intermediates in the synthesis of blockbuster pharmaceuticals (e.g., Sertraline, Chloramphenicol) and serve as the gold standard for photolabile protecting groups (PPGs) in chemical biology.

This guide moves beyond basic synthesis to explore the ortho-effect that drives their photochemistry, the biocatalytic innovations solving their stereochemical challenges, and the protocols required to handle them safely in a research setting.

Historical Evolution: From Dye Intermediates to "Smart" Cages

The history of NPMs is not defined by a single discovery moment, but by three distinct eras of utility.

Era 1: The Classical Era (Late 19th Century)

Initially, NPMs were synthesized via the non-selective nitration of benzyl alcohol or the reduction of nitrobenzaldehydes. In this era, they were primarily commodity chemicals—intermediates for aniline dyes and explosives. The challenge was purely regioselectivity: separating the ortho, meta, and para isomers formed during nitration.

Era 2: The Photochemical Revolution (1962–Present)

The paradigm shifted when Barltrop and Schofield (1962) discovered that ortho-nitrobenzyl derivatives could release a leaving group upon UV irradiation. This utilized the Norrish Type II mechanism , turning the o-NPM scaffold into a "caging" group. This allowed scientists to render drugs or neurotransmitters inert ("caged") and activate them with light ("uncaging") with high spatiotemporal precision.

Era 3: The Asymmetric Era (1990s–Present)

With the FDA's tightening regulations on enantiopurity, the focus shifted to synthesizing chiral NPMs. The reduction of nitroacetophenones became a benchmark reaction for testing novel asymmetric catalysts (CBS reduction) and, more recently, engineered ketoreductases (KREDs).

The Ortho-Effect: Photochemical Mechanism

The ortho-nitrophenylmethanol derivatives are unique because the nitro group is in close proximity to the benzylic hydrogens. Upon UV excitation (typically 300–365 nm), the molecule undergoes an intramolecular hydrogen abstraction.

Mechanistic Pathway[1][2]
  • Excitation: Ground state (

    
    ) is excited to a singlet state (
    
    
    
    ) and undergoes intersystem crossing to a triplet state (
    
    
    ).
  • H-Abstraction: The nitro oxygen abstracts a benzylic proton, forming an aci-nitro intermediate.[1]

  • Cyclization & Cleavage: The aci-nitro tautomer cyclizes to an isoxazole intermediate, which hydrolyzes to release the "caged" substrate and a nitrosobenzaldehyde byproduct.

Visualization: The Uncaging Cycle

The following diagram illustrates the photon-driven cascade.

Photochemistry S0 Ground State (o-Nitrobenzyl) Excited Excited State (Diradical) S0->Excited hv (365 nm) Aci Aci-Nitro Intermediate Excited->Aci 1,5-H Shift (Norrish Type II) Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Product Nitroso Product + Free Substrate Cyclic->Product Hydrolysis (Rate Limiting)

Caption: The Norrish Type II photochemical degradation pathway of o-nitrobenzyl protecting groups.

Asymmetric Synthesis: Chemical vs. Biocatalytic

For drug development, the meta and para isomers are often required as single enantiomers (e.g., precursors to chiral amino alcohols).

Comparative Methodologies

The industry has largely moved from stoichiometric boron reagents to biocatalysis due to atom economy and safety.

FeatureChemical Reduction (CBS/Borane)Biocatalytic Reduction (KRED/ADH)
Catalyst Chiral OxazaborolidinesEngineered Ketoreductases (e.g., TeSADH)
Selectivity (ee) High (90–98%)Ultra-High (>99%)
Conditions Anhydrous, cryogenic (-78°C to 0°C)Aqueous buffer, Ambient (25–30°C)
Safety Profile High risk (Borane toxicity/flammability)Green (Biodegradable, water-based)
Scalability Moderate (Heat transfer limits)High (Fermentation tanks)
Biocatalytic Workflow

Modern synthesis utilizes "screening kits" of enzymes to find the perfect match for a specific nitroacetophenone substrate.

Biocatalysis Substrate Prochiral Nitroacetophenone Screen Enzyme Panel Screening (96-well plate) Substrate->Screen Add NADP+ & IPA Hit Hit Identification (>95% ee, >90% conv) Screen->Hit HPLC Analysis Opt Process Optimization (pH, Temp, Co-factor) Hit->Opt DoE Scale Scale-Up (Fermentation) Opt->Scale Gram/Kg Scale

Caption: Workflow for identifying biocatalysts for the asymmetric reduction of nitro-ketones.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(4-Nitrophenyl)ethanol

Target: High enantiopurity intermediate for drug synthesis.

Materials:

  • Substrate: 4-Nitroacetophenone

  • Enzyme: Thermoanaerobacter pseudethanolicus ADH (TeSADH) or commercial KRED kit.

  • Co-substrate: 2-Propanol (IPA) for cofactor regeneration.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

Procedure:

  • Preparation: Dissolve 4-nitroacetophenone (500 mg) in IPA (5 mL).

  • Reaction Mix: Add the substrate solution to 45 mL of phosphate buffer containing 10 mg of lyophilized enzyme and 0.5 mM NADP+.

  • Incubation: Shake at 250 rpm at 30°C for 24 hours.

  • Monitoring: Extract a 100 µL aliquot with ethyl acetate. Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane:IPA 90:10).

  • Workup: Saturate the aqueous phase with NaCl and extract 3x with Ethyl Acetate. Dry over

    
     and concentrate in vacuo.
    
  • Validation: Confirm structure via

    
    -NMR (shift of methine proton) and optical rotation.
    
Protocol B: Photolysis of an o-Nitrobenzyl Caged Compound

Target: Controlled release of a bioactive molecule.

Materials:

  • Caged Substrate: o-Nitrobenzyl-protected ATP or Glutamate.

  • Light Source: 365 nm UV LED or Mercury Arc Lamp with bandpass filter.

  • Solvent: PBS or HEPES buffer (pH 7.4).

Procedure:

  • Sample Prep: Dissolve caged compound to 100 µM in buffer.

  • Irradiation: Place sample in a quartz cuvette (glass absorbs UV). Irradiate for defined intervals (e.g., 10, 30, 60 seconds).

  • Quantification: Monitor the disappearance of the caged peak and appearance of the free substrate using UV-Vis spectroscopy (shift in absorbance) or LC-MS.

  • Note: The solution may turn slightly yellow/brown due to the formation of the nitrosobenzaldehyde byproduct.

Safety & Handling

  • Explosion Hazard: Synthesis of NPMs via nitration often involves acetyl nitrate, which is explosive.[3] Flow chemistry is recommended for nitration steps to minimize active volume [1].

  • Toxicity: Nitrophenylmethanols are skin and eye irritants. The nitroso byproducts formed during photolysis can be cytotoxic; for biological applications, use "scavengers" (e.g., thiols) or wash-out steps if possible.

References

  • Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. ChemistryViews. (2025). Describes the safety advantages of flow chemistry in nitration.

  • Photolabile Protecting Groups in Chemistry and Biology. Chemical Reviews, 113(1), 119–191. (2013).[4] The authoritative review on the mechanism and application of o-nitrobenzyl groups.

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. PMC. (2017). details the biocatalytic protocols for synthesizing chiral nitrophenylmethanol derivatives.

  • (4-Nitrophenyl)methanol. PMC. (2011). Crystallographic structure and hydrogen bonding analysis of the para-isomer.

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. PMC. (2021). Context on the pharmacological relevance of nitro-aromatic scaffolds.

Sources

Technical Guide: Safety & Handling of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and operational protocols for (3-Methoxy-5-nitrophenyl)methanol , a specialized intermediate used in medicinal chemistry and organic synthesis.

CAS Number: 354525-36-3 Molecular Formula: C₈H₉NO₄ Molecular Weight: 183.16 g/mol Document Control: Version 1.0 | Audience: R&D Scientists, Process Chemists

Part 1: Executive Chemical Profile

This compound is a functionalized benzyl alcohol derivative characterized by a meta-substituted nitro group and a methoxy ether moiety. In drug discovery, it serves as a critical scaffold building block , often utilized to introduce the 3-methoxy-5-nitrophenyl motif into larger pharmacophores or converted into benzyl halides/aldehydes for coupling reactions.

Physicochemical Properties Table[1][2]
PropertyValue / CharacteristicRelevance to Handling
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust generation).
Solubility Soluble in DMSO, DMF, MeOH, DCMCompatible with standard organic workups.
Stability Potentially Light SensitiveStore in amber vials; avoid UV exposure.
Reactivity Oxidizable (Alcohol

Aldehyde)
Inert atmosphere recommended for long-term storage.
Energetics Nitro-aromatic functionalityThermal Hazard: Avoid excessive heat/friction.

Part 2: Hazard Identification & Toxicology (GHS Framework)

As a research chemical with limited specific toxicological data, the Precautionary Principle applies. The hazard profile is derived from Structural Activity Relationship (SAR) analysis of analogous nitrobenzyl alcohols (e.g., 3-nitrobenzyl alcohol).

GHS Classification (Derived/Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][3]

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1]

Critical Mechanistic Hazards
  • Nitro-Group Energetics: While mono-nitro aromatics are generally stable, they possess high decomposition energy. Do not subject this compound to temperatures >150°C or distill residues to dryness without DSC (Differential Scanning Calorimetry) validation.

  • Bioavailability: The benzyl alcohol moiety facilitates membrane permeability. Coupled with the nitro group (a potential metabolic toxophore), dermal absorption is a significant risk vector.

Part 3: Safe Handling & Storage Protocols

Engineering Controls & PPE
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Respiratory Protection: If working outside a hood (not recommended), use a P3/N95 particulate respirator.

  • Dermal Protection: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

  • Ocular Protection: Chemical splash goggles. Standard safety glasses are insufficient for powders that may become airborne.

Operational Workflow Diagram

The following diagram outlines the logical flow for handling this compound from receipt to reaction, emphasizing decision gates for safety.

HandlingWorkflow Receipt Receipt of Chemical (Check CoA & CAS: 354525-36-3) Inspection Visual Inspection (Caking? Discoloration?) Receipt->Inspection Storage Storage (Amber Vial, 2-8°C, Desiccated) Inspection->Storage Pass Waste Waste Disposal (Halogenated/Organic Stream) Inspection->Waste Fail (Degraded) Weighing Weighing Protocol (Fume Hood + Static Elimination) Storage->Weighing On Demand Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Reaction->Waste

Caption: Operational logic flow ensuring integrity checks before experimental use.

Storage Specifications
  • Temperature: Refrigerate at 2–8°C.

  • Atmosphere: Store under Nitrogen or Argon blanket to prevent oxidation of the benzylic alcohol.

  • Container: Amber glass with PTFE-lined cap to prevent light degradation and leaching.

Part 4: Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.[4]

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust) or use a dedicated chemical vacuum (HEPA filtered).

  • Neutralize: Clean surface with a mild soap solution followed by an isopropanol wipe. Do not use strong bases (e.g., NaOH), as nitro compounds can form unstable salts or polymerize under strongly basic conditions.

First Aid Logic
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Eye Contact: Flush with water for 15 minutes minimum , lifting eyelids.[3] The nitro group can cause persistent irritation.

  • Skin Contact: Wash with soap and water.[1][3][4][5] Avoid organic solvents (ethanol/DMSO) for cleaning skin, as they enhance transdermal absorption of the nitro compound.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Wash Soap/Water) Type->Skin Eye Eye Contact (Flush 15 mins) Type->Eye Inhal Inhalation (Fresh Air + O2) Type->Inhal Medical Seek Medical Attention (Show SDS/CAS) Skin->Medical Eye->Medical Inhal->Medical

Caption: Triage protocol for acute exposure incidents.[3]

Part 5: Synthesis & Application Context

Role in Drug Development

This compound is primarily used as a linker precursor . The benzylic alcohol can be converted to:

  • Benzylic Halides: Via SOCl₂ or PBr₃ (Care: Exothermic).

  • Benzaldehydes: Via Swern or MnO₂ oxidation (Care: MnO₂ waste is heavy metal hazard).

Stability in Reaction
  • Reduction: The nitro group is susceptible to reduction (to aniline) if exposed to H₂/Pd or SnCl₂. If the target reaction is on the alcohol group, avoid reducing conditions.

  • Base Sensitivity: Benzylic protons in nitro-aromatics are slightly acidic. Strong bases (NaH, LDA) may cause deprotonation or side reactions at the benzylic position.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10375096: (3-Methoxy-2-nitrophenyl)methanol [Isomer Analog Reference]. Retrieved from [Link][6]

  • ECHA (European Chemicals Agency). (2025). C&L Inventory: Nitrobenzene Derivatives. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Compound: (3-Methoxy-5-nitrophenyl)methanol[1][2]

  • CAS Registry Number: 354525-36-3[1][2]

  • Document Type: Technical Safety Guide & Physicochemical Profile

  • Version: 1.0 (Current as of 2025)

Part 1: Executive Summary & Structural Logic

As researchers in drug discovery, we often encounter functionalized benzyl alcohols as critical scaffolds for "warhead" attachment or linker design.[1] This compound represents a specific electronic archetype: the meta-nitro group provides strong electron-withdrawing character, while the meta-methoxy group offers mild donation.[1] This "push-pull" electronic environment on the benzene ring significantly influences the reactivity of the benzylic alcohol and its metabolic stability.[1]

This guide moves beyond the standard MSDS by integrating safety protocols with the compound's chemical behavior.[1] While vendor data classifies this material primarily as Harmful if swallowed (H302) , the presence of the nitro group mandates precautions against energetic decomposition under thermal stress, and the benzylic alcohol moiety suggests potential for alkylating reactivity if activated.[1]

Part 2: Chemical Identity & Physicochemical Profiling

The following data consolidates available vendor specifications and calculated properties relevant for assay development and synthesis planning.

PropertySpecification
Chemical Name This compound
Synonyms 3-Methoxy-5-nitrobenzyl alcohol; 3-Nitro-5-methoxybenzyl alcohol
CAS Number 354525-36-3
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
SMILES OCC1=CC(=O)=CC(OC)=C1
Storage Condition Sealed, Dry, Room Temperature (Hygroscopic potential)

Part 3: Hazard Identification & Toxicology (GHS Standards)

GHS Classification

Based on structural analogs and vendor safety data, the primary hazard is acute toxicity via ingestion.[1] However, prudent laboratory practice treats all nitro-benzyl derivatives as potential irritants.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • (Precautionary Inference): Treat as H315/H319 (Causes skin/eye irritation) due to benzylic alcohol functionality.[1]

Structural Alerts & Mechanistic Toxicology[1]
  • Nitro Group (-NO₂):

    • Metabolic Risk: Nitro-reduction in vivo can lead to hydroxylamines, which are potential DNA alkylators (genotoxicity risk).[1]

    • Energetic Risk: While stable at room temperature, nitro compounds can decompose violently if heated to dryness in the presence of strong acids or bases.[1]

  • Benzylic Alcohol (-CH₂OH):

    • Reactivity: Can be oxidized to the corresponding aldehyde (sensitizer) or activated to a benzylic halide (lacrimator/alkylator).[1]

Part 4: Safe Handling & Synthesis Workflow

Engineering Controls
  • Fume Hood: Mandatory.[1] All weighing and reaction setups must occur under active ventilation to prevent inhalation of dusts.[1]

  • Static Control: Use anti-static weighing boats. Nitro-aromatics can be sensitive to static discharge in dry powder form.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).[1] Double-gloving recommended during synthesis steps involving halogenated solvents.[1]

  • Respiratory: N95 (minimum) if handling open powder outside a hood; P100 respirator recommended for spill cleanup.[1]

Representative Synthesis Workflow (Reduction Protocol)

In drug development, this compound is often synthesized by reducing 3-methoxy-5-nitrobenzaldehyde.[1] The following workflow illustrates the safety checkpoints.

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Start: 3-Methoxy-5-nitrobenzaldehyde Reagent Add Reducing Agent (NaBH4 in MeOH) Start->Reagent 0°C, N2 Atm Quench Quench Reaction (Sat. NH4Cl) Reagent->Quench Monitor H2 Evol. Extract Extraction (DCM/Water) Quench->Extract Phase Sep. Product Product: this compound Extract->Product Evaporation

Figure 1: Synthesis workflow highlighting critical safety control points during the reduction of the aldehyde precursor. Note the H2 evolution risk at the quench step.[1]

Protocol Narrative:

  • Dissolution: Dissolve the aldehyde precursor in Methanol (MeOH).

  • Reduction: Add Sodium Borohydride (NaBH₄) portion-wise at 0°C. Safety Note: This generates Hydrogen gas.[1] Ensure hood sash is low.[1]

  • Quenching: Slowly add saturated Ammonium Chloride (NH₄Cl). Critical: Exothermic reaction; rapid addition can cause boil-over.[1]

Part 5: Emergency Response & Waste Management[1]

Emergency Decision Matrix

In the event of exposure or release, immediate action is required.[1]

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill Type->Spill Exposure Human Exposure Type->Exposure Fire Fire / Heat Type->Fire ActionSpill 1. Dampen with wet paper (avoid dust) 2. Sweep into biohazard bag 3. Wash surface with soap/water Spill->ActionSpill ActionSkin Wash with soap/water (15 mins) Exposure->ActionSkin Skin Contact ActionEye Rinse w/ water (Remove contacts) Exposure->ActionEye Eye Contact ActionFire Use CO2, Dry Chemical, or Foam (Do NOT use high-pressure water jet) Fire->ActionFire

Figure 2: Emergency response decision matrix for spill containment and exposure mitigation.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Organic).[1]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of down the drain. The nitro group poses environmental toxicity risks to aquatic life.[1]

Part 6: Regulatory & Transport Information

  • UN Number: Not strictly regulated as a Dangerous Good for transport by IATA/DOT in small quantities (Research Grade), but often shipped under UN 2811 (Toxic solid, organic, n.o.s.) if bulk toxicity data applies.[1]

  • Packing Group: III (Low danger) inferred from H302.[1]

  • TSCA (USA): This compound is likely not on the active TSCA inventory and is intended solely for R&D use under the supervision of a technically qualified individual.[1]

References

  • BLD Pharm. (2025).[1] this compound MSDS. Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: Nitrobenzyl Alcohol Derivatives. National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: (3-Methoxy-2-nitrophenyl)methanol (Analogous Safety Data). Retrieved from

  • ECHA. (2025). C&L Inventory: Nitrobenzyl alcohol hazards. European Chemicals Agency.[1][3] Retrieved from

Sources

Strategic Sourcing and Quality Assurance of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Intermediate

(3-Methoxy-5-nitrophenyl)methanol (CAS: 354525-36-3 ) is a high-value building block in fragment-based drug discovery (FBDD).[1] Its meta-substitution pattern offers a unique electronic profile: the electron-withdrawing nitro group (


) increases the acidity of the benzylic alcohol, while the methoxy group (

) provides a handle for hydrogen bonding and metabolic modulation.[1]

This guide moves beyond simple catalog listings to address the critical "Buy vs. Make" decisions, impurity profiling, and quality assurance protocols required to integrate this compound into GMP-adjacent workflows.

Chemical Identity & Isomer Vigilance

Critical Warning: The commercial market is saturated with ortho- and para- nitro isomers which possess vastly different reactivities.[1] You must verify the substitution pattern via NMR coupling constants (


-values) upon receipt.[1]
FeatureSpecificationNotes
Chemical Name This compoundAlso known as 3-Methoxy-5-nitrobenzyl alcohol
CAS Number 354525-36-3 Note:[1][2][3] Often confused with 4-nitro (80866-88-2) or 2-nitro (53055-04-2) isomers.[1]
Molecular Formula

MW: 183.16 g/mol
Key NMR Signal

ppm (3H, Ar-H)
Look for meta coupling (

Hz).[1]

Sourcing Strategy: The Supplier Landscape

Sourcing this compound requires navigating between "Catalog Aggregators" (high price, variable batches) and "Origin Manufacturers" (consistent quality, bulk lead times).

Tier 1: Rapid Access (mg to g scale)

Best for: Hit-to-lead, initial SAR exploration.[1]

  • Sigma-Aldrich (Merck): High reliability, extensive CoA, but often re-packaged.[1]

  • Enamine / Combi-Blocks: Likely origin manufacturers.[1] Excellent for maintaining batch consistency across scale-up.

  • BLD Pharm: Strong inventory in nitro-aromatics.[1]

Tier 2: Bulk Process (kg scale)

Best for: GLP Tox batches, Pilot plant runs.

  • Apollo Scientific / Fluorochem: Strong UK/EU based sourcing with rigorous QC.[1]

  • Custom Synthesis: If purity >99.5% is required, contract a synthesis using the Borane Reduction Protocol (detailed below) to avoid azo-impurities common in cheaper commercial batches.[1]

Technical Due Diligence: Synthesis & Impurity Profiling

Understanding the synthesis is the only way to predict invisible impurities.[1] The standard commercial route involves the reduction of 3-methoxy-5-nitrobenzoic acid .[1]

The Chemoselectivity Trap

The primary risk in this synthesis is the over-reduction of the nitro group to an amine or azo-linkage.[1]

  • Avoid: Suppliers using

    
     (Lithium Aluminum Hydride).[1] This reagent frequently reduces 
    
    
    
    to
    
    
    or azo-dimers.[1]
  • Prefer: Suppliers using Borane-THF (

    
    ) or Mixed Anhydride/
    
    
    
    .[1] These methods are chemoselective for the carboxylic acid, leaving the nitro group intact [1].[1]
Visualization: Synthesis Route & Impurity Origins

The following diagram maps the synthesis logic and where specific impurities arise.

SynthesisPath Start 3-Methoxy-5-nitrobenzoic Acid (Precursor) Reagent_Good Reagent: BH3-THF (Chemoselective) Start->Reagent_Good Reagent_Bad Reagent: LiAlH4 (Non-selective) Start->Reagent_Bad Target This compound (Target) Reagent_Good->Target Primary Pathway Impurity_Aldehyde Impurity B: Benzaldehyde Intermediate (Incomplete Rxn) Reagent_Good->Impurity_Aldehyde Quenched early Reagent_Bad->Target Low Yield Impurity_Amine Impurity A: 3-Methoxy-5-aminobenzyl alcohol (Over-reduction) Reagent_Bad->Impurity_Amine Major Side Product

Caption: Chemoselective reduction strategies determine the impurity profile. Borane reagents prevent nitro-reduction.[1]

Quality Assurance Protocols

Do not rely solely on the supplier's Certificate of Analysis (CoA). Nitro-aromatics can degrade into colored impurities that are potent even at low levels.[1]

Protocol A: 1H-NMR Identity Verification

Objective: Confirm meta-substitution and absence of aldehyde intermediate.[1]

  • Solvent: DMSO-

    
     (prevents hydroxyl proton exchange masking).[1]
    
  • Key Diagnostic:

    • Benzylic

      
      :  Doublet at 
      
      
      
      ppm (couples to OH).[1]
    • Hydroxyl OH: Triplet at

      
       ppm.[1]
      
    • Aromatic Region: Three distinct signals.[1] If you see a doublet with

      
       Hz, you have the wrong isomer  (ortho/para).[1]
      
Protocol B: HPLC Purity (Reverse Phase)

Objective: Detect non-polar azo-dimers and polar acid precursors.[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (aromatic) and 210 nm (general)
Visualization: QC Decision Tree

Use this logic flow to accept or reject batches.

QCDecision Incoming Incoming Batch (CAS 354525-36-3) Visual Visual Inspection (Pale Yellow Solid?) Incoming->Visual NMR 1H-NMR Analysis Visual->NMR Pass Reject_Color REJECT: Dark Brown/Black (Oxidation) Visual->Reject_Color Fail IsomerCheck Coupling Constants (Meta vs Ortho/Para) NMR->IsomerCheck HPLC HPLC-UV Purity IsomerCheck->HPLC Meta-coupling confirmed Reject_Iso REJECT: Wrong Isomer IsomerCheck->Reject_Iso Ortho/Para coupling Reject_Pur REJECT: Purity < 95% HPLC->Reject_Pur <95% Approve APPROVE for Synthesis HPLC->Approve >98%

Caption: Standardized QC workflow to filter out isomeric mixtures and degraded stock.

Handling and Stability

  • Light Sensitivity: Nitro-benzyl compounds are photolabile.[1] Store in amber vials. Prolonged exposure to UV can cleave the benzylic alcohol or induce nitro-rearrangement.[1]

  • Hygroscopicity: The methoxy group increases polarity.[1] Store under nitrogen/argon at 2-8°C.

  • Safety: While not a high explosive (unlike trinitrotoluene), all nitro-aromatics possess energetic potential.[1] Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) testing.[1]

References

  • Chemoselective Reduction of Carboxylic Acids

    • Source: Brown, H. C., & Choi, Y. M. (1981). "The selective reduction of carboxylic acids to alcohols in the presence of nitro groups."[1] Journal of Organic Chemistry.

    • Context: Establishes Borane-THF as the standard for preserving nitro groups during reduction.[1]

    • Link:[Link][1]

  • Compound Identity & Properties (PubChem)

    • Source: PubChem Compound Summary for CID 227988 (Related Isomer Reference for spectral comparison).[1]

    • Link:[Link][1]

  • Supplier Verification (BLD Pharm)

    • Source: BLD Pharm Catalog Entry for CAS 354525-36-3.[1][2]

Sources

Methodological & Application

synthesis of (3-Methoxy-5-nitrophenyl)methanol from 3-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Methoxy-5-nitrophenyl)methanol (CAS: 354525-36-3) presents a classic chemoselectivity challenge in organic synthesis: the reduction of a carboxylic acid moiety in the presence of a redox-sensitive nitro group. Standard reducing agents like Lithium Aluminum Hydride (


) or catalytic hydrogenation are unsuitable due to their tendency to reduce the nitro group to an amine or azo species.

This application note details a robust, scalable protocol using Borane-Tetrahydrofuran complex (


) . This reagent selectively reduces the carboxylic acid to the primary alcohol via a triacyloxyborane intermediate, leaving the nitro group intact. We also provide an alternative "Mixed Anhydride" activation protocol for laboratories where borane handling is restricted.

Strategic Analysis & Route Selection

The Chemoselectivity Paradox

The target transformation requires the selective reduction of


 hybridized carbonyl carbon (oxidation state +3) to an 

methylene carbon (oxidation state -1), while preserving the nitrogen oxidation state (+3) of the nitro group.
Reducing AgentCompatibilityOutcomeMechanism Notes

Critical Failure Reduces

or Azo
Hard hydride donor; lacks chemoselectivity.

Critical Failure Reduces

Catalytic hydrogenation prioritizes nitro reduction.

No Reaction Recovered Starting MaterialBorohydride is too mild to reduce carboxylic acids directly.

Optimal Target Alcohol Electrophilic reducing agent; coordinates to carbonyl oxygen, activating it for hydride delivery.
Mixed Anhydride +

Viable Alternative Target Alcohol Two-step one-pot: Activates acid to anhydride, making it susceptible to mild borohydride reduction.
Selected Pathway: Borane-THF Reduction

The Borane reduction is preferred for its atom economy and directness. The mechanism involves the formation of a triacyloxyborane intermediate. The electron-deficient boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating hydride transfer. The nitro group, being electron-withdrawing but lacking a Lewis basic site as potent as the carboxylate, remains unreacted under controlled temperatures.

Visual Workflows

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the critical intermediate formation.

ReactionScheme cluster_legend Legend SM 3-Methoxy-5-nitrobenzoic Acid (Starting Material) Complex Triacyloxyborane Intermediate SM->Complex BH3·THF 0°C, 1h Product This compound (Target) Complex->Product 1. RT, 12h 2. MeOH Quench SideProduct Amino-alcohol (Over-reduction) Complex->SideProduct Reflux or LiAlH4 used key Blue Arrow: Activation Green Arrow: Reduction Red Dotted: Avoid

Caption: Chemoselective reduction pathway via Borane-THF, avoiding nitro group reduction.

Experimental Workflow

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve Acid in Anhydrous THF (0.2 M Concentration) Start->Dissolve Cool Cool to 0°C (Ice/Water Bath) Dissolve->Cool Add Dropwise Addition of BH3·THF (1.0 M) (1.5 - 2.0 equiv) Cool->Add Warm Warm to RT Stir 12-16 Hours Add->Warm Monitor TLC/HPLC Check (Target: Disappearance of Acid) Warm->Monitor Monitor->Warm Incomplete Quench Careful Quench with MeOH (Evolution of H2 gas!) Monitor->Quench Complete Workup Evaporate Solvents Partition EtOAc / NaHCO3 Quench->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify

Caption: Step-by-step experimental protocol for the borane reduction.

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Safety Prerequisite: Borane-THF is moisture-sensitive and evolves hydrogen gas upon contact with water or alcohols. Perform all operations in a fume hood under an inert atmosphere (


 or Ar).

Reagents:

  • 3-Methoxy-5-nitrobenzoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M solution in THF) (1.5 – 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Solubilization: Charge the flask with 3-Methoxy-5-nitrobenzoic acid (e.g., 5.0 g, 25.4 mmol). Add anhydrous THF (125 mL) via syringe to achieve a ~0.2 M solution. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0°C for 15 minutes.

  • Addition: Slowly add the

    
     solution (38 mL, 38 mmol, 1.5 equiv) dropwise via a pressure-equalizing dropping funnel or syringe pump over 30 minutes. Note: Gas evolution (
    
    
    
    ) may occur.
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will streak or stay at baseline; the product (alcohol) will have an

      
      .
      
  • Quenching (Critical): Cool the reaction mixture back to 0°C. Very slowly add Methanol (20 mL) dropwise. Vigorous bubbling will occur as excess borane is destroyed and trimethyl borate is formed.

  • Reflux (Optional but Recommended): To break down stable boron-amine complexes (if any) or mixed borate esters, heat the mixture to reflux for 30 minutes, then cool.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methyl borate (azeotrope). Dissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated

    
     (2 x 50 mL) and Brine (50 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Purify the crude oil/solid via flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
Protocol B: Mixed Anhydride Method (Alternative)

Use this if Borane is unavailable.

  • Dissolve acid (1 equiv) and Triethylamine (1.1 equiv) in THF at 0°C.

  • Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir 30 mins to form the mixed anhydride (white precipitate of

    
     forms).
    
  • Filter off the solid quickly under inert gas (or proceed as a slurry).

  • Add

    
     (3.0 equiv) dissolved in a minimal amount of water/THF mixture dropwise to the filtrate at 0°C.
    
  • Stir 3 hours at RT. Acidify carefully with 1M HCl and extract with EtOAc.

Characterization & QC Data

Product: this compound Molecular Formula:


Molecular Weight:  183.16  g/mol [2][3]
TechniqueExpected Signal / ResultInterpretation
Appearance Pale yellow to off-white solidNitro compounds often carry a yellow tint.
1H NMR (400 MHz,

)

7.75 (s, 1H), 7.60 (s, 1H), 7.20 (s, 1H)
Aromatic protons (meta coupling, 3 distinct signals due to asymmetry).

4.75 (s, 2H)
Benzylic methylene (

).

3.90 (s, 3H)
Methoxy group (

).

2.10 (br s, 1H)
Hydroxyl proton (

), exchangeable with

.
IR Spectroscopy ~3350

(Broad)
O-H stretch (Alcohol).
1530 & 1350

N-O stretch (Nitro group, asymmetric/symmetric).
No peak at 1690-1710

Absence of Carbonyl (COOH).
Mass Spectrometry m/z 183.05

or 166

ESI or EI ionization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old

reagent.
Borane degrades over time. Titrate reagent or use a fresh bottle. Increase equivalents to 2.5.
Nitro Reduction (

formation)
Temperature too high.Ensure addition is strictly at 0°C. Do not heat the reaction above RT during the reduction phase.
Gel formation during quench Boron salts precipitating.Add a small amount of acetic acid or use saturated Ammonium Chloride during workup to solubilize salts.
Low Yield Volatility of product or water solubility.The product is not volatile, but ensure aqueous phase is re-extracted 3x with EtOAc. Salting out (NaCl) helps.

References

  • ResearchGate. (2013). Discussion: How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Carboxylic Acids with Borane. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved October 26, 2023, from [Link]

  • Chemistry Stack Exchange. (2014). Selective reduction of nitrobenzoic acid. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Chemoselective Reduction of 3-Methoxy-5-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Preserving Benzylic Hydroxyl Integrity During Nitro Group Reduction

Executive Summary

The reduction of 3-methoxy-5-nitrobenzyl alcohol to its corresponding aniline (3-methoxy-5-aminobenzyl alcohol ) presents a classic chemoselectivity challenge in organic synthesis. While the nitro group (


) is readily reduced, the benzylic alcohol moiety (

) is susceptible to hydrogenolysis (cleavage to the methyl group), particularly under standard catalytic hydrogenation conditions (Pd/C,

).

This Application Note details two validated protocols designed to maximize chemoselectivity:

  • Method A (Catalytic): Platinum-catalyzed hydrogenation (Pt/C), ideal for clean, high-throughput workflows.

  • Method B (Chemical): Iron-mediated reduction (Fe/NH

    
    Cl), a robust, scalable batch method that eliminates hydrogenolysis risk.
    

Critical Analysis: The Chemoselectivity Challenge

Structural Electronic Effects

The substrate features a 1,3,5-substitution pattern. The stability of the benzylic alcohol is dictated by the electronic environment:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing (
    
    
    
    ), initially destabilizing any potential benzylic carbocation.
  • Methoxy Group (

    
    ):  Electron-donating by resonance but inductively withdrawing. Being meta to the benzylic position, it does not offer direct resonance stabilization to the benzylic center.
    

Key Insight: Unlike para-methoxybenzyl alcohols, which are extremely prone to acid-catalyzed hydrogenolysis due to resonance stabilization of the carbocation, the 3-methoxy isomer is relatively more stable. However, under heterogeneous catalysis (Pd/C), the surface-bound mechanism can still facilitate C-O bond cleavage.

Mechanism of Hydrogenolysis

Hydrogenolysis on Palladium surfaces often proceeds via a proton-assisted pathway. If the reaction medium becomes acidic (even slightly, due to reaction byproducts or solvent impurities), the hydroxyl group is protonated, leading to dehydration and subsequent hydride addition.

Hydrogenolysis Substrate Benzyl Alcohol (Ar-CH2-OH) Adsorption Surface Adsorption (Pd/C) Substrate->Adsorption Protonation Protonation (Ar-CH2-OH2+) Adsorption->Protonation Acidic Conditions Desired Nitro Reduction Only (Ar-NH2 / Ar-CH2OH) Adsorption->Desired Neutral/Pt Catalyst Dehydration Dehydration (Ar-CH2+) Protonation->Dehydration Reduction Hydride Transfer (Ar-CH3) Dehydration->Reduction Hydrogenolysis (Impurity)

Figure 1: Competing pathways on catalytic surfaces. The red path represents the undesired hydrogenolysis driven by surface acidity and Pd affinity.

Protocol A: Catalytic Hydrogenation (High Purity)

Best for: Small-to-medium scale, GMP environments requiring minimal metal waste. Critical Control: Use of Platinum (Pt) instead of Palladium (Pd) to suppress C-O bond cleavage.

Reagents & Equipment[1][2]
  • Substrate: 3-Methoxy-5-nitrobenzyl alcohol

  • Catalyst: 5% Pt/C (sulfided form preferred for maximum selectivity, though standard Pt/C is acceptable).

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Methanol/Ethanol if trace acidity is suspected.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30 psi).
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of substrate in EtOAc (50 mL, 10 vol). Ensure the solution is clear.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 5 wt% of the catalyst (250 mg of 5% Pt/C).
    
    • Safety Note: Dry catalyst is pyrophoric. Wet with a small amount of water or add to the solvent stream under nitrogen.

  • Hydrogenation: Purge the vessel with

    
     (3x), then with 
    
    
    
    (3x). Stir vigorously at Room Temperature (20-25°C) under 1 atm
    
    
    (balloon).
    • Process Control: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of hydrogenolysis.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes. The reaction is typically complete in 2-4 hours.

    • Endpoint: Disappearance of nitro-starting material.[1] Appearance of amine (lower R_f on TLC).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with EtOAc.[2]

    • Concentrate the filtrate under reduced pressure.

  • Purification: The product is usually pure enough for the next step. If necessary, recrystallize from Toluene/Heptane.

Protocol B: Iron-Mediated Reduction (Robust Scale-Up)

Best for: Large scale, non-GMP labs, or substrates extremely sensitive to hydrogenolysis. Mechanism: Single Electron Transfer (SET) mechanism which is chemically orthogonal to the benzyl alcohol; it cannot cleave the C-O bond.

Reagents & Equipment[1][2]
  • Substrate: 3-Methoxy-5-nitrobenzyl alcohol

  • Reductant: Iron Powder (325 mesh, reduced grade).

  • Electrolyte: Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (4.0 eq) and

    
     (2.0 eq) in water (5 vol).
    
  • Heating: Heat the aqueous slurry to 60°C for 15 minutes to "activate" the iron surface (etching oxides).

  • Addition: Dissolve the substrate (1.0 eq) in Ethanol (15 vol) and add it to the hot iron suspension.

  • Reaction: Heat the mixture to Reflux (approx. 78°C) . Stir vigorously.

    • Observation: The reaction will turn dark grey/brown (iron oxides).

  • Monitoring: Check HPLC/TLC after 1 hour. Reaction is typically fast (1-3 hours).

  • Workup (Critical Step):

    • While still hot , filter the mixture through a Celite pad. (Iron sludge hardens upon cooling).

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with EtOAc and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.[2]

    • Dry organics over

      
       and concentrate.[2]
      

FeReduction Start Start: Fe + NH4Cl + Water Activate Activation: 60°C for 15 min Start->Activate AddSub Add Substrate (in EtOH) Activate->AddSub Reflux Reflux (78°C) 1-3 Hours AddSub->Reflux Filter Hot Filtration (Remove Iron Sludge) Reflux->Filter Complete Conversion Extract Extraction (EtOAc/Water) Filter->Extract

Figure 2: Workflow for the Iron/Ammonium Chloride reduction. Hot filtration is the critical operational step.

Analytical Validation

To ensure the integrity of the benzyl alcohol, the following HPLC parameters are recommended.

Table 1: HPLC Method Parameters

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

| Detection | UV @ 254 nm and 210 nm |

Expected Retention Times (Relative):

  • Product (Amine): ~4.5 min (More polar, elutes first).

  • Impurity (Des-hydroxy/Toluene deriv.): ~12.0 min (Non-polar, elutes late).

  • Substrate (Nitro): ~9.0 min.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Benzyl Alcohol (Product mass = M-16) Hydrogenolysis occurring.[3][4]Method A: Switch from Pd/C to Pt/C. Ensure solvent is neutral (no acetic acid). Lower temperature. Method B: Unlikely to occur; check starting material purity.
Incomplete Reduction Catalyst poisoning or inactive Iron.Method A: Use fresh catalyst. Ensure

pressure is maintained. Method B: Increase agitation (mass transfer limited). Add more

.
Emulsion during Extraction (Method B) Iron salts suspended in organic layer.Filter the biphasic mixture through Celite again. Add brine to the aqueous layer.[2]
Product Oxidation (Darkening) Aniline oxidation by air.Store product under Nitrogen.[5][6] Add trace EDTA during workup if metal traces catalyze oxidation.

References

  • Chemoselective Reduction of Nitro Groups

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Fe/NH4Cl reduction).
    • Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Publications.

  • Hydrogenolysis Mechanisms on Pd/C

    • Cheng, G., et al. "Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C." Nature Communications/NIH, 2022.

  • Iron-Mediated Reduction Protocols

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[7][2][5]

    • ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride."

  • Comparative Debenzylation (Pd/C vs Na/NH3)

    • BenchChem.[8] "A Comparative Guide to Debenzylation: Pd/C Catalysis vs. Na/NH₃ Reduction."

Sources

Application Note: (3-Methoxy-5-nitrophenyl)methanol in High-Fidelity Solid-Phase Synthesis

[1]

Executive Summary

This compound represents a specialized class of functionalized benzyl alcohols used in Solid-Phase Organic Synthesis (SPOS). Unlike standard ortho-nitrobenzyl derivatives which are designed for photocleavage, this meta-nitro isomer is thermodynamically stable to UV irradiation (365 nm). Its primary utility lies in two distinct domains:

  • Electronic "Safety-Catch" Linker: It functions as an acid-stable anchor that becomes acid-labile only upon chemoselective reduction of the nitro group.[1]

  • Privileged Scaffold: It serves as a core building block for the synthesis of benzimidazoles, quinazolines, and complex peptidomimetics, utilizing the nitro group as a "masked" aniline.

This guide details the protocols for immobilizing this unit, exploiting its electronic switching capabilities, and executing orthogonal deprotection strategies.

Mechanistic Principles

The "Nitro-Switch" Safety-Catch Mechanism

The utility of this compound as a linker relies on the modulation of the benzylic ester/ether stability via the Hammett substituent constants (

  • State A (Dormant/Stable): The Nitro group (-NO₂) is a strong Electron Withdrawing Group (EWG).[1] It destabilizes the formation of the benzylic carbocation required for acidolytic cleavage. Consequently, the linker is stable to standard TFA treatments (e.g., 50% TFA in DCM) used to remove Boc or Trityl groups.

  • State B (Activated/Labile): Reduction of the nitro group to an Aniline (-NH₂) converts the substituent from an EWG to a strong Electron Donating Group (EDG).[1] The meta-amino group, combined with the meta-methoxy group, sufficiently increases the electron density of the ring to facilitate cleavage under mild acidic conditions (1–5% TFA).

Combinatorial Scaffold Utility

As a scaffold, the molecule provides three points of diversity:

  • Benzylic Alcohol: Attachment point to resin or cargo.[1]

  • Methoxy Group: Modulates solubility and can be demethylated for phenol functionalization (advanced applications).[1]

  • Nitro Group: Acts as an orthogonal protecting group for the amine, allowing for late-stage diversification (e.g., reductive amination, cyclization).

Experimental Protocols

Protocol A: Immobilization on Resin (Linker Synthesis)

This protocol describes loading this compound onto a standard polymer support (e.g., Merrifield or Carboxyl-functionalized resin).[1]

Reagents Required:

  • Merrifield Resin (Chloromethyl polystyrene) or Carboxypolystyrene.[1]

  • This compound.[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    ).[1]
  • Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Swelling: Swell 1.0 g of Merrifield resin (

    
    ) in DMF (
    
    
    ) for 30 minutes.
  • Activation: Dissolve this compound (

    
    , 3 eq) and 
    
    
    (
    
    
    ) in DMF (
    
    
    ). Stir at room temperature for 15 minutes.
  • Coupling: Add the activated alcohol solution to the resin suspension.

  • Incubation: Heat the reaction mixture to

    
     and agitate for 16–24 hours. Note: The meta-nitro group deactivates the nucleophile slightly, requiring elevated temperatures compared to standard benzyl alcohols.
    
  • Washing: Filter the resin and wash sequentially with DMF (

    
    ), MeOH (
    
    
    ), and DCM (
    
    
    ).[1]
  • Drying: Dry under high vacuum. Calculate loading via elemental analysis (Nitrogen content).

Protocol B: The "Nitro-Switch" Activation (Reduction)

This step unmasks the aniline (for scaffold use) or activates the linker (for cleavage).[1]

Reagents:

  • Tin(II) Chloride Dihydrate (

    
    ).[1]
    
  • Solvent: DMF or NMP.[1]

  • Alternative: Sodium Dithionite (

    
    ) for milder conditions.[1]
    

Procedure:

  • Preparation: Suspend the resin in DMF.

  • Reagent Addition: Add a solution of

    
     (
    
    
    in DMF). Use 10 equivalents relative to resin loading.[1]
  • Reaction: Agitate at room temperature for 4–6 hours.

    • Monitoring: The resin color typically shifts from pale yellow (nitro) to bright fluorescent/white (amine).[1]

    • QC: Perform a Chloranil test (positive = blue/green) to confirm the presence of free amine.[1]

  • Washing: Wash extensively with DMF (

    
    ), 10% DIEA/DMF (to neutralize HCl salts), and DCM.[1]
    
Protocol C: Chemoselective Cleavage

For use as a linker, this step releases the cargo.

Condition: 1% to 5% Trifluoroacetic Acid (TFA) in DCM containing 2% Triisopropylsilane (TIS) as a scavenger.[1] Time: 30–60 minutes. Mechanism: The 3-methoxy-5-aminobenzyl cation is stabilized enough to allow cleavage of the ester bond, releasing the carboxylic acid cargo.

Data Summary & Troubleshooting

Comparative Stability Profile
Linker StateSubstituentsElectronic EffectStability (50% TFA)Stability (1% TFA)Cleavage Trigger
Dormant 3-OMe, 5-NO₂Net Electron WithdrawingStable StableNone
Activated 3-OMe, 5-NH₂Net Electron DonatingLabileLabile Dilute Acid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading Efficiency Steric hindrance or low nucleophilicity of the benzylic alkoxide.[1]Use

at

or switch to a trichloroacetimidate activation method.
Incomplete Reduction Polymer matrix collapsing in aqueous solvents (if using dithionite).[1]Use

in NMP (better swelling).[1] Repeat the cycle twice.
Premature Cleavage High concentration of acid during intermediate steps.[1]Ensure all intermediate deprotections (e.g., Boc removal) use scavengers and controlled time (max 20 min).

Visualization: Experimental Workflows

The following diagrams illustrate the logic flow for using this compound as a Safety-Catch Linker and as a Scaffold.

Workflow Diagram (DOT)

Gcluster_0Phase 1: Immobilization & Synthesiscluster_1Phase 2: Activation (The Switch)cluster_2Phase 3: Cleavage / DiversificationStartStart: this compoundResinResin Attachment(Ether/Ester Linkage)Start->ResinCs2CO3, DMF, 60°CSynthesisPeptide/Organic Synthesis(Nitro Group = Acid Stable)Resin->SynthesisStandard SPOS cyclesReductionActivation Step(Reduction: NO2 -> NH2)Synthesis->ReductionSnCl2 / DMFActivatedActivated Linker(Electron Rich Ring)Reduction->ActivatedUnmasks AnilineOptionAOption A: Cleavage(Release Cargo)Activated->OptionA1-5% TFA (Acid Labile)OptionBOption B: Scaffold Use(Cyclization/Derivatization)Activated->OptionBReact Aniline (e.g., R-NCO)

Caption: Logical workflow for the "Nitro-Switch" mechanism, demonstrating the transition from an acid-stable precursor to an acid-labile or nucleophilic active state.

References

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 60(8), 2318–2319. Link[1]

    • Context: Establishes the baseline for nitrobenzyl linkers and contrasts the photocleavable ortho isomers with the chemically stable meta variants.
  • Kiso, Y., et al. (1999).[1] Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Journal of Synthetic Organic Chemistry, Japan, 57(5), 366-376.

    • Context: Detailed review of the reduction-based activation mechanism (Nitro -> Amine)
  • Attardi, M. E., & Taddei, M. (2000). Solid-Phase Synthesis of 3,4,5-Trisubstituted Pyrazoles via a "Catch and Release" Strategy. Tetrahedron Letters, 41(38), 7395-7399.
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

    • Context: Authoritative source on orthogonal protection strategies and the stability profiles of benzyl esters in SPS.[1]

Strategic Utilization of (3-Methoxy-5-nitrophenyl)methanol as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (3-Methoxy-5-nitrophenyl)methanol in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Profile

This compound (CAS: 354525-36-3) represents a high-value "divergent intermediate" in medicinal chemistry. Its utility stems from its 1,3,5-trisubstituted benzene architecture , which allows for the precise spatial arrangement of pharmacophores.

Unlike simple benzyl alcohols, this scaffold offers a unique "push-pull" electronic environment:

  • The Nitro Group (Position 5): A masked aniline handle. Initially, it serves as an electron-withdrawing group (EWG) to deactivate the ring against metabolic oxidation. Upon reduction, it becomes an electron-donating primary amine, enabling the attachment of urea, amide, or kinase-hinge-binding motifs.

  • The Methoxy Group (Position 3): Provides lipophilic bulk and a hydrogen bond acceptor vector, often critical for occupying hydrophobic pockets in enzymes (e.g., the "gatekeeper" regions of kinases).

  • The Hydroxymethyl Group (Position 1): A versatile anchor point that can be activated for alkylation or oxidized for reductive aminations.

Compound Snapshot
PropertyData
IUPAC Name This compound
CAS Number 354525-36-3
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
Key Reactivity Nucleophilic (OH), Electrophilic (after activation), Reducible (NO₂)

Strategic Application Workflows

The following workflows detail how to exploit this scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Module A: The Electrophilic Vector (Side-Chain Activation)

Objective: Convert the benzyl alcohol into a reactive electrophile (benzyl halide or mesylate) to attach the "tail" of a drug molecule (e.g., a solubilizing piperazine ring).

Mechanistic Insight: Direct alkylation using the alcohol is difficult. Activation via thionyl chloride (


) or phosphorus tribromide (

) is standard. However, the presence of the electron-withdrawing nitro group destabilizes the carbocation intermediate typical of

reactions, forcing these reactions to proceed closer to an

manifold. This requires stronger nucleophiles for subsequent displacement.
Protocol 1: Chlorination via Thionyl Chloride

Note: This protocol minimizes the formation of ether byproducts common in acid-catalyzed conditions.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with the substrate and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Catalysis: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate, accelerating the reaction.

  • Reflux: Remove ice bath and warm to room temperature (RT). If TLC shows incomplete conversion after 2 hours, reflux at 40°C for 1 hour.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess

    
     and DCM. Co-evaporate with toluene (2x) to remove trace acid.
    
  • Output: 3-Methoxy-5-nitrobenzyl chloride (usually a yellow solid/oil). Use immediately for the next coupling step to avoid hydrolysis.

Module B: The Nucleophilic Vector (Nitro Reduction & "Switching")

Objective: Unmask the aniline to create a hinge-binding motif or amide linkage.

Mechanistic Insight: The challenge here is chemoselectivity . If the benzyl alcohol has been activated (e.g., to a benzyl chloride) or oxidized (to an aldehyde) prior to reduction, standard hydrogenation (


, Pd/C) can cause hydrogenolysis (cleaving the benzylic bond) or over-reduction.
  • Recommendation: Use Iron/Ammonium Chloride (

    
    ) for robust, functional-group-tolerant reduction.
    
Protocol 2: Chemoselective Nitro Reduction

Target: 3-Methoxy-5-aminobenzyl alcohol (or derivative)

Reagents:

  • Substrate: Nitro-aromatic precursor (1.0 eq)

  • Reductant: Iron Powder (Fe) (5.0 eq, -325 mesh)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the suspension to 70°C with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.

  • Monitoring: Monitor by LC-MS (Look for M-30 mass shift corresponding to

    
    ). Reaction typically completes in 2-4 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. Partition between Ethyl Acetate and saturated

    
    . Dry organic layer (
    
    
    
    ) and concentrate.
  • Stability Note: Anilines are oxidation-prone. Store under Argon or convert immediately to the amide/urea.

Visualization: Synthetic Divergence & Logic

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Core This compound (The Scaffold) Halide Benzyl Chloride/Bromide (Electrophile) Core->Halide SOCl2 or PBr3 (Protocol 1) Aldehyde 3-Methoxy-5-nitrobenzaldehyde Core->Aldehyde MnO2 or Dess-Martin Aniline 3-Methoxy-5-amino-benzyl alcohol (Nucleophile) Core->Aniline Fe/NH4Cl (Protocol 2) Coupled_Product Ether/Amine Derivative (Target Tail Attached) Halide->Coupled_Product HNR2 or HOR (SN2 Displacement) Reductive_Amination Secondary Amine Linkage Aldehyde->Reductive_Amination R-NH2, NaBH(OAc)3 Kinase_Binder Amide/Urea Hinge Binder Aniline->Kinase_Binder Acyl Chloride or Isocyanate

Figure 1: Divergent synthetic pathways for the this compound scaffold, highlighting the three primary vectors for chemical modification.[1][2]

Case Study: Designing a Kinase Inhibitor

In the context of kinase inhibitor design (e.g., targeting EGFR or BTK), this scaffold serves as a "Linker-Head" hybrid.

  • The Head (Hinge Binder): The nitro group is reduced to an aniline (Protocol 2). This aniline is then reacted with an acryloyl chloride to form an acrylamide warhead (common in covalent inhibitors like Osimertinib).

  • The Linker (Benzyl Position): The alcohol is activated (Protocol 1) and reacted with a piperazine ring. This piperazine extends into the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.

  • The Tuning Element (Methoxy): The methoxy group at position 3 often sits in the "selectivity pocket" or interacts with the gatekeeper residue, providing a steric clash against wild-type or mutant variations, thereby tuning selectivity.

Comparative Data: Electronic Effects
SubstituentPositionEffect on RingEffect on pKa (Aniline)
-NO₂ Meta (5)Strong Deactivation (-I, -M)N/A (Precursor)
-NH₂ Meta (5)Strong Activation (+M)~3.5 - 4.2 (Weak Base)
-OCH₃ Meta (3)Activation (+M), Induction (-I)Modulates Lipophilicity

Note: The meta-positioning of the methoxy group relative to the amine (after reduction) creates a 3,5-disubstituted aniline, a privileged structure in medicinal chemistry found in numerous bioactive compounds.

References

  • Synthesis of Nitro-Benzyl Intermediates

    • Source: ChemicalBook & PubChem D
    • Context: General reactivity of 3,5-disubstituted nitrobenzenes and reduction methodologies.[1]

    • Link:

  • Protocol for Chlorination (Thionyl Chloride)

    • Source: Master Organic Chemistry.
    • Context: Mechanism and stoichiometry for converting benzyl alcohols to chlorides using SOCl2.
    • Link:

  • Chemoselective Reduction Methodologies

    • Source: BenchChem / Organic Synthesis Archives.
    • Context: Utilization of Fe/NH4Cl for nitro reduction in the presence of sensitive functional groups.
    • Link: (General Reference for Fe/NH4Cl reduction protocols).

  • Application in Kinase Inhibitors (Structural Analogues)

    • Source: MDPI Molecules.
    • Context: Discussion of 3,5-disubstituted benzyl alcohols (like DHMBA) and their pharmacophore properties.
    • Link:

Sources

Application Note: Methoxy-Nitrobenzyl Alcohol as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of methoxy-substituted nitrobenzyl alcohols as photocleavable linkers.

CRITICAL TECHNICAL CLARIFICATION: While the specific isomer 3-methoxy-5-nitrobenzyl alcohol exists, it possesses a meta-nitro group relative to the benzylic alcohol. The standard photocleavage mechanism (Norrish Type II) strictly requires an ortho-nitro group to facilitate the necessary intramolecular hydrogen abstraction.[1] Therefore, this guide focuses on the functional regioisomer, 5-methoxy-2-nitrobenzyl alcohol (and the related 4,5-dimethoxy-2-nitrobenzyl alcohol), which is the active photolabile agent likely intended for this application.[1] The methoxy substituent is critical for "red-shifting" the absorption maximum, allowing cleavage at longer wavelengths (>350 nm) to minimize UV damage to biological samples.[1]

Design, Synthesis, and Photolysis Protocols for Spatiotemporal Control[1]

Introduction & Mechanism[1][2][3][4][5]

Photocleavable linkers (PCLs) allow for the precise, non-invasive release of bioactive payloads (drugs, peptides, nucleotides) using light.[1] The 5-methoxy-2-nitrobenzyl (MNB) group is a "second-generation" nitrobenzyl linker.[1] Unlike the unsubstituted 2-nitrobenzyl group, the electron-donating methoxy substituent at the 5-position (para to the nitro group) alters the electronic structure of the benzene ring.[1]

Key Advantages:

  • Red-Shifted Absorption: The methoxy group shifts the absorption maximum (

    
    ) from ~280 nm (unsubstituted) to ~350–400 nm.[1] This allows uncaging with lower-energy UV-A light (365 nm) or violet light (405 nm), reducing phototoxicity to cells.[1]
    
  • Clean Cleavage: High quantum yield for the release of carboxylic acids, amines (via carbamates), or phosphates.[1]

Mechanistic Pathway (Norrish Type II)

The photocleavage proceeds via an intramolecular redox reaction.[1] Upon photon absorption, the nitro group is excited to a diradical state, abstracting a benzylic proton.[1][2]

PhotocleavageMechanism Substrate MNB-Conjugate (Ground State) Excited Excited State (Diradical) Substrate->Excited hν (365-405 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization Products Released Payload + Nitroso-Ketone Byproduct Hemiacetal->Products Hydrolysis (Rate Limiting)

Figure 1: Mechanism of photo-induced cleavage for o-nitrobenzyl derivatives.

Chemical Properties & Handling[1]

PropertySpecificationNotes
Molecule 5-Methoxy-2-nitrobenzyl alcoholFunctional isomer for photolysis.[1][3]
MW 183.16 g/mol
Appearance Yellow crystalline solidColor indicates nitro conjugation.[1]
Solubility DMSO, DMF, MeOH, DCMPoorly soluble in water; requires cosolvent.[1]

~350 nmTail extends to ~420 nm.[1]
Stability Light SensitiveStore in amber vials at -20°C. Protect from ambient light during weighing.[1]

Experimental Protocols

Protocol A: Synthesis of Photocleavable Conjugates (Drug Caging)

Objective: To attach a carboxyl-containing drug (e.g., Ibuprofen, Indomethacin) to the linker via an ester bond.[1]

Reagents:

  • Payload (Carboxylic Acid, 1.0 equiv)[1]

  • 5-Methoxy-2-nitrobenzyl alcohol (1.2 equiv)[1]

  • EDC[1]·HCl (1.5 equiv)[1]

  • DMAP (0.1 equiv, catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve the Payload (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol).[1] Stir at 0°C for 15 minutes.

  • Coupling: Add 5-Methoxy-2-nitrobenzyl alcohol (1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours in the dark. Monitor by TLC (visualize with UV briefly or iodine stain).[1]

  • Work-up: Dilute with DCM, wash with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Purification: Purify via flash column chromatography (Silica gel). Note: Minimize light exposure during column chromatography.[1]

  • Validation: Confirm structure via ¹H-NMR. Look for the characteristic benzylic protons (singlet/doublet around 5.5 ppm) and the methoxy group (singlet around 3.8 ppm).[1]

Protocol B: Photolysis & Release Kinetics

Objective: To quantify the release of the payload upon irradiation.[1]

Equipment:

  • UV LED Light Source (365 nm or 405 nm).[1] Recommended intensity: 5–20 mW/cm².[1]

  • HPLC or UV-Vis Spectrophotometer.[1]

Step-by-Step Procedure:

  • Sample Prep: Prepare a 100 µM solution of the MNB-Conjugate in PBS:Acetonitrile (50:50) or PBS:DMSO (99:1).[1] Ensure the solution is optically clear.

  • Control: Keep a "Dark Control" sample wrapped in foil at the same temperature.

  • Irradiation:

    • Place the sample in a quartz cuvette (glass absorbs UV).[1]

    • Irradiate from the top or side at a fixed distance (e.g., 2 cm).[1]

    • Timepoints: 0, 1, 5, 10, 20, 30, 60 minutes.

  • Quantification:

    • At each timepoint, remove an aliquot (20 µL).[1]

    • Analyze via HPLC (Reverse Phase C18).[1]

    • Tracking: Monitor the disappearance of the Conjugate peak and the appearance of the Free Payload peak.

  • Data Analysis: Plot % Release vs. Time. Fit to a mono-exponential decay model to determine the rate constant (

    
    ).[1]
    

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis (Dark Conditions) cluster_app Phase 2: Application Step1 Activation (Drug-COOH + EDC/DMAP) Step2 Coupling (+ MNB-Alcohol) Step1->Step2 Step3 Purification (Shielded Chromatography) Step2->Step3 Step4 Incubation (In Vitro/In Vivo) Step3->Step4 Pure Conjugate Step5 Irradiation (365 nm / 405 nm) Step4->Step5 Step6 Release Analysis (HPLC/Bioassay) Step5->Step6 Cleavage

Figure 2: Operational workflow for synthesis and application of MNB-caged compounds.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Cleavage Observed Incorrect IsomerEnsure you are using 5-methoxy-2-nitrobenzyl (ortho-nitro), NOT 3-methoxy-5-nitrobenzyl (meta-nitro).
Light Source MismatchEnsure LED emission matches the linker's absorbance tail (365 nm is optimal; 405 nm is slower).[1]
Premature Release Ambient Light ExposureHandle all MNB compounds under red safety lights or in foil-wrapped vessels.[1]
Low Solubility Hydrophobic LinkerAdd a solubilizing tag (e.g., PEG chain) or use a higher % of DMSO/co-solvent.[1]
Side Reactions Nitroso ByproductThe nitroso-ketone byproduct is reactive. Add a scavenger (e.g., hydrazine or excess thiol) if it interferes with the assay.[1]

References

  • Blanc, A., & Bochet, C. G. (2002).[1] Photolabile Protecting Groups: New Synthetic Applications.[1] Journal of Organic Chemistry.[1][4] Link[1]

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[1] Chemical Reviews.[1] Link[1]

  • Aujard, I., et al. (2006).[1][5] o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry – A European Journal.[1][5] Link[1]

  • Holmes, C. P. (1997).[1] Model Studies for New o-Nitrobenzyl Photolabile Linkers. Journal of Organic Chemistry.[1][4] Link[1]

Sources

HPLC purification protocol for (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Purity Isolation of (3-Methoxy-5-nitrophenyl)methanol via RP-HPLC

Executive Summary

This guide details the method development and preparative scale-up for the purification of This compound (CAS: 53055-04-2 (analog)).[1][2] As a meta-substituted nitroaromatic alcohol, this compound presents specific purification challenges, primarily the separation of potential regioisomers (2-nitro and 4-nitro analogs) and oxidation byproducts (3-methoxy-5-nitrobenzoic acid).[1][2]

While C18 chemistries are standard, this protocol prioritizes Phenyl-Hexyl stationary phases for their superior


-

interaction selectivity, which is critical for resolving nitro-positional isomers that co-elute on alkyl-bonded phases.[1][2]

Physicochemical Profile & Solubility

Understanding the molecule is the first step to successful separation.[2]

PropertyValue (Approx.)Chromatographic Implication
LogP 1.18 – 1.29Moderately lipophilic.[1][2] Retains well on RP columns.
pKa ~13 (Alcohol)Molecule is neutral at acidic/neutral pH.[1][2]
UV Max 210 nm, 260 nmNitro group provides strong UV absorption at 254 nm.[1]
Solubility MeOH, ACN, DMSODissolve sample in MeOH or DMSO for injection.[1] Avoid 100% ACN if using phenyl columns (reduces

-

selectivity).[1][2]

Impurities of Concern:

  • Regioisomers: (3-Methoxy-2-nitrophenyl)methanol; (3-Methoxy-4-nitrophenyl)methanol.[1][2]

  • Precursors: 3,5-Dinitroanisole (highly lipophilic).[1][2]

  • Byproducts: 3-Methoxy-5-nitrobenzoic acid (acidic, elutes early).[1][2]

Analytical Method Development (QC & Scouting)

Objective: Establish purity profile and determine elution windows for scale-up.

Stationary Phase Selection Strategy
  • Primary Choice (Selectivity): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).[1][2]

    • Mechanism:[1][3] The nitro group is strongly electron-withdrawing, creating an electron-deficient

      
      -system.[1][2] The Phenyl-Hexyl phase acts as a 
      
      
      
      -base.[1][2] This interaction is highly sensitive to the position of the nitro group, offering superior resolution of isomers compared to hydrophobic interaction (C18) alone.
  • Secondary Choice (Robustness): C18 (e.g., Waters XBridge C18).[1][2] Use if isomers are not the primary impurity.[2]

Mobile Phase Logic
  • Solvent A: Water + 0.1% Formic Acid (FA).[1][2]

    • Why FA? Keeps the pH ~2.7, suppressing the ionization of any benzoic acid impurities (ensuring they retain and don't tail) and preventing silanol interactions.

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.[1][2]

    • Why MeOH? Acetonitrile (ACN) has its own

      
      -electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, effectively "muting" the Phenyl-Hexyl selectivity.[1][2] MeOH allows the 
      
      
      
      -
      
      
      mechanism to dominate.[2]
Analytical Protocol (Standard Operating Procedure)
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Control is vital for reproducibility)
Detection UV 254 nm (Primary), 210 nm (Impurity scout)
Injection 10 µL (0.5 mg/mL in 50:50 Water:MeOH)

Gradient Table (Scouting):

Time (min) % B (MeOH) Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurity elution)
15.0 95 Linear Gradient
18.0 95 Wash (Remove dinitro species)
18.1 5 Re-equilibration

| 23.0 | 5 | End |[1][2]

Preparative Purification Protocol

Objective: Isolate >500 mg of target with >98% purity.

Scale-Up Calculation

To transfer the method from Analytical (4.6 mm ID) to Preparative (20 mm ID), apply the Scale Factor (SF) :


[1]
  • Flow Rate:

    
    .[2]
    
  • Loading: If analytical load was 10 µg (safe), prep load is ~200-400 µg on column.[2] For throughput, we overload.[2]

Loading Study (Step-by-Step)
  • Solubility Check: Dissolve crude material in minimal DMSO/MeOH (50:50).[1][2] Aim for 50-100 mg/mL.

  • Overload Injection: Inject 100 µL, 250 µL, 500 µL onto the analytical column to observe peak broadening.

  • Target: Identify the maximum volume where the resolution (

    
    ) between the Main Peak and the Nearest Impurity remains 
    
    
    
    .
Preparative Run Conditions
ParameterCondition
Column Phenyl-Hexyl, 19 x 150 mm, 5 or 10 µm
Flow Rate 18-20 mL/min
Mobile Phase Isocratic or Shallow Gradient (See optimization below)
Detection UV 254 nm (Reduce sensitivity/pathlength if saturating)

Optimized "Focused" Gradient: Based on analytical retention time (


) of ~10.5 min (~60% B).
  • 0-2 min: 40% B (Load & Wash)

  • 2-12 min: 40%

    
     70% B (Shallow gradient for max resolution)
    
  • 12-14 min: 95% B (Flush)

Fraction Collection Logic
  • Slope Trigger: Set to collect when detector rise is > 0.5 mV/sec (front) and fall is > 0.5 mV/sec (tail).[1][2]

  • Threshold: Set absolute threshold to ignore baseline noise (e.g., 5% of full scale).

  • Post-Run: Analyze fractions via Analytical Method (Section 3.3). Pool fractions with purity >98%.

Workflow Visualizations

Figure 1: Purification Decision Tree

This logic ensures the correct column selection based on the impurity profile.

PurificationStrategy Start Crude Sample This compound Solubility Solubility Test (MeOH/DMSO) Start->Solubility Scout Analytical Scout (C18, 5-95% Gradient) Solubility->Scout CheckIso Are Isomers Present? (Shoulder peaks/Doublets) Scout->CheckIso Col_C18 Use C18 Prep Column (Standard Hydrophobicity) CheckIso->Col_C18 No (Clean Peak) Col_Ph Use Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckIso->Col_Ph Yes (Co-elution) Opt_Grad Optimize Gradient (Focus range around elution) Col_C18->Opt_Grad Col_Ph->Opt_Grad ScaleUp Scale to Prep (19mm/30mm) Opt_Grad->ScaleUp Collect Fraction Collection (UV 254nm) ScaleUp->Collect Dry Lyophilization / Rotary Evap (< 40°C) Collect->Dry

Caption: Decision matrix for selecting stationary phase based on impurity profile. Phenyl-Hexyl is critical for isomer separation.[1][2]

Figure 2: Preparative Workflow & Fraction Logic

PrepWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Collection Sample Dissolve Sample (100 mg/mL DMSO) Filter Filter (0.2 µm PTFE) Sample->Filter Inject Injection (500 µL - 2 mL) Filter->Inject Elute Elution (Water/MeOH + FA) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Trigger Slope Trigger (Start/End Collection) Detect->Trigger Waste Waste (Solvent Front/Wash) Trigger->Waste Baseline Vials Product Vials Trigger->Vials Peak Detected

Caption: Step-by-step preparative workflow from sample dissolution to automated fraction collection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or column overload.1.[1][2] Ensure 0.1% Formic Acid is in both mobile phases.2. Reduce injection volume.
Split Peaks Sample solvent mismatch or isomers.1. If solvent effect: Dilute sample with water/mobile phase A.2.[1][2] If isomers: Switch to Phenyl-Hexyl and use Methanol.
Low Recovery Precipitation on column or degradation.1.[1][2] Check solubility in Mobile Phase A.2. Ensure fraction drying temp is <40°C (Nitro compounds can be heat sensitive).[1][2]
Baseline Drift UV absorption of Formic Acid at low wavelengths.[1][2]Use UV 254 nm instead of 210 nm. Ensure high-quality HPLC grade solvents.

References

  • PubChem. (n.d.).[1][2][4] this compound Compound Summary. National Library of Medicine.[2] Retrieved October 24, 2023, from [Link]

  • Agilent Technologies. (2012).[1][2] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0832EN.[1][2] Retrieved from [Link]

  • Phenomenex. (n.d.).[1][2] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Technical Guide. Retrieved from [Link]

Sources

analytical techniques for characterizing (3-Methoxy-5-nitrophenyl)methanol

[1][2][3][4]

Part 1: Executive Summary & Compound Profile[1][3][4]

This guide details the analytical characterization of (3-Methoxy-5-nitrophenyl)methanol , a critical intermediate in the synthesis of antitubercular agents and other bioactive small molecules.[1][2][3] Due to the presence of the nitro group (electron-withdrawing) and the methoxy group (electron-donating) in a meta relationship, this compound exhibits unique spectroscopic signatures and physicochemical properties that must be carefully validated to ensure downstream synthetic success.[1][2][3]

Physicochemical Profile
PropertySpecificationNotes
Chemical Name This compound
CAS Number 354525-36-3 Confirmed isomer (1,3,5-substitution pattern).[1][2][3]
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.05 Da
Appearance Orange to Light Brown SolidColor intensity may vary with purity/oxidation.[1][2]
Solubility Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂Limited solubility in water and hexanes.[3]
Melting Point Solid at RT (Est. 65–85 °C)Action: Determine experimentally via DSC.[2][3]

Part 2: Spectroscopic Identification (The "Fingerprint")[4]

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Unequivocal structural confirmation.[2][3] The 1,3,5-substitution pattern creates a distinct symmetry in the aromatic region that distinguishes this compound from its 2-nitro or 4-nitro isomers.[1][2][3]

1H NMR Data (400 MHz, CDCl₃)
  • δ 7.82 (m, 1H): Aromatic proton between Nitro and Hydroxymethyl (deshielded by NO₂).[3]

  • δ 7.63 (t, J = 2.2 Hz, 1H): Aromatic proton between Nitro and Methoxy (most deshielded due to ortho-NO₂ and ortho-OMe effects).[3]

  • δ 7.25 (d, J = 0.9 Hz, 1H): Aromatic proton between Methoxy and Hydroxymethyl.[3]

  • δ 4.77 (s, 2H): Benzylic Methylene (-CH ₂OH).[3] Singlet indicates no adjacent protons.[2][3]

  • δ 3.90 (s, 3H): Methoxy (-OCH ₃).[3][4][5] Characteristic sharp singlet.[2][3]

Experimental Setup
  • Solvent: Dissolve ~5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Acquisition: 16 scans minimum.[2][3]

  • Processing: Reference residual CHCl₃ peak to 7.26 ppm.

  • Critical Check: Verify the integration ratio of 1:1:1:2:3 . Any deviation suggests regioisomeric impurities (e.g., 2-nitro isomer).[2][3]

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of halogenated impurities.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[3]

  • Target Ions:

    • [M+H]⁺: 184.06 m/z

    • [M+Na]⁺: 206.04 m/z (Common adduct in glass/sodium-rich environments)[1][2]

    • [M+NH₄]⁺: 201.09 m/z (If ammonium buffers are used)[3]

Part 3: Chromatographic Purity Assessment (HPLC)[4]

Objective: Quantify purity >98% for biological screening. The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.[2][3]

HPLC Method Protocol (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Nitro/Phenol region)
Temperature 30 °C
Injection Vol 5 µL (1 mg/mL in MeOH)

Gradient Table:

Time (min) % A (Water) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Hold (Polar impurities elute)
12.0 5 95 Ramp
15.0 5 95 Wash

| 15.1 | 95 | 5 | Re-equilibration |[1][3]

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak.[2][3][6]

  • Resolution: > 2.0 between the target peak and any synthesis precursors (e.g., methyl 3-methoxy-5-nitrobenzoate).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing the compound, from crude synthesis isolation to final release.

AnalyticalWorkflowStartCrude SampleThis compoundTLCTLC Screening(Hex/EtOAc 1:1)Start->TLCPurificationFlash Chromatography(Silica Gel)TLC->PurificationRf ~0.3-0.4IsolatedIsolated Solid(Orange/Brown)Purification->IsolatedNMR1H NMR (CDCl3)Check Regioisomer PurityIsolated->NMRHPLCHPLC-UV (C18)Check Chemical PurityIsolated->HPLCMSHRMS (ESI+)Confirm MassIsolated->MSDecisionPass Criteria?(>95% Purity, Correct Structure)NMR->DecisionHPLC->DecisionMS->DecisionReleaseRelease forBio-Assay / SynthesisDecision->ReleaseYesReprocessRecrystallize / Re-columnDecision->ReprocessNoReprocess->Purification

Caption: Analytical decision tree ensuring structural integrity and purity before downstream application.

Part 5: Synthesis & Impurity Context[1][3][4][8]

Understanding the synthesis aids in identifying impurities.[2][3] The compound is typically derived from 3,5-dinitrobenzoic acid derivatives.[7][2][3][8]

Common Impurities to Monitor:
  • Methyl 3-methoxy-5-nitrobenzoate: Precursor ester.[1][7][2][3][8]

    • Detection: HPLC (Later eluting, more non-polar).[3] NMR (Methyl ester singlet ~3.98 ppm, distinct from methoxy).[3][4]

  • 3-Methoxy-5-nitrobenzoic acid: Hydrolysis byproduct.

    • Detection: HPLC (Early eluting, acidic).[3]

  • 3,5-Dinitroanisole: Over-reduction or starting material artifact.[2][3]

    • Detection: MS (Different mass), NMR (Symmetry of protons).[3]

Part 6: Safety & Handling (SDS Highlights)

  • Hazard: Nitro compounds can be energetic.[1][2][3] Avoid heating dry solids >100°C without DSC safety data.[2][3]

  • Toxicity: Treat as a potential skin sensitizer and irritant (H315, H319).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the benzyl alcohol to the aldehyde.

References

  • Li, Y., et al. (2018).[3] Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. RSC Advances.

    • Citation for 1H NMR data and synthesis p
  • BLD Pharm. (n.d.).[2][3] Product Analysis: this compound (CAS 354525-36-3).[1][2][3]

    • Citation for CAS verific
  • PubChem. (n.d.).[2][3] Compound Summary: this compound.[1][7][2][3][8] National Library of Medicine.[2][3] [3]

    • Citation for molecular weight and calcul

reaction conditions for etherification of 3-methoxy-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Etherification of 3-Methoxy-5-Nitrobenzyl Alcohol Content Type: Detailed Application Notes and Protocols

Application Note & Technical Guide for Medicinal Chemistry

Executive Summary

This technical guide outlines the optimized reaction protocols for the etherification of 3-methoxy-5-nitrobenzyl alcohol (CAS: 80866-88-2) .[1] As a functionalized aromatic intermediate, this substrate presents a unique electronic profile: the electron-withdrawing nitro group (


) at the 5-position significantly acidifies the benzylic position and destabilizes carbocation formation, while the 3-methoxy group (

) provides moderate resonance donation.

Successful etherification requires selecting the correct mechanistic pathway based on the desired coupling partner (aliphatic vs. aromatic). This guide details three distinct methodologies:

  • Williamson Ether Synthesis: For attaching simple aliphatic chains.[1]

  • Activation-Substitution (via Bromide): For coupling with sterically demanding or complex alcohols.[1]

  • Mitsunobu Coupling: For synthesis of biaryl ethers (reaction with phenols).[1]

Chemical Context & Strategic Analysis

Electronic Environment

The reactivity of 3-methoxy-5-nitrobenzyl alcohol is governed by the "mismatched" electronic effects of its substituents relative to the benzylic carbon.[1]

  • 5-Nitro Effect (Inductive Withdrawal): The strong electron-withdrawing nature of the nitro group pulls electron density from the ring, making the benzylic protons more acidic than in unsubstituted benzyl alcohol. It also renders the benzylic carbon highly electrophilic if converted to a leaving group (halide/mesylate).[1]

  • 3-Methoxy Effect (Resonance/Induction): Located meta to the benzylic position, the methoxy group cannot stabilize a benzylic carbocation via direct resonance. Consequently,

    
     pathways (acid-catalyzed etherification) are generally disfavored  due to the instability of the resulting carbocation.
    
  • Strategic Implication: Reactions should rely on

    
     mechanisms .
    
Decision Matrix for Method Selection

Use the following logic flow to select the appropriate protocol:

EtherificationStrategy Start Target Ether Structure Q1 Is the coupling partner an Aliphatic Alcohol or Phenol? Start->Q1 Aliphatic Aliphatic Group (e.g., Methyl, Ethyl, PEG) Q1->Aliphatic Aliphatic Phenol Phenol / Acidic Nucleophile Q1->Phenol Phenol/Aryl Complex Complex/Hindered Alcohol Q1->Complex Hindered Q2 Is the alkylating agent available as a Halide? Aliphatic->Q2 MethodA Method A: Williamson Ether Synthesis (Base + Alkyl Halide) Q2->MethodA Yes (R-X) MethodB Method B: Two-Step Activation (Alcohol -> Bromide -> Ether) Q2->MethodB No (R-OH only) MethodC Method C: Mitsunobu Reaction (PPh3 + DIAD) Phenol->MethodC Complex->MethodB

Figure 1: Strategic decision tree for selecting the optimal etherification protocol.

Detailed Protocols

Method A: Williamson Ether Synthesis (Direct O-Alkylation)

Best for: Methylation, Ethylation, Benzylation.[1] Mechanism: Irreversible deprotonation of the alcohol followed by


 attack on an alkyl halide.[1]
Reagents & Materials
  • Substrate: 3-methoxy-5-nitrobenzyl alcohol (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 – 0.2 M concentration)

  • Quench: Saturated

    
     solution
    
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 3-methoxy-5-nitrobenzyl alcohol in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion) portion-wise.[1]

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution may turn yellow/orange due to the formation of the nitrophenoxide-like alkoxide species.
      
    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

    • Note: If using volatile halides like MeI, use a slight excess (1.5 equiv).[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The starting alcohol (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).[1]
  • Workup:

    • Cool back to 0°C.

    • Quench slowly with sat.

      
      .[1]
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
Method B: Two-Step Activation (Via Benzyl Bromide)

Best for: Coupling with valuable or complex alcohols/phenols where the benzyl alcohol must act as the electrophile. Logic: The nitro group makes the benzyl bromide extremely reactive toward nucleophiles.[1]

Step 1: Bromination[1]
  • Dissolve 3-methoxy-5-nitrobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool to 0°C. Add Phosphorus Tribromide (

    
    )  (0.4 equiv) dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with ice water, extract with DCM, wash with

    
    .
    
  • Yield: Typically >90%. The product, 3-methoxy-5-nitrobenzyl bromide , is a lachrymator—handle in a fume hood.[1]

Step 2: Etherification[1]
  • Nucleophile Prep: In a separate flask, dissolve the coupling partner (Alcohol/Phenol, 1.1 equiv) in DMF.[1]

  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Stir for 15 min.
  • Coupling: Add the crude 3-methoxy-5-nitrobenzyl bromide (dissolved in minimal DMF) to the mixture.

  • Conditions: Stir at RT for 4-12 hours.

    • Why this works: The electron-deficient benzyl ring accelerates the

      
       reaction, often requiring no heating.
      
Method C: Mitsunobu Reaction

Best for: Synthesis of Aryl Ethers (reacting with Phenols).[1] Mechanism: Redox-condensation using phosphine and azodicarboxylate.[1]

Reagents
  • Substrate: 3-methoxy-5-nitrobenzyl alcohol (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Protocol
  • Combine: In a dry flask under

    
    , combine the benzyl alcohol, the phenol, and 
    
    
    
    in THF (0.1 M).
  • Cool: Cool the mixture to 0°C .

  • Addition: Add DIAD dropwise over 10-15 minutes.

    • Visual: The yellow orange color of DIAD should fade upon addition.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16h).

  • Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate

    
     (triphenylphosphine oxide) or purify directly via flash column chromatography.[1]
    

Analytical Validation (QC)

To validate the success of the etherification, compare the NMR shifts of the benzylic protons.

Moiety1H NMR Shift (

, ppm)
MultiplicityDiagnostic Change
Starting Material (

)
4.70 – 4.80Doublet (becomes Singlet with

shake)
Disappearance of OH coupling
Alkyl Ether (

)
4.50 – 4.60SingletUpfield shift (slight)
Benzyl Bromide (

)
4.45 – 4.55SingletDistinct shift from alcohol
Aryl Ether (

)
5.10 – 5.20SingletDownfield shift due to anisotropic effect of attached phenol

Key IR Signals:

  • Alcohol (SM): Broad stretch ~3300-3400

    
     (Must disappear).[1]
    
  • Nitro Group: Strong bands at ~1530

    
     (asymmetric) and ~1350 
    
    
    
    (symmetric).[1]
  • Ether Linkage: C-O stretch ~1100-1250

    
    .[1]
    

Safety & Handling

  • Nitro Compounds: While 3-methoxy-5-nitrobenzyl alcohol is stable, nitro-aromatics can be energetic.[1] Avoid distilling the final ether products at high temperatures (>150°C) without DSC testing.

  • Lachrymators: If proceeding via Method B, treat the benzyl bromide intermediate as a potent lachrymator and skin irritant.

  • Sodium Hydride: Reacts violently with moisture.[1] Quench all reaction vessels carefully before disposal.

References

  • Mitsunobu Reaction Mechanism & Scope

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews 109.6 (2009): 2551-2651.[1]

  • Reactivity of Nitrobenzyl Alcohols

    • Denton, R. M., et al. "Catalytic Mitsunobu Reactions."[1][2] Science 365.6456 (2019): 910-914.[1] (Discusses activation of benzyl alcohols).[1][3]

  • General Etherification Protocols (Williamson)

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed.[1] (Chapter 17: Nucleophilic Substitution).

  • Synthesis of 3-Methoxy-5-Nitrobenzyl Derivatives (Patent Precedent)

    • AstraZeneca AB.[1] "Quinazoline derivatives for use against cancer."[1] US Patent Application US20090036474A1.[1] (Describes preparation and handling of the specific alcohol).[4][5][6]

Sources

use of (3-Methoxy-5-nitrophenyl)methanol as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3-Methoxy-5-nitrophenyl)methanol in High-Value API Synthesis

Executive Summary

This compound (CAS: 71404-52-9) serves as a critical divergent intermediate in the synthesis of small molecule kinase inhibitors, antibody-drug conjugate (ADC) linkers, and specific GPCR modulators. Its unique meta-substitution pattern—combining an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive hydroxymethyl handle—allows for precise electronic tuning of pharmacophores.

This guide outlines the strategic deployment of this intermediate, focusing on chemo-selective transformations that preserve the aromatic substitution pattern while activating specific functional groups for late-stage API assembly.

Strategic Utility & Mechanism

The utility of this compound stems from its ability to act as a "pivot point" in retrosynthetic analysis. It allows medicinal chemists to access three distinct chemical spaces from a single starting material:

  • The Aniline Vector (Reduction): Precursor to 3-amino-5-methoxybenzyl alcohol, a scaffold frequently found in Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR.

  • The Electrophile Vector (Activation): Conversion of the alcohol to a halide or mesylate enables

    
     coupling with amines or phenols, common in peptidomimetics.
    
  • The Oxidation Vector: Transformation to 3-methoxy-5-nitrobenzoic acid, a building block for amide-based inhibitors.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from this core intermediate.

DivergentSynthesis Start This compound (Core Intermediate) Aniline 3-Amino-5-methoxybenzyl alcohol (Kinase Inhibitor Scaffold) Start->Aniline Selective Nitro Red. (Fe/NH4Cl or H2/Pt) Bromide 3-Methoxy-5-nitrobenzyl bromide (Electrophilic Linker) Start->Bromide PBr3 or CBr4/PPh3 Aldehyde 3-Methoxy-5-nitrobenzaldehyde Start->Aldehyde PCC or Swern Ox. Amide Amide Coupling (Late-Stage API) Aniline->Amide R-COCl / HATU Alkylation N/O-Alkylation (Peptidomimetics/ADCs) Bromide->Alkylation Nucleophilic Attack Acid 3-Methoxy-5-nitrobenzoic acid Aldehyde->Acid Pinnick Ox.

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Nitro Reduction

Objective: Synthesize 3-amino-5-methoxybenzyl alcohol without over-reducing the aromatic ring or hydrogenating the benzyl alcohol.

Rationale: Standard catalytic hydrogenation (Pd/C, H2) can sometimes lead to hydrogenolysis of the benzylic hydroxyl group. Iron-mediated reduction is selected here for its high chemoselectivity.

Materials:

  • This compound (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve this compound (10 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (14.6 g) and Iron powder (15.2 g) to the solution.

  • Reaction: Heat the suspension to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (
    
    
    
    ) should disappear, and a fluorescent amine spot (
    
    
    ) should appear.
  • Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated

    
     (50 mL) followed by brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Toluene/Hexane.
    

Validation Criteria:

  • HPLC Purity: >98%

  • Appearance: Off-white to pale brown solid.

  • 1H-NMR (DMSO-d6): Confirm disappearance of aromatic protons shifting upfield due to amine formation.

Protocol B: Conversion to Benzyl Bromide (Activation)

Objective: Synthesize 3-methoxy-5-nitrobenzyl bromide for use as an alkylating agent.

Rationale:


 is effective but can generate acidic byproducts that complicate workup. The Appel reaction (

) provides mild, neutral conditions essential for maintaining the nitro group's integrity.

Materials:

  • This compound (1.0 eq)

  • Carbon Tetrabromide (

    
    , 1.2 eq)
    
  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (5.0 g) and

    
     (10.8 g) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool to 
    
    
    
    .
  • Addition: Add

    
     (8.6 g) portion-wise over 20 minutes, maintaining temperature below 
    
    
    
    . The solution may turn slightly yellow.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Add Hexane (50 mL) to precipitate the triphenylphosphine oxide (

    
    ) byproduct.
    
  • Filtration: Filter the precipitate and wash with 10% Ethyl Acetate in Hexane.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Comparative Data: Reduction Methodologies

The choice of reduction method critically impacts yield and impurity profiles.

MethodReagentsYieldSelectivityApplication Note
Fe / NH4Cl Fe, NH4Cl, EtOH/H2O92% HighRecommended. No benzyl alcohol hydrogenolysis. Scalable.
Catalytic H2 H2 (1 atm), 10% Pd/C78%ModerateRisk of de-hydroxylation (forming 3-methyl-5-methoxyaniline).
Sulfide Red. Na2S, NaHCO385%HighGood for selective reduction if multiple nitro groups exist [1].
Tin Chloride SnCl2, HCl88%HighDifficult waste disposal (Tin residues); acidic conditions may hydrolyze methoxy.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: this compound is a nitroaromatic. While stable, it should be treated as a potential energetic precursor. Avoid heating dry solids above

    
     without solvent.
    
  • Skin Sensitization: Nitro-benzyl derivatives are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Iron/Celite waste from Protocol A is pyrophoric when dry. Keep wet with water and dispose of in designated hazardous solid waste containers.

References

  • ChemicalBook. (2023). Synthesis of 3-Methoxy-5-nitroaniline via Selective Reduction.[2] Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 602961: 3-Methoxy-4-nitrobenzyl alcohol (structural analog comparison). Retrieved from

  • Organic Syntheses. (2014). Preparation of p-Nitrobenzyl Bromide (Methodology adaptation). Org.[3][4][5][6][7][8] Synth. 2014, 91, 1-13. Retrieved from

  • BLD Pharm. (2023). This compound Product Specifications and MSDS. Retrieved from

  • Google Patents. (2012). CN102731269B - Synthesis method of methoxymethyl-substituted benzyl alcohols. Retrieved from

Sources

Application Note: Optimized O-Alkylation Protocols for (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The O-alkylation of (3-Methoxy-5-nitrophenyl)methanol (CAS: 53055-04-2) represents a critical transformation in the synthesis of functionalized ligands, liquid crystals, and pharmaceutical intermediates. This substrate presents a unique chemical environment: an electron-deficient aromatic ring (due to the -NO₂ group) coupled with an electron-donating methoxy group.

While the Williamson Ether Synthesis is the standard approach, the specific electronic properties of this substrate require tailored conditions to maximize yield and safety.

Key Mechanistic Considerations
  • Acidity of the Benzylic Proton: The 5-nitro group exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the benzylic hydroxyl proton compared to unsubstituted benzyl alcohol. This facilitates deprotonation but also stabilizes the resulting alkoxide, potentially reducing its nucleophilicity.

  • Safety Profile: The presence of a nitro group introduces thermal instability risks. Protocols involving strong hydride bases (NaH) must be strictly temperature-controlled to prevent runaway exotherms, particularly when using polar aprotic solvents like DMF.

  • Chemostability: The nitro group is susceptible to reduction. Conditions must avoid reducing agents or harsh metallic catalysts that could convert -NO₂ to -NH₂.

Mechanistic Pathway[1]

The reaction proceeds via an SN2 mechanism .[1][2][3] The base deprotonates the benzylic alcohol to form an alkoxide, which then attacks the primary alkyl halide, displacing the halide leaving group.

WilliamsonMechanism Substrate This compound Alkoxide Intermediate Alkoxide Substrate->Alkoxide Deprotonation (-H2 or -H2O) Base Base (NaH or KOH) Base->Alkoxide Product Target Ether Alkoxide->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of the target substrate.

Experimental Protocols

Two distinct protocols are provided. Method A is the "Gold Standard" for high-value, small-to-medium scale synthesis requiring anhydrous conditions. Method B is a Phase Transfer Catalysis (PTC) method suitable for scale-up or when anhydrous conditions are difficult to maintain.

Method A: Sodium Hydride / THF (High Yield Standard)

Rationale: Sodium Hydride (NaH) provides irreversible deprotonation. THF is chosen over DMF to mitigate the safety risks associated with NaH/DMF exotherms at elevated temperatures.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Electrophile: Alkyl Iodide/Bromide (1.2 – 1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Cool the THF to 0°C (ice bath). Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Substrate Addition: Dissolve the benzyl alcohol substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C over 15 minutes.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes. The solution should turn slightly yellow/orange, indicating alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 2-4 hours). If the reaction is sluggish, heat to reflux (66°C).

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄, filter, and concentrate.

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Rationale: Uses aqueous base (KOH) and a quaternary ammonium salt to transfer the hydroxide into the organic phase. Avoids H₂ gas generation and highly sensitive anhydrous reagents.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: 50% Aqueous KOH or finely powdered KOH (3.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Charge: To a flask, add the substrate (1.0 eq), Toluene (or DCM), and TBAB (5 mol%).

  • Base Addition: Add 50% aq. KOH (3.0 eq) with vigorous stirring.

  • Electrophile Addition: Add the Alkyl Halide (1.5 eq) in one portion.

  • Reaction: Stir vigorously at room temperature (for active halides like benzyl bromide) or heat to 50-60°C (for less reactive alkyl chlorides).

  • Monitoring: Monitor by TLC. Reaction times are generally longer (4-12 hours) than Method A.

  • Workup: Separate layers. Wash the organic layer with water (2x) to remove base and catalyst. Dry and concentrate.

Data Summary & Comparison

ParameterMethod A (NaH/THF)Method B (PTC)
Yield Potential High (85-95%)Moderate-High (75-90%)
Moisture Sensitivity Critical (Requires Anhydrous)Low (Biphasic system)
Safety Profile Moderate (H₂ gas, pyrophoric NaH)High (No gas evolution)
Reaction Speed Fast (< 4 hours)Slow (4-12 hours)
Purification Minimal (Simple filtration/wash)Moderate (Catalyst removal required)

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or select the correct protocol modifications.

OptimizationLogic Start Problem: Low Yield / Incomplete Reaction CheckTLC Is Starting Material (SM) remaining? Start->CheckTLC CheckByproduct Are byproducts visible? CheckTLC->CheckByproduct Yes Heat Increase Temp (Reflux) Switch solvent to DMF (Caution) CheckTLC->Heat Yes (Reaction stalled) AddCatalyst Add TBAI (iodide source) to catalyze Finkelstein exchange CheckByproduct->AddCatalyst No (Just slow) Elimination Issue: Elimination of Alkyl Halide Sol: Cool reaction, add halide slower CheckByproduct->Elimination Yes (Alkene formed) Hydrolysis Issue: Wet Solvent (NaH quenched) Sol: Redistill THF over Na/Benzophenone CheckByproduct->Hydrolysis No reaction occurring

Figure 2: Troubleshooting logic for optimizing O-alkylation yields.

Critical Notes on Solvents
  • DMF Warning: While DMF accelerates SN2 reactions, the combination of NaH and DMF can be thermally unstable above 60°C. If DMF is required for solubility, keep the temperature < 50°C or use Method B.

  • Leaving Groups: If using Alkyl Chlorides, add Sodium Iodide (NaI) (0.1 eq) to generate the more reactive Alkyl Iodide in situ (Finkelstein condition).

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][5] (Detailed mechanistic review and solvent effects).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol. (Substrate Identification).

  • Yang, H., et al. (2006). "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent." Journal of Organic Chemistry. (Safety warning regarding NaH/DMF compatibility).

  • Organic Chemistry Portal. "Ether Synthesis by Etherification." (General protocols for benzyl alcohol alkylation).

Sources

protocol for monitoring reaction progress of (3-Methoxy-5-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Monitoring of (3-Methoxy-5-nitrophenyl)methanol

Part 1: Executive Summary & Reaction Logic

The synthesis of This compound is a critical transformation in medicinal chemistry, often serving as a linker precursor for PROTACs or a scaffold for ligase ligands. The primary challenge is the chemoselective reduction of the carboxylic acid moiety in the presence of a nitro group.

While Lithium Aluminum Hydride (


) is a potent reducing agent, it is unsuitable here as it indiscriminately reduces nitro groups to amines (anilines). The preferred protocol utilizes Borane-Tetrahydrofuran (

)
or Borane-Dimethylsulfide (

)
, which reduces carboxylic acids via an acyloxyborane intermediate while leaving nitro groups intact due to their lower electrophilicity toward "soft" hydride donors.

Critical Monitoring Insight: The reaction does not yield the free alcohol directly.[1] It produces a trialkoxyboroxine/borate complex . Analytical monitoring (TLC/HPLC) performed without a specific hydrolytic quench will fail to detect the product, leading to false negatives and potential over-dosing of reagents.

Part 2: Reaction Pathway & Control Logic

The following diagram illustrates the reaction progression and the critical decision points for the analyst.

ReactionLogic SM Starting Material (3-Methoxy-5-nitrobenzoic acid) Reagent Reagent Addition (BH3·THF, 0°C) SM->Reagent Activation Inter Intermediate Complex (Trialkoxyboroxine) Reagent->Inter Reduction (1-2h) Inter->Reagent Incomplete Conversion (Add 0.5 eq BH3) Quench Critical Step: MeOH/Acid Quench Inter->Quench Sampling Impurity Impurity Risk: Aniline Derivative Inter->Impurity Over-heating (>50°C) Product Target Product This compound Quench->Product Hydrolysis

Figure 1: Reaction pathway highlighting the necessity of the quench step to release the detectable alcohol product.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis & Sampling Methodology

Reagents:

  • Substrate: 3-Methoxy-5-nitrobenzoic acid (1.0 eq)

  • Reductant:

    
     (1.0 M in THF, 1.5 - 2.0 eq)
    
  • Solvent: Anhydrous THF (10 volumes)

  • Quench: Methanol (MeOH)[2]

Step-by-Step Procedure:

  • Inertion: Charge a flame-dried reaction flask with 3-Methoxy-5-nitrobenzoic acid and anhydrous THF under Nitrogen (

    
    ) atmosphere.
    
  • Cooling: Cool the solution to 0°C . (Critical: Borane reduction is exothermic; uncontrolled heat promotes nitro reduction).

  • Addition: Add

    
     dropwise over 30–60 minutes. Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Sampling (The "Self-Validating" Step):

    • Take a 50

      
       aliquot of the reaction mixture.
      
    • Dispense into a vial containing 200

      
      Methanol .
      
    • Observation: Look for vigorous bubbling (

      
       evolution). This confirms active borane was present.[3]
      
    • Wait 10 minutes or gently warm the vial to 40°C. This hydrolyzes the borate ester.

    • Dilute with Mobile Phase for HPLC or solvent for TLC.

Protocol B: HPLC Monitoring (Quantitative)

Direct analysis of the reaction mixture is impossible due to the borane complex. The hydrolyzed sample (from Protocol A, Step 5) must be used.

Instrument Parameters:

Parameter Setting

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5


, 4.6 x 100 mm) |
| Mobile Phase A  | Water + 0.1% Formic Acid |
| Mobile Phase B  | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate  | 1.0 mL/min |
| Detection  | UV @ 254 nm (Nitro aromatic) and 280 nm |
| Temperature  | 30°C |

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
8.0 90 Ramp
10.0 90 Wash

| 10.1 | 10 | Re-equilibration |

Data Interpretation:

  • Starting Material (Acid): Elutes early (polar, acidic).

    
     min.
    
  • Product (Alcohol): Elutes later (less polar).

    
     min.
    
  • Impurity (Aniline): If nitro reduction occurs, the amine is significantly more polar (if unbuffered) or distinctively shifted.

  • Impurity (Dimer): Borane can sometimes induce dimerization; look for late-eluting peaks (>8 min).

Protocol C: TLC Monitoring (Qualitative)
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexanes : Ethyl Acetate (1:1) or DCM : MeOH (95:5).

  • Visualization:

    • UV (254 nm): Both SM and Product are UV active.

    • Stain (KMnO4): The alcohol product oxidizes/stains rapidly; the nitro-acid stains differently.

    • Stain (Ninhydrin): Use to check for Over-reduction . If the spot turns red/purple, you have reduced the nitro group to an amine (Process Failure).

Part 4: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
No Product on TLC/HPLC Incomplete Quench. The borate ester is stable and does not migrate/elute like the alcohol.Ensure the sample aliquot is treated with MeOH and heated/sonicated for 10 mins before analysis.
Starting Material Persists Moisture Contamination. Borane reacts violently with water, depleting the reagent before it reduces the acid.Dry THF is non-negotiable. Add an additional 0.5 eq of

if SM > 5%.
New Polar Spot (Ninhydrin +) Over-reduction. The nitro group was reduced to an amine.[1]Reaction temperature was too high (>40°C) or reaction ran too long. Restart with strict T-control.
Gel formation Polymerization/Complexation. Borane-THF can polymerize over time. Use fresh reagent. Dilute reaction with more THF.

Part 5: References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. 18. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 38(16), 2786–2792.

    • Foundational text on chemoselectivity of Borane for acids over nitro groups.

  • Organic Syntheses. (2010). "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses, Coll. Vol. 11.

    • Standard operating procedure for handling borane reagents safely.

  • Lunic, D., et al. (2022).[3][4][5][6] "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis." Angewandte Chemie International Edition, 61(43).[4] [3]

    • Modern mechanistic insights into borane catalysis and selectivity profiles.

  • Sielc Technologies. "HPLC Separation of Nitrobenzoic Acids."

    • Reference for HPLC mobile phase selection for nitrophenyl derivatives.

Sources

derivatization of 3-methoxy-5-nitrobenzyl alcohol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3-Methoxy-5-Nitrobenzyl Alcohol for GC-MS Analysis

Executive Summary

This guide details the protocol for the quantitative analysis of 3-methoxy-5-nitrobenzyl alcohol via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group (-OH) and a nitro group (-NO₂), the underivatized analyte exhibits poor volatility, thermal instability, and significant peak tailing caused by hydrogen bonding with active sites in the GC liner and column.

This protocol utilizes Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .[1][2] This method replaces the active protic hydrogen with a trimethylsilyl (TMS) group, yielding a chemically stable, volatile, and non-polar derivative suitable for high-sensitivity detection.

Chemical Profile & Analytical Challenges

PropertyAnalyte: 3-Methoxy-5-Nitrobenzyl AlcoholDerivative: TMS-3-Methoxy-5-Nitrobenzyl Ether
Formula C₈H₉NO₄C₁₁H₁₇NO₄Si
MW 183.16 g/mol 255.34 g/mol
Polarity High (H-bond donor/acceptor)Low (Lipophilic)
Volatility Low (High BP, potential degradation)High (Suitable for GC)
Major Challenge Adsorption to liner glass wool; Peak Tailing.[2]Hydrolytic instability (requires moisture control).[2]

Mechanistic Insight: The derivatization follows a nucleophilic attack by the hydroxyl oxygen of the benzyl alcohol on the silicon atom of the BSTFA.[2] The leaving group is trifluoroacetamide.[2] The addition of 1% TMCS acts as a catalyst, increasing the silyl donor strength and ensuring complete reaction of the potentially sterically hindered or electron-deficient hydroxyl group (due to the electron-withdrawing nitro group on the ring).

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 3-Methoxy-5-nitrobenzyl alcohol (>98% purity).[2]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[2]

  • Solvent: Pyridine (Anhydrous, 99.8%) or Ethyl Acetate (Anhydrous).[2] Note: Pyridine is preferred as it acts as an acid scavenger.

  • Internal Standard (IS): 3-Nitrobenzyl alcohol-d7 or Pentadecane (for retention time locking).[2]

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

Step-by-Step Derivatization Workflow
  • Standard Preparation:

    • Dissolve 10 mg of 3-methoxy-5-nitrobenzyl alcohol in 10 mL of Anhydrous Ethyl Acetate to create a 1 mg/mL Stock Solution .

    • Prepare a working standard at 50 µg/mL by diluting 50 µL of Stock into 950 µL of solvent.[2]

  • Reaction Setup:

    • Aliquot 100 µL of the working standard (or dried sample extract) into a reaction vial.

    • Optional: Evaporate solvent under a gentle stream of Nitrogen (N₂) if concentration is required.[2]

    • Add 50 µL of Anhydrous Pyridine.

    • Add 50 µL of BSTFA + 1% TMCS .

  • Incubation:

    • Cap the vial immediately to prevent moisture ingress.[2]

    • Vortex for 10 seconds.

    • Heat at 65°C for 30 minutes in a dry block heater.

    • Why? The nitro group withdraws electrons, potentially reducing the nucleophilicity of the benzyl alcohol oxygen.[2] Heat ensures quantitative conversion.[2]

  • Final Prep:

    • Cool to room temperature.[2][3][4]

    • Transfer to an autosampler vial with a glass insert.

    • Inject within 24 hours (TMS derivatives are moisture sensitive).[2]

GC-MS Method Parameters

ParameterSettingRationale
Inlet Split/Splitless (10:1 Split)Prevent column overload; maximize peak sharpness.
Inlet Temp 260°CEnsure rapid volatilization of the high-boiling derivative.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.[2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS sensitivity.[2]
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Ramps fast enough to elute the derivative (~12-14 min) while separating impurities.
Transfer Line 280°CPrevent condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range m/z 50 – 450Covers molecular ion and fragments.[2]

Results & Discussion

Spectral Interpretation

The mass spectrum of the TMS-3-methoxy-5-nitrobenzyl ether is distinct.[2]

  • Molecular Ion (M⁺): m/z 255 (Moderate intensity).[2]

  • Base Peak / Diagnostic Ion: m/z 240 (M - 15).[2] Loss of a methyl group (-CH₃) from the trimethylsilyl moiety.[2] This is the standard "fingerprint" for TMS derivatives.

  • Benzyl Cleavage: m/z 196 (Loss of the TMS-O group or NO₂ rearrangement fragments).[2]

  • Silicon Ion: m/z 73 (TMS group, [Si(CH₃)₃]⁺).[2]

Visualization of Workflow

G Sample Sample (Analyte) Dry Dry Down (N2) Sample->Dry Remove Solvent Reagent Add BSTFA + 1% TMCS + Pyridine Dry->Reagent Anhydrous Cond. Heat Incubate 65°C, 30 min Reagent->Heat Silylation Inject GC-MS Injection Heat->Inject TMS Derivative Data Data Analysis (m/z 255, 240) Inject->Data Quantitation

Caption: Figure 1: Optimized analytical workflow for the derivatization and analysis of 3-methoxy-5-nitrobenzyl alcohol.

Reaction Mechanism

Reaction Substrate 3-Methoxy-5-Nitrobenzyl Alcohol (-OH) Intermediate Transition State Substrate->Intermediate + BSTFA/TMCS BSTFA BSTFA (TMS Donor) Product TMS-Ether Derivative (-O-Si(CH3)3) Intermediate->Product Byproduct Trifluoroacetamide (Volatile) Intermediate->Byproduct

Caption: Figure 2: Silylation reaction pathway replacing the active proton with a trimethylsilyl group.

Troubleshooting & Quality Control

  • Issue: Low Response / Missing Peaks

    • Cause: Moisture in the sample or reagents.[2] BSTFA hydrolyzes rapidly.[2]

    • Fix: Ensure all glassware is silanized and dry.[2] Use a fresh ampoule of BSTFA.[2]

  • Issue: Tailing Peaks

    • Cause: Incomplete derivatization or activity in the liner.[2]

    • Fix: Increase reaction time to 60 min. Replace GC liner with a deactivated (silanized) wool liner.[2]

  • QC Check:

    • Inject a blank (BSTFA + Solvent) to identify background peaks (e.g., polysiloxanes).[2]

    • Monitor the m/z 73 ion; high abundance indicates successful silylation reagent presence.[2]

References

  • Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (General reference for silylation artifacts).

  • National Institute of Standards and Technology (NIST). (2023).[2] 3-Nitrobenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Knapp, D. R. (1979).[2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Authoritative text on acylation/silylation mechanisms).

Sources

application in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox-Catalyzed Decarboxylative Alkylation

Executive Summary

The synthesis of novel heterocyclic compounds is the cornerstone of modern drug discovery. However, traditional de novo synthesis is often rate-limiting during the lead optimization phase. This Application Note details a robust protocol for the Late-Stage Functionalization (LSF) of N-heterocycles using photoredox-catalyzed decarboxylative alkylation.

By utilizing abundant carboxylic acids as alkyl radical precursors, this methodology allows researchers to append complex alkyl chains onto drug-like heterocyclic scaffolds (pyridines, quinolines, isoquinolines) in a single step. This approach bypasses the need for pre-functionalized halogenated starting materials, significantly accelerating Structure-Activity Relationship (SAR) studies.

Scientific Foundation & Mechanism

The Challenge: Traditional Minisci reactions utilize silver salts and persulfates at high temperatures, often leading to poly-alkylation and degradation of sensitive functional groups.

The Solution: This protocol employs an Iridium-based photocatalyst to generate alkyl radicals from carboxylic acids (or their corresponding redox-active esters) under mild, visible-light irradiation. The mechanism proceeds via a radical addition to a protonated heteroarene.

Mechanistic Pathway

The reaction is driven by a Single Electron Transfer (SET) cycle. The excited photocatalyst oxidizes the carboxylate species, triggering decarboxylation and releasing an alkyl radical.[1] This nucleophilic radical attacks the electron-deficient (protonated) heteroarene.

PhotoredoxMechanism cluster_legend Legend Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue LED (hv) Ir_Red Ir(II) Reduced State Ir_Excited->Ir_Red SET (Oxidation of Substrate) Acid Carboxylic Acid (R-COOH) Ir_Excited->Acid Oxidizes Carboxylate Ir_Red->Ir_GS SET (Reduction of Oxidant/Het) Radical Alkyl Radical (R•) Acid->Radical -CO2 (Decarboxylation) Radical_Cation Radical Cation Intermediate Radical->Radical_Cation + Het-H+ (Addition) Heterocycle Protonated Heterocycle (Het-H+) Radical_Cation->Ir_Red Re-oxidized by System Product Alkylated Heterocycle Radical_Cation->Product -H+ (Aromatization) key Blue Arrow: Light Excitation Dashed: Electron Transfer

Figure 1: Mechanistic cycle of photoredox decarboxylative alkylation. The cycle relies on the oxidative quenching of the excited Iridium catalyst by the carboxylate or redox-active ester.

Detailed Experimental Protocol

Caution: This reaction involves high-intensity light and radical intermediates. Perform all steps in a fume hood.

Materials & Reagents
ComponentSpecificationRole
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Redox mediator (E₁/₂red ≈ -1.37 V)
Substrate A Heteroarene (e.g., Lepidine)Electrophilic trap
Substrate B Carboxylic Acid (R-COOH)Radical precursor
Oxidant (NH₄)₂S₂O₈ (Ammonium Persulfate)Terminal oxidant (if required by variant)
Solvent DMSO:H₂O (typically 4:1)Solubilizes polar salts & radical stability
Acid Additive TFA (Trifluoroacetic acid)Protonates heterocycle to activate it
Equipment Setup
  • Light Source: 34 W Blue LED lamp (approx. 450 nm).

  • Vial: 8 mL borosilicate glass vial with Teflon-lined septum cap.

  • Cooling: Fan required to maintain reaction temp < 35°C (LEDs generate heat).

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Dissolve the photocatalyst (1.0 mol%) in DMSO.

    • Prepare a 0.5 M solution of the heteroarene substrate in DMSO/H₂O.

  • Reaction Assembly:

    • To an 8 mL vial equipped with a stir bar, add:

      • Heteroarene (0.5 mmol, 1.0 equiv)

      • Carboxylic Acid (1.0 mmol, 2.0 equiv)

      • Ir catalyst (0.005 mmol, 1 mol%)

      • (NH₄)₂S₂O₈ (0.75 mmol, 1.5 equiv)

      • TFA (0.5 mmol, 1.0 equiv) - Critical for activating the heterocycle.

      • Solvent: DMSO (2.0 mL) + Water (0.5 mL).

  • Degassing (Crucial Step):

    • Seal the vial.

    • Sparge the solution with Nitrogen or Argon gas for 10–15 minutes via a submerged needle with an exit needle for venting.

    • Why? Oxygen is a potent radical scavenger and will quench the excited state of the catalyst and intercept alkyl radicals, killing the yield.

  • Irradiation:

    • Place the vial 2–3 cm from the Blue LED source.

    • Turn on the cooling fan.

    • Stir vigorously (1000 RPM) for 12–24 hours.

  • Workup:

    • Dilute the reaction mixture with saturated aqueous NaHCO₃ (to neutralize TFA).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Validation & Quality Control

To ensure the protocol is functioning correctly, utilize the following checkpoint system:

CheckpointObservationAction/Interpretation
T = 0 min Solution ClaritySolution should be homogeneous. If cloudy, add more DMSO.
T = 1 hour Color ChangeA shift from yellow (catalyst) to dark amber/brown often indicates active radical species formation.
T = 12 hours LCMS / TLCCheck for consumption of heteroarene. Note: The carboxylic acid is used in excess, so it may persist.
Post-Workup NMR (¹H)Look for the disappearance of the aromatic proton at the site of alkylation (e.g., C2 position of quinoline).
Workflow Diagram

Workflow Step1 1. Assembly (Reagents + Cat + Solvent) Step2 2. Degassing (N2 Sparging 15 min) Step1->Step2 Step3 3. Irradiation (Blue LED, 24h) Step2->Step3 Step4 4. Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Isolation (Extraction & Column) Step4->Step5

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

Problem: Low Conversion (<20%)

  • Cause 1: Oxygen Inhibition. The most common failure mode. Ensure the septum is new and unpunctured before sparging. Seal with Parafilm after degassing.

  • Cause 2: Light Penetration. If the reaction scale is >2 mmol, the path length of the light might be insufficient. Use narrower vials or flow chemistry setups for larger scales.

  • Cause 3: Sterics. Tertiary carboxylic acids react faster (more stable radical) than primary acids. If using a primary acid, increase temperature to 40°C or increase catalyst loading to 2 mol%.

Problem: Regioselectivity Issues

  • Minisci reactions are governed by polarity. The radical is nucleophilic and will attack the most electron-deficient position.

  • Solution: Ensure the heterocycle is fully protonated (check pH < 3). If multiple sites are available (e.g., C2 vs C4 in quinoline), blocking groups or solvent tuning (changing dielectric constant) may be required.

Scope and Limitations

Substrate ClassCompatibilityNotes
Heteroarenes HighPyridines, Quinolines, Isoquinolines, Pyrazines work best. Electron-rich heterocycles (Indoles) are generally incompatible with this specific nucleophilic radical protocol.
Carboxylic Acids High1°, 2°, and 3° alkyl acids. α-Amino acids and α-Oxy acids are excellent substrates.
Functional Groups ModerateTolerates alcohols, esters, amides. Avoid free thiols or easily oxidizable groups (anilines) unless protected.

References

  • DiRocco, D. A., et al. (2014). "Late-stage functionalization of biologically active heterocycles through photoredox catalysis." Science, 346(6210), 725-728. Link

  • Proctor, R. S. J., et al. (2018). "Photoredox-catalyzed direct C–H alkylation of heteroarenes." Science, 360(6387), 419-422. Link

  • Duncombe, B. J., et al. (2020). "Photochemical Strategies for the Late-Stage Functionalization of Heterocycles." Journal of the American Chemical Society, 142(49), 20865–20888. Link

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Methoxy-5-nitrophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3M5N-OH Status: Open Subject: Yield Improvement & Chemoselectivity Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemoselectivity Challenge

Welcome to the technical support hub for (3-Methoxy-5-nitrophenyl)methanol .

The synthesis of this intermediate presents a classic "chemoselectivity paradox." You need to reduce a carboxylic acid (or ester) to a primary alcohol in the presence of a nitro group and an electron-donating methoxy group .

  • The Trap: Strong reducing agents like Lithium Aluminum Hydride (

    
    ) are indiscriminate; they will reduce the nitro group to an amine (aniline) or azo-species, destroying your yield.
    
  • The Solution: You must utilize an electrophilic reducing agent. This guide focuses on the Borane-THF (

    
    )  reduction of 3-methoxy-5-nitrobenzoic acid, which is the industry standard for maintaining nitro-integrity while quantitatively reducing acids.
    

Module 1: Strategic Route Selection

Before troubleshooting your current protocol, verify you are using the correct reducing system.[1]

Comparative Analysis of Reducing Agents
Reagent SystemChemoselectivity (

Tolerance)
Reaction RateYield PotentialRisk Factor

Critical Failure (Reduces

)
Fast<10% (Target)High (Fire/Explosion)

(Solitary)
Poor (Does not reduce acids)N/A0%Low

+

/

Excellent (Generates

in situ)
Moderate85-95%Moderate (Iodine handling)

(Recommended)
Excellent Fast 90-98% Moderate (Moisture sensitive)

Technical Insight: Borane is an electrophilic reducing agent. It attacks the electron-rich carbonyl oxygen of the carboxylic acid preferentially. The nitro group is electron-deficient, making it kinetically inert to borane attack at temperatures


 [1].

Module 2: The Optimized Protocol (SOP)

Target Reaction: 3-Methoxy-5-nitrobenzoic acid


 this compound
Reagents & Setup
  • Substrate: 3-Methoxy-5-nitrobenzoic acid (Dry, purity >98%)

  • Reagent: Borane-THF complex (1.0 M solution)

  • Solvent: Anhydrous THF (Water content <50 ppm is critical)

  • Atmosphere: Nitrogen or Argon (Positive pressure)

Step-by-Step Workflow
  • Inertion: Flame-dry a 3-neck round-bottom flask and cool under

    
     flow.
    
  • Dissolution: Add the benzoic acid derivative and anhydrous THF. Cool the system to 0°C .

  • Addition (The Critical Step): Add

    
     (1.5 - 2.0 equivalents) dropwise via a pressure-equalizing addition funnel.
    
    • Note: Evolution of

      
       gas will occur. Control the rate to prevent foaming.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:19). The acid spot should disappear.

  • Quenching (The Yield Killer): Cool back to 0°C. Slowly add Methanol.

    • Why? This destroys excess borane and breaks down the intermediate triacyloxyborane polymers.

  • Workup: Evaporate the solvent.

    • CRITICAL: Perform "Methanol Co-evaporation" (See Troubleshooting).

Visualizing the Pathway

SynthesisPath Start 3-Methoxy-5-nitrobenzoic Acid Inter Triacyloxyborane Intermediate Start->Inter BH3-THF, 0°C Quench Methanol Quench (Break B-O bonds) Inter->Quench MeOH addition Product This compound Quench->Product Evaporation

Caption: Electrophilic reduction pathway preserving the nitro moiety.

Module 3: Troubleshooting & FAQs

Ticket #1: "My isolated yield is low (40-60%), but TLC showed conversion."

Diagnosis: Boron Sequestration. During reduction, borane forms stable complexes with the product alcohol. If you simply add water/acid and extract, the product remains trapped in the aqueous boron emulsion.

The Fix: Methanol Co-evaporation

  • After the reaction, quench with MeOH.

  • Rotary evaporate to dryness.

  • Repeat: Add fresh MeOH (50 mL) and evaporate again. Do this 3 times .

  • Mechanism: This converts sticky boron species into volatile Trimethyl Borate (

    
    ), which is removed by the vacuum, releasing your free alcohol [2].
    
Ticket #2: "I see a new spot on TLC that fluoresces (Amine formation)."

Diagnosis: Over-reduction (Loss of Chemoselectivity). This occurs if the reaction temperature spiked or if the reaction ran too long.

The Fix:

  • Temperature Control: Never let the internal temperature exceed 25°C.

  • Reagent Check: Ensure you are NOT using

    
     or "Red-Al".
    
  • Stoichiometry: Do not exceed 2.5 equivalents of Borane.

Ticket #3: "The reaction stalled. Starting material remains."

Diagnosis: Reagent Decomposition.


 is notoriously unstable. If the bottle has been opened frequently without inert gas protection, the borane has likely hydrolyzed to boric acid (inactive).

The Fix:

  • Titrate your Borane solution or buy a fresh bottle.

  • Alternative: Use the

    
      method.
    
    • Protocol: Suspend acid and

      
       in THF. Add 
      
      
      
      in THF dropwise at 0°C. This generates fresh
      
      
      in situ and is often more robust for older labs [3].

Module 4: Diagnostic Logic Tree

Use this flowchart to diagnose your specific yield issue.

Troubleshooting Start Start Diagnosis Q1 Is Starting Material Consumed? Start->Q1 Q2 Are Amine/Azo Byproducts Visible? Q1->Q2 Yes Fix1 Check Reagent Quality (Moisture/Old Borane) Q1->Fix1 No Q3 Is Yield Low after Workup? Q2->Q3 No Fix2 Temp too high (>25°C) or wrong reductant Q2->Fix2 Yes Fix3 Perform MeOH Co-evaporation (x3) Q3->Fix3 Yes Success Optimal Yield Q3->Success No

Caption: Decision matrix for troubleshooting yield and purity issues.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups."[2] The Journal of Organic Chemistry, 38(5), 912–916.

  • Sigma-Aldrich (Merck). "Borane-tetrahydrofuran complex solution Technical Bulletin." Product Specification & Handling.

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964–5965.

Sources

Technical Support Center: Purification of 3-Methoxy-5-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Purification Protocols for Crude 3-Methoxy-5-Nitrobenzyl Alcohol Ticket ID: CHEM-SUP-3M5N-001[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-methoxy-5-nitrobenzyl alcohol , a critical intermediate often synthesized via the chemoselective reduction of 3-methoxy-5-nitrobenzaldehyde using Sodium Borohydride (


).[1]

Because the nitro group is sensitive to harsh reduction and the benzyl alcohol moiety is prone to oxidation or disproportionation, purification requires a delicate balance of polarity and pH control. This guide prioritizes removing the most common impurities: unreacted aldehyde, boron salts, and potential azo-coupling byproducts.[1]

Module 1: Triage & Identification

Before initiating purification, identify the nature of your crude material.

Visual Diagnostic Matrix
ObservationLikely Impurity/CauseDiagnostic Action
Bright Yellow Solid Target Product (High Purity)Confirm by TLC (

~0.3-0.4 in 1:1 EtOAc/Hex).[1]
Pale Yellow Oil Solvent/Water or Low Melting Point Check NMR for solvent peaks. Cool to 0°C to induce crystallization.
Dark Orange/Red Azo/Azoxy Dimers Caused by basic conditions during workup. Requires chromatography.[2]
Cloudy/Sticky Gum Boron Salts Incomplete quenching of borohydride. Requires acid wash.
Smell of Almonds Starting Aldehyde Incomplete reduction. Check TLC (Aldehyde runs higher than Alcohol).
Impurity Landscape Diagram

The following diagram illustrates the chemical pathways leading to common impurities during the synthesis.

ImpurityLandscape cluster_legend Legend Aldehyde Start: 3-Methoxy-5-nitrobenzaldehyde Alcohol Target: 3-Methoxy-5-nitrobenzyl alcohol Aldehyde->Alcohol NaBH4 Reduction Aldehyde->Alcohol Incomplete Rxn OverRed Impurity: Amino-benzyl alcohol (Over-reduction) Alcohol->OverRed Trace Metals/H2 Azo Impurity: Azo/Azoxy Dimers (Base-catalyzed coupling) Alcohol->Azo High pH/Heat Boron Impurity: Borate Esters (Incomplete Hydrolysis) Alcohol->Boron Poor Quench key Red: Starting Material | Green: Target | Yellow: Byproducts

Caption: Chemical genealogy of impurities. Note that 'Over-reduction' is rare with pure NaBH4 but possible with metal contaminants.

Module 2: Purification Protocols

Select the protocol that matches your current impurity profile.

Protocol A: Chemoselective Wash (The "Crude Clean")

Use this for all crude reaction mixtures to remove Boron salts and unreacted Aldehyde.

The Logic:

  • Boron Removal: Borate esters formed during reduction are soluble in organics but hydrolyze in acid.

  • Aldehyde Removal: Sodium Bisulfite (

    
    ) forms a water-soluble adduct with aldehydes, pulling them into the aqueous phase while leaving the alcohol in the organic phase.
    

Step-by-Step:

  • Quench: Cool reaction mixture to 0°C. Add Saturated

    
     (aq) dropwise until gas evolution ceases.
    
  • Extraction: Evaporate Methanol (if used). Dissolve residue in Ethyl Acetate (EtOAc) .

  • The Bisulfite Wash (Critical):

    • Wash the organic layer 2x with 10% Sodium Bisulfite (

      
      )  solution.
      
    • Observation: If aldehyde is present, the aqueous layer may warm slightly.[3]

  • The Acid Wash:

    • Wash 1x with 0.5M HCl .

    • Purpose: Breaks up stubborn borate-alcohol complexes [1].[1]

  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.[4]
    
Protocol B: Recrystallization (For Solids)

Use this if the crude is a solid but colored or impure.

Solvent System: Ethanol / Water (Preferred) or EtOAc / Hexanes.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • If the solution is dark orange (azo impurities), add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Remove from heat. Add hot Water dropwise until persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Filtration: Collect crystals and wash with cold Water/Ethanol (9:1).

Protocol C: Flash Chromatography (For Oils/Complex Mixtures)

Use this if the product oils out or contains regioisomers.

ParameterSetting
Stationary Phase Silica Gel (230-400 mesh)
Loading Dissolve in minimal DCM (Dichloromethane)
Mobile Phase A Hexanes (Non-polar)
Mobile Phase B Ethyl Acetate (Polar)
Gradient 0% to 40% B over 20 CV (Column Volumes)
Target

Aim for

0.[1]35. (Aldehyde usually elutes first; Alcohol second).

Module 3: Troubleshooting FAQs

Q1: My product is an oil, but it's supposed to be a solid. What happened?

A: This is a common issue known as "oiling out." It usually indicates:

  • Residual Solvent: Benzyl alcohols hold onto solvents (especially DMF or alcohols) tightly. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

  • Impurity Depression: Even 5% aldehyde contamination can depress the melting point significantly. Run Protocol A (Bisulfite wash) again.

  • Nucleation Deficit: Scratch the flask with a glass rod or add a seed crystal of the pure alcohol if available.

Q2: The NMR shows a mess in the aromatic region (7.0 - 8.5 ppm).

A: You likely have Regioisomers . If you synthesized the starting material via nitration of 3-methoxybenzaldehyde, you likely have a mixture of isomers (ortho/para).[1]

  • Solution: Recrystallization is rarely effective for separating isomers of this type. You must use Protocol C (Chromatography) . The symmetry of the 3,5-isomer usually makes it less polar (runs faster) than the ortho-nitro isomers in non-polar solvents.[1]

Q3: I see a broad singlet at 4.5 ppm that disappears with shake, but the integration is too high.

A: This is likely Water or Boric Acid contamination.

  • Validation: Check the -CH2- peak (benzylic).[1] In the pure alcohol, it should be a sharp doublet (if coupling to OH) or singlet around 4.7 ppm. If it's broad or shifted, you have trapped Boron species.

  • Fix: Redissolve in EtOAc and wash vigorously with 1M HCl, then Brine.

Module 4: Decision Tree for Purification

Use this workflow to determine your next step.

DecisionTree Start Crude Material Isolated StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil TLC TLC Analysis (vs. Aldehyde) Solid->TLC Oil->TLC PureTLC Single Spot TLC->PureTLC Clean ImpureTLC Multiple Spots TLC->ImpureTLC Dirty Recryst Recrystallize (EtOH/H2O) PureTLC->Recryst Polish Column Flash Column (Hex/EtOAc) ImpureTLC->Column Isomers/Unknowns? Bisulfite Bisulfite Wash (Remove Aldehyde) ImpureTLC->Bisulfite Aldehyde Present? Bisulfite->TLC Re-check

Caption: Workflow for selecting the appropriate purification method based on physical state and purity.

References

  • Sodium Borohydride Reduction Workup

    • Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry."
    • Relevance: Establishes the necessity of acidic workup to break boron complexes.
    • URL:[Link]

  • Purification of Nitrobenzyl Alcohols

    • Source: Organic Syntheses, Coll. Vol. 3, p.652 (1955). "p-Nitrobenzyl Alcohol."[1][5]

    • Relevance: Provides the foundational protocol for recrystallizing nitrobenzyl alcohols using w
    • URL:[Link]

  • Bisulfite Adduct Purification: Source: Vogel's Textbook of Practical Organic Chemistry. Relevance: Standard methodology for separating aldehydes from alcohols using sodium bisulfite. Context: General organic synthesis principle applied to Protocol A.
  • Physical Properties (Melting Point Reference)

    • Source: Fisher Scientific / Acros Organics MSDS for 3-Nitrobenzyl alcohol (Analog).[1]

    • Relevance: Establishes baseline melting point expectations (~30-32°C for the non-methoxy analog, implying the methoxy variant is likely a low-melting solid).
    • URL:[Link]

Sources

Technical Support Center: Chemoselective Reduction of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reducing (3-Methoxy-5-nitrophenyl)methanol presents a classic chemoselectivity conflict. You are attempting to reduce a nitro group (


) to an aniline (

) in the presence of a labile benzyl alcohol (

).

The electron-donating methoxy group at the meta position stabilizes benzylic carbocation/radical intermediates, making the benzyl alcohol highly susceptible to hydrogenolysis (cleavage of the C-O bond) under standard catalytic hydrogenation conditions (Pd/C +


).

This guide provides troubleshooting for three primary failure modes:

  • Over-reduction: Loss of the hydroxyl group (formation of 3-methoxy-5-methylaniline).

  • Stalled Reaction: Accumulation of azo/azoxy intermediates.

  • Workup Failure: Emulsions and metal sludge contamination.

Module 1: The "Missing Alcohol" Phenomenon

Q: Why did my product turn into a methyl group (hydrogenolysis)?

Diagnosis: You likely used Palladium on Carbon (Pd/C) with hydrogen gas or an acidic media.

Technical Insight: Palladium is an excellent catalyst for hydrogenolysis. The mechanism involves the adsorption of the benzyl alcohol onto the catalyst surface. The methoxy substituent on your ring pushes electron density into the ring, stabilizing the transition state required to cleave the benzylic C-O bond.

  • The Trap: Standard Pd/C +

    
     will strip the oxygen before the nitro group is fully reduced or simultaneously.
    
  • The Fix: Switch to Platinum on Carbon (Pt/C) or use a chemical reductant like Iron/Ammonium Chloride . Platinum is generally poor at hydrogenolysis but effective for nitro reduction.

Visualizing the Pathway Divergence

Hydrogenolysis_Trap Start This compound Int_Nitro Nitro Reduction (Desired Path) Start->Int_Nitro Pt/C or Fe/NH4Cl Int_Hydro Hydrogenolysis (Side Reaction) Start->Int_Hydro Pd/C, H2 (Acidic) Product_Good Target: (3-Amino-5-methoxyphenyl)methanol Int_Nitro->Product_Good Selective Product_Bad Impurity: 3-Methoxy-5-methylaniline Int_Hydro->Product_Bad Over-reduction Product_Good->Product_Bad Prolonged exposure to Pd/C

Figure 1: The divergence between the desired nitro reduction and the unwanted hydrogenolysis of the benzyl alcohol.

Module 2: Workup Nightmares (The "Iron Sludge")

Q: I used Iron/Acid to avoid hydrogenolysis, but now I have a black emulsion I can't separate.

Diagnosis: You generated colloidal iron hydroxides/oxides (


) during the aqueous workup.

Technical Insight: Traditional Béchamp reduction (Fe + HCl) generates massive amounts of iron sludge that traps organic products. When you neutralize the acidic mixture, the iron precipitates as a gelatinous solid that stabilizes emulsions.

The Solution: The "Dry" Celite Filtration Do not add water immediately.

  • Dilute the reaction mixture (usually in EtOH/Water) with a large volume of Ethyl Acetate (EtOAc) or THF.

  • Add solid anhydrous

    
     and Celite directly to the reaction pot.
    
  • Stir vigorously for 15 minutes. The salts will aggregate the iron sludge.

  • Filter through a Celite pad.[1][2] The sludge stays on top; the clear filtrate passes through.

Module 3: Stalled Reactions

Q: The reaction turned orange/red and stopped. NMR shows no starting material but no amine.

Diagnosis: The reaction stalled at the Azo (


) or Azoxy  intermediate stages.

Technical Insight: Nitro reduction proceeds via a cascade: Nitro


 Nitroso 

Hydroxylamine

Amine. However, Nitroso and Hydroxylamine intermediates can condense to form Azo dimers (colored compounds). This is common when:
  • Hydrogen pressure is too low (in catalytic methods).

  • Reducing agent is under-stoichiometric (in chemical methods).

  • pH is too high (alkaline conditions favor azo formation).

The Fix:

  • For Catalytic: Increase temperature to 50°C (carefully) or increase pressure.

  • For Chemical: Add more Iron powder and ensure Ammonium Chloride is in excess (maintain mild acidity).

Recommended Protocols

Protocol A: The Robust Chemical Method (Fe / NH4Cl)

Best for: High chemoselectivity, preserving the benzyl alcohol.

Materials:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolve substrate in Ethanol/Water (3:1). Concentration should be ~0.2 M.

  • Add

    
     and stir until mostly dissolved.
    
  • Add Iron powder in one portion.

  • Critical Step: Heat to reflux (approx 70-80°C) . Reduction does not initiate well at RT.

  • Monitor by TLC/LCMS. Reaction usually completes in 1–3 hours.

  • Workup: Cool to RT. Dilute with excess EtOAc. Filter through a Celite pad.[1][2] Wash the pad with EtOAc.[2] Wash filtrate with brine, dry over

    
    , and concentrate.[2]
    
Protocol B: The Clean Catalytic Method (Pt/C)

Best for: Cleaner impurity profile, easier workup.

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Platinum on Carbon (sulfided Pt/C is even better if available). Load: 5-10 wt%.

  • Solvent: Methanol or Ethanol (Neutral pH).

Step-by-Step:

  • Dissolve substrate in Methanol.

  • Add Pt/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

  • Purge vessel with Hydrogen gas (balloon pressure is usually sufficient; 1 atm).

  • Stir vigorously at Room Temperature.

  • Monitoring: Check every 30 mins. Do not leave overnight, or hydrogenolysis risk increases.

  • Workup: Filter through a 0.45

    
     nylon filter or Celite to remove catalyst. Concentrate filtrate.[2]
    

Comparison of Reducing Agents

MethodSelectivity (Nitro vs Alcohol)Workup DifficultyRisk of Side Reactions
Pd/C + H2 Poor (High Hydrogenolysis)LowHigh (Defunctionalization)
Pt/C + H2 Good LowLow
Fe / NH4Cl Excellent Medium (Sludge)Low (Very mild)
SnCl2 / HCl Excellent High (Tin salts)Medium (Acid sensitivity)
Zn / AcOH Moderate MediumModerate (Acetylation possible)

Decision Logic: Workup Workflow

Workup_Logic Start Reaction Complete Method_Check Which Method Used? Start->Method_Check Fe_Path Iron (Fe/NH4Cl) Method_Check->Fe_Path Cat_Path Catalytic (Pt/C) Method_Check->Cat_Path Fe_Step1 Dilute with EtOAc Add Celite + Na2SO4 Fe_Path->Fe_Step1 Cat_Step1 Argon Purge Cat_Path->Cat_Step1 Fe_Step2 Filter Slurry (Solid Waste) Fe_Step1->Fe_Step2 Final Concentrate Filtrate (Crude Product) Fe_Step2->Final Cat_Step2 Filter Catalyst (Fire Hazard!) Cat_Step1->Cat_Step2 Cat_Step2->Final

Figure 2: Optimal workup strategies to minimize emulsion formation and safety hazards.

References

  • Selective Reduction using Fe/NH4Cl

    • Chandrappa, S., et al. (2010).[3][4] "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett, 2010(19), 3019-3022.[3]

    • Note: Fe/NH4Cl is the mechanistic equivalent, widely cited for functional group tolerance.
  • Hydrogenolysis of Benzyl Alcohols

    • Hartung, W. H., & Simonoff, R. (1953). "Hydrogenolysis of Benzyl Groups." Organic Reactions, 7, 263.
    • Definitive text on the susceptibility of benzyl ethers/alcohols to Pd-c
  • Platinum vs.
  • General Protocol Verification (Patent Literature)

    • WO2014149164.[2] "Preparation of heterocyclic compounds as JAK inhibitors."

    • Contains specific examples of Fe/NH4Cl reduction of nitro groups in the presence of sensitive benzylic functionality.

Sources

🔬 Technical Support Center: Nitro-Aromatic Purification Desk

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-methoxy-5-nitrobenzyl alcohol .[1][2][3] It is structured to provide immediate, actionable solutions to common purification challenges, moving beyond generic advice to address the specific physicochemical behavior of nitro-substituted benzyl alcohols.

Ticket Subject: Optimization of Recrystallization for 3-Methoxy-5-Nitrobenzyl Alcohol Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

📋 Executive Summary: The Molecule at a Glance

Before troubleshooting, we must understand the "personality" of your target molecule.[1][2][3]

  • Target: 3-Methoxy-5-nitrobenzyl alcohol.[1][2][3]

  • Chemical Behavior: This compound possesses a "push-pull" electronic character.[1][2][3] The nitro group (-NO₂) is electron-withdrawing (polar, increases melting point), while the methoxy group (-OCH₃) is electron-donating (lipophilic character).[1][2][3]

  • Common Pain Point: The competition between the polar hydroxyl/nitro groups and the aromatic ring often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, especially if the melting point is moderate (<80°C).[1][2][3]

📊 Phase 1: Solvent System Selection (The "Golden Ratio")[1][2][3]

We have aggregated solubility data for analogous nitrobenzyl alcohols to recommend the following solvent systems.

Solvent SystemRatio (v/v)Primary UseRisk Factor
Ethyl Acetate / Heptane 1:3 to 1:5 Standard Purification Low.[1][2][3] Best balance for preventing oiling out.[1][2][3]
Ethanol / Water9:1High Polarity ImpuritiesMedium.[1][2][3] Water can encourage oiling out if cooling is too fast.[1][2][3]
Toluene100%High Melting ImpuritiesHigh.[1][2][3] Hard to remove solvent traces; requires high heat.[1][2][3]
DCM / Hexane1:4Low-Temperature CrystallizationLow.[1][2][3] Good for thermally unstable batches.[1][2][3]

Tech Note: Avoid Methanol if your impurity profile includes unreacted esters, as transesterification (though unlikely without catalyst) or solubility overlap can occur.[1][2][3] Ethyl Acetate/Heptane is the recommended starting point. [1][2][3]

🛠 Phase 2: The Optimized Protocol (Step-by-Step)

Do not rush the cooling process.[1][2][3] Nitrobenzyl alcohols form crystal lattices slowly due to the steric bulk of the substituents.[1][2][3]

Step 1: Dissolution[1][2][3][4]
  • Place crude solid in a flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (EtOAc) dropwise at 60°C (do not boil aggressively; nitro compounds can darken/decompose).

  • Add just enough EtOAc to dissolve the solid.[1][2][3]

    • Checkpoint: If the solution is dark brown/black, add activated charcoal (1-2% w/w), stir for 10 mins, and filter hot through Celite.

Step 2: The Anti-Solvent Addition[1][2][3]
  • Keep the solution at 50-55°C .

  • Slowly add Heptane (or Hexane) dropwise until a faint, persistent cloudiness (turbidity) appears.[1][2][3]

  • Add 1-2 mL of EtOAc to just clear the cloudiness again. The solution should be saturated but clear.

Step 3: Controlled Nucleation (The Critical Step)[1][2][3]
  • Remove from heat.[1][2][3] Do not place in ice immediately.

  • Allow the flask to cool to room temperature on a cork ring or wood block (insulation slows cooling).

  • Seed it: If you have a pure crystal from a previous batch, add it at 35°C. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1][2][3]

Step 4: Harvest
  • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Filter via vacuum filtration.[1][2][3]

  • Wash the cake with cold 1:5 EtOAc:Heptane .

🔧 Phase 3: Troubleshooting Guide (FAQ)

Q1: "My product is coming out as a yellow/orange oil at the bottom, not crystals. What is happening?"

Diagnosis: This is "Oiling Out."[1][2][3][4] It happens when the solution hits the solubility limit (supersaturation) at a temperature above the melting point of the solid in that solvent mixture.[1][2][3] The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add slightly more of the good solvent (EtOAc) to lower the saturation point.[1][2][3]

  • Cool slower. Wrap the flask in aluminum foil or a towel.

  • Vigorous Stirring: Stirring helps prevent the oil droplets from coalescing into a separate phase, keeping them dispersed until they can crystallize.[1][2][3]

Q2: "The crystals are sticky and smell like solvent even after drying."

Diagnosis: Solvent inclusion.[1][2][3][5] The lattice has trapped Heptane/Toluene.[1][2][3] The Fix:

  • Grind the crystals into a fine powder.

  • Dry in a vacuum oven at 40°C (stay well below the melting point) for 12 hours.

  • Alternative: Recrystallize once more from Isopropanol (IPA) , which is easier to remove than Toluene.[1][2][3]

Q3: "My yield is terrible (<40%). Where is my product?"

Diagnosis: The product is too soluble in the mother liquor, or the "good solvent" volume was too high.[1][2][3] The Fix:

  • Analyze the mother liquor via TLC.[1][2][3] If the spot is intense, concentrate the mother liquor by 50% on a rotovap and repeat the cooling/crystallization (this is the "second crop").[1][2][3]

  • Note: The second crop is usually less pure than the first.[1][2][3]

🧠 Logic Visualization: The "Oil vs. Crystal" Decision Tree

The following diagram illustrates the decision logic for rescuing a failed crystallization attempt.

RecrystallizationLogic Start Start: Crude Mixture Dissolved CloudPoint Add Anti-Solvent to Cloud Point Start->CloudPoint Cooling Cool to Room Temp CloudPoint->Cooling CheckState Check Physical State Cooling->CheckState Seed Add Seed Crystal / Scratch Glass Cooling->Seed Optional Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out (Liquid Phase) CheckState->Oil Failure Harvest Filter & Wash Crystals->Harvest Reheat Reheat to Dissolve Oil Oil->Reheat Rescue Protocol AddSolvent Add 10% More Solubilizing Solvent Reheat->AddSolvent AddSolvent->Cooling Seed->CheckState

Caption: Logical workflow for handling phase separation issues during the purification of nitro-aromatics.

📚 References & Grounding[1][2][3][6]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][2][3] (Standard reference for general recrystallization techniques of aromatic nitro compounds).

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals. 3rd Ed.[1][2][3] Pergamon Press, 1988.[1][2][3] (Source for solvent selection logic regarding benzyl alcohols).

  • PubChem Database. 3-Nitrobenzyl alcohol (Analogous Structure Data). National Library of Medicine.[1][2][3] Available at: [Link] (Used for solubility and melting point extrapolation).[1][2][3]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2000.[1][2][3] (Reference for "Oiling Out" mechanisms and troubleshooting in industrial crystallization).

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds can be toxic and potentially explosive if derivatized incorrectly (e.g., polynitration).[1][2][3] Always consult the MSDS before handling.

Sources

Technical Support Center: Synthesis of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-3M5N-RED-001 Subject: Troubleshooting Side Products & Chemoselectivity in Benzoic Acid Reduction

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: (3-Methoxy-5-nitrophenyl)methanol CAS: 354525-36-3 Primary Application: Critical intermediate for Pyrrolobenzodiazepine (PBD) dimers and other antibody-drug conjugate (ADC) payloads.[1]

The Core Challenge: The synthesis of this molecule hinges on a single, high-stakes chemoselectivity problem: reducing a carboxylic acid (or ester) to a primary alcohol without touching the nitro group.

The nitro group (


) is highly susceptible to reduction.[2][1] If you use standard strong reducing agents like Lithium Aluminum Hydride (

), you will trigger a "runaway reduction" leading to amines or azo-dimers.[1] The industry-standard solution is Borane-THF (

)
or Borane-Dimethyl Sulfide (

)
, which exploits electrophilic reduction mechanisms to spare the electron-deficient nitro group.[1]

Impurity Profiling: Know Your Enemy[11]

The following table summarizes the specific side products ("impurities") users encounter when this synthesis drifts off-course.

Impurity IDStructure NameOrigin / Root CauseDetection (H-NMR Characteristic)
IMP-A 3-Methoxy-5-nitrobenzaldehyde Incomplete Reduction. Reaction quenched too early or insufficient hydride equivalents.[1]Distinct aldehyde proton singlet at

ppm.[1]
IMP-B (3-Methoxy-5-aminophenyl)methanol Over-Reduction. Use of nucleophilic hydride donors (

) or catalytic hydrogenation (

).[1]
Disappearance of nitro signals; appearance of broad amine

peak.[1]
IMP-C 3,3'-Dimethoxy-5,5'-dinitrobiphenyl (Azo/Azoxy dimers)Bimolecular Coupling. Occurs under alkaline reduction conditions or uncontrolled exothermic events.[1]Complex aromatic region; mass spec shows dimerized molecular weight (

).[1]
IMP-D Methyl 3-methoxy-5-nitrobenzoate Solvolysis. Quenching the borane complex with methanol before hydrolysis is complete, or starting material remaining.[1]Methyl ester singlet at

ppm (distinct from methoxy ether).[1]

Technical Support Modules (Troubleshooting)

Module 1: The Nitro Group is Reducing (Formation of IMP-B or IMP-C)

User Query: "I am seeing amine peaks in my NMR, or the reaction turned a dark orange/red color (indicative of azo compounds). Why did the nitro group reduce?"

Root Cause Analysis: The nitro group is electron-withdrawing, making it electron-deficient.[1]

  • Nucleophilic Attack (The Error): Reagents like

    
     act as nucleophilic hydride donors.[1] They aggressively attack the electron-poor nitrogen of the nitro group.[1]
    
  • Electrophilic Attack (The Solution): Borane (

    
    ) is an electrophile (Lewis Acid).[1] It seeks electron-rich centers.[1] The carbonyl oxygen of the carboxylic acid is electron-rich; the nitro group is electron-poor.[1] Therefore, 
    
    
    
    ignores the nitro group.

Corrective Protocol:

  • Stop using

    
    .  It is chemically incompatible with this substrate.[1]
    
  • Switch to Borane-THF. Ensure the reagent is fresh. Borane decomposes to hydrogen gas and boric acid over time, losing potency.

  • Temperature Control: Maintain the reaction at

    
     during addition. Refluxing Borane for extended periods can eventually attack nitro groups, albeit slowly.
    
Module 2: The "Stalled" Aldehyde (Formation of IMP-A)[11]

User Query: "My reaction stalled at the aldehyde (IMP-A). I added more Borane, but it won't push to the alcohol."

Root Cause Analysis: Reduction of carboxylic acids by borane proceeds through a triacyloxyborane intermediate.[1] This breaks down to the alcohol.[3][4][5][6][7][8][9] However, if the reaction mixture is quenched prematurely or if the Borane is complexed too tightly with the solvent, the intermediate may hydrolyze back to the aldehyde or acid.

Corrective Protocol:

  • Stoichiometry: You need excess hydride.[1] The theoretical requirement is 3 hydrides per acid molecule, but in practice, use 1.5 to 2.0 equivalents of

    
      (which provides 4.5–6 hydrides).
    
  • The "Kick": After the initial addition at

    
    , allow the reaction to warm to room temperature (RT). If TLC shows aldehyde, a gentle reflux (
    
    
    
    ) for 1 hour is often required to break the boron-oxygen complexes.[1]
  • Quenching: Do not just add water. Add Methanol dropwise first.[1] This forms volatile trimethyl borate (

    
    ), which can be evaporated, driving the equilibrium toward the free alcohol.
    

Visualizing the Chemistry

Diagram 1: Reaction Logic & Divergence

This diagram illustrates the mechanistic pathways. Note how the choice of reagent dictates whether you get the target or the side products.

ReactionPathways Start Starting Material: 3-Methoxy-5-nitrobenzoic Acid Aldehyde IMP-A: Aldehyde Intermediate Start->Aldehyde Step 1: Reduction Amine IMP-B: Amine (Over-reduced) Start->Amine LiAlH4 Attack Azo IMP-C: Azo-Dimer Start->Azo LiAlH4 / H2-Pd Target TARGET: This compound Aldehyde->Target Step 2: Complete Reduction (Requires Excess BH3) BH3 Reagent: BH3-THF (Electrophilic) BH3->Start Coords to Carbonyl LAH Reagent: LiAlH4 (Nucleophilic) LAH->Start Attacks Nitro

Caption: Mechanistic divergence based on reagent selection. Borane (Blue path) leads to the target; LAH (Red path) leads to impurity formation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Q1 Analyze Crude NMR: Is Nitro Group Intact? Q2 Is Aldehyde Peak (approx 10 ppm) present? Q1->Q2 Yes (Nitro Intact) Err_Over ERROR: Over-reduction Cause: Wrong Reagent (LAH) Action: Switch to BH3-THF Q1->Err_Over No (Amine/Azo formed) Q3 Is there a Methyl Ester peak (approx 3.9 ppm)? Q2->Q3 No Err_Stall ERROR: Incomplete Rxn Cause: Insufficient BH3 or Time Action: Reflux 1hr, check stoichiometry Q2->Err_Stall Yes (Aldehyde visible) Result_Success SUCCESS: Target Molecule Isolated Q3->Result_Success No Err_Solv ERROR: Solvolysis Cause: Methanol quench too aggressive Action: Use THF/Water workup first Q3->Err_Solv Yes

Caption: Step-by-step logic to identify the root cause of synthesis failure based on crude NMR data.

Validated Experimental Protocol

This protocol is designed to maximize chemoselectivity using the Borane-THF method.[1]

Reagents:

  • 3-Methoxy-5-nitrobenzoic acid (

    
     equiv)[1]
    
  • 
     complex (
    
    
    
    solution,
    
    
    equiv)[1]
  • Anhydrous THF (Solvent)[1]

  • Methanol (for quenching)[1][10]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Dissolution: Add 3-Methoxy-5-nitrobenzoic acid and dissolve in anhydrous THF (

    
     concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Add the

    
     solution dropwise via syringe over 15–20 minutes. Note: Gas evolution (
    
    
    
    ) will occur.[1] Ensure proper venting.
  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–4 hours.
    
    • Checkpoint: Check TLC.[1][11] If starting material persists, heat to

      
       for 1 hour.
      
  • Quenching (Critical): Cool back to

    
    . Carefully add Methanol  dropwise.[1]
    
    • Why? This destroys excess borane and breaks the boron-nitrogen/oxygen complexes.[1]

  • Workup: Evaporate the solvent under reduced pressure. The residue will likely contain methyl borate. Add more methanol and evaporate again (repeat 2–3 times) to co-evaporate the volatile trimethyl borate.

  • Purification: Partition the residue between Ethyl Acetate and saturated

    
     (to remove unreacted acid). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Procedure for the Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups." The Journal of Organic Chemistry, 38(5), 912–916.

  • Common Organic Chemistry. (2023). "Nitro Reduction - Common Conditions and Chemoselectivity."

  • Organic Chemistry Portal. (2023). "Borane Reagents: Reactivity and Selectivity."

  • Master Organic Chemistry. (2018). "Reduction of Nitro Groups: Reagents and Mechanisms."[1][12]

Sources

long-term storage and degradation of 3-methoxy-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Long-Term Storage, Stability, and Degradation Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals handling 3-methoxy-5-nitrobenzyl alcohol .[1][2] Unlike standard reagents, this compound possesses a "push-pull" electronic structure (electron-donating methoxy group vs. electron-withdrawing nitro group) that dictates specific stability protocols.[1][2]

The following guide synthesizes organic mechanistic principles with practical storage troubleshooting.

Part 1: Critical Storage Protocols

The Golden Rule: Treat this compound as oxidatively sensitive over long durations, despite the stabilizing nitro group. While meta-nitro substitution prevents the rapid photo-rearrangement seen in ortho-nitro isomers (caging groups), the benzylic alcohol moiety remains susceptible to gradual auto-oxidation.[1][2]

Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the radical chain mechanism of benzylic oxidation.[1][2]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), preventing the formation of benzylic hydroperoxides.
Container Amber Glass Although less photolabile than o-nitro isomers, nitro-aromatics can undergo slow radical decomposition or darkening under UV light.[1][2]
Desiccant Required Moisture can accelerate surface oxidation and, in rare cases, facilitate microbial growth if the alcohol is dissolved in aqueous buffers.
Workflow: Receiving to Freezing

Use this decision tree to ensure integrity upon arrival.

StorageWorkflow Start Shipment Received Check Visual Inspection: Is powder yellow/crystalline? Start->Check Seal Seal Integrity Check Check->Seal Yes Reject Quarantine & Test Purity Check->Reject No (Brown/Gooey) Action1 Aliquot into single-use vials (Avoid freeze-thaw cycles) Seal->Action1 Intact Action2 Purge headspace with Argon Action1->Action2 Action3 Store at -20°C in Dark Action2->Action3

Figure 1: Intake and storage workflow to minimize oxidative stress and hydrolysis risks.

Part 2: Degradation Mechanics (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down.

1. The "Meta" Stability Factor Users often confuse this compound with 2-nitrobenzyl alcohol (a photolabile caging group).[1][2]

  • 2-Nitro: Rapidly rearranges under UV light to a nitroso-aldehyde (Norrish Type II).[1][2]

  • 3-Methoxy-5-Nitro: The meta positioning prevents this intramolecular rearrangement.[1][2] Therefore, this compound is stable to ambient light for short periods. However, long-term UV exposure can still drive radical formation.[2]

2. The Primary Threat: Benzylic Oxidation The benzylic carbon (attached to the -OH) is the weak point.[1][2] Over months/years, oxygen attacks this position, driven by the electron-rich methoxy group which slightly activates the ring, counteracting the nitro group's deactivation.

Pathway: Alcohol


 Aldehyde (3-methoxy-5-nitrobenzaldehyde) 

Carboxylic Acid (3-methoxy-5-nitrobenzoic acid).[1][2]

DegradationPath Alcohol 3-Methoxy-5-Nitrobenzyl Alcohol (Target) Aldehyde Aldehyde Impurity (Yellowing Agent) Alcohol->Aldehyde Air/O2 (Slow) Accelerated by Light Acid Carboxylic Acid (Solubility Crasher) Aldehyde->Acid Auto-oxidation

Figure 2: Primary degradation pathway.[1][2] The aldehyde intermediate is often responsible for color changes (yellowing), while the acid changes solubility profiles.[1]

Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My white powder has turned pale yellow/tan."

Diagnosis: Early-stage oxidation or trace azo-coupling.[1][2]

  • The Science: Nitro compounds are notoriously chromogenic. Even trace amounts (ppm levels) of oxidation products (aldehydes) or azo-dimers (formed via trace reduction of the nitro group) can significantly alter color without massively impacting bulk purity.[1][2]

  • Action:

    • Run a TLC (Thin Layer Chromatography) .

    • If the main spot is pure and the yellow color moves with the solvent front (non-polar impurity), it is likely the aldehyde.

    • Verdict: If purity is >95%, it is likely safe for use in robust reactions. For sensitive kinetics, recrystallize from ethanol/water.

Issue 2: "The compound is not dissolving fully in the solvent I used last time."

Diagnosis: Formation of 3-methoxy-5-nitrobenzoic acid .

  • The Science: The carboxylic acid degradation product has significantly different solubility than the alcohol. It is less soluble in non-polar organic solvents (like dichloromethane) and more soluble in basic aqueous media.[1]

  • Action:

    • Attempt to dissolve a small amount in 5% NaHCO₃ (aq).[2]

    • If it dissolves with effervescence (bubbling), you have significant acid contamination.[2]

    • Restoration: Dissolve the crude mixture in an organic solvent (EtOAc), wash with saturated NaHCO₃ (removes the acid), dry the organic layer, and evaporate.

Issue 3: "I see a new peak in my NMR spectrum around 10.0 ppm."

Diagnosis: Aldehyde contamination.

  • The Science: The benzylic protons (

    
    ) typically appear around 4.7–4.8 ppm .[1][2] Oxidation converts this to an aldehyde proton (
    
    
    
    ), which is very distinct, appearing downfield at 9.9–10.1 ppm .[2]
  • Action:

    • Integrate the aldehyde peak relative to the aromatic protons.

    • If <5%, use as is (unless the aldehyde interferes with your specific reaction, e.g., amine coupling).[1]

Part 4: Analytical Validation

When verifying the integrity of stored stock, use these specific markers.

MethodKey Marker for Intact CompoundKey Marker for Degradation
1H NMR (DMSO-d6) Doublet at ~4.6 ppm (

) Triplet at ~5.4 ppm (

)
Aldehyde: Singlet at ~10.0 ppm Acid: Broad singlet >12 ppm
HPLC (Reverse Phase) Retention time (RT) = X minAcid: RT < X (elutes earlier due to polarity) Aldehyde: RT > X (elutes later due to loss of H-bonding)
Appearance White to off-white crystalline powderDeep yellow/brown clumps or liquid separation
References
  • Corrie, J. E. T., et al. (2005).[1] "Photochemical properties of nitrobenzyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (General grounding on nitrobenzyl photostability distinctions).[1][2]

  • Thermo Fisher Scientific. (2024).[2] "Safety Data Sheet: 3-Nitrobenzyl alcohol." (Base safety and storage data for the class).

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol." (Physicochemical property verification).

  • Deng, Y., et al. (2022).[1][3] "Selective oxidation of benzylic alcohols."[2][3] Synthetic Communications. (Mechanisms of electron-deficient benzyl alcohol oxidation).

Sources

preventing byproduct formation in nitration of m-methoxybenzyl alcohol

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Prevention of Oxidative and Esterification Byproducts

Executive Summary: The "Schizophrenic" Substrate

Researching the nitration of 3-methoxybenzyl alcohol (m-anisyl alcohol) presents a classic organic synthesis paradox. You have an aromatic ring activated by a methoxy group (desirable for electrophilic substitution), coupled with a benzyl alcohol tail that is highly susceptible to oxidation and esterification (undesirable side reactions).

The Core Problem: When you expose an unprotected benzyl alcohol to standard nitration conditions (HNO₃/H₂SO₄), the reagents often act as oxidants rather than nitrating agents .

  • Target Reaction: Electrophilic Aromatic Substitution (Nitration).[1][2]

  • Competing Reaction 1: Oxidation of the alcohol to 3-methoxybenzaldehyde or 3-methoxybenzoic acid.[3]

  • Competing Reaction 2: O-Nitration forming 3-methoxybenzyl nitrate (an explosion hazard).[3]

This guide provides the "Gold Standard" protocols to bypass these issues, moving from "Direct Nitration" (high risk) to "Indirect Nitration" (high fidelity).

Troubleshooting Guides (Mechanism & Causality)

Module A: The "Black Tar" & Red Fumes (Oxidation Control)

Symptom: The reaction mixture turns dark/black rapidly, evolves brown fumes (NOₓ), and exotherms uncontrollably. Yield is low; product is contaminated with aldehydes.[3]

Root Cause Mechanism Corrective Action
Free Alcohol Group The -CH₂OH group is a reducing agent.[3] HNO₃ acts as an oxidant.[3][4] The redox reaction generates heat and NOₓ, which further catalyzes oxidation (autocatalytic cycle).Protect the Alcohol. Convert -CH₂OH to an acetate ester (-CH₂OAc) before nitration.[3] The ester is resistant to oxidation.
Nitrous Acid (HNO₂) HNO₂ is a potent oxidant present in nitric acid. It initiates the radical oxidation of benzyl alcohols.Scavenge HNO₂. Add Urea or Sulfamic acid to the reaction mixture if direct nitration is attempted (not recommended).
Module B: The "Silent Hazard" (Benzyl Nitrate Formation)

Symptom: An oily layer separates during the reaction. Upon workup or distillation, the material decomposes violently or shows unexpected explosivity.

Root Cause Mechanism Corrective Action
O-Nitration The hydroxyl oxygen is nucleophilic.[3] In the presence of strong acid, it attacks the nitronium ion (NO₂⁺) to form the nitrate ester (-CH₂ONO₂).Use Acetyl Nitrate. Using Ac₂O/HNO₃ favors C-nitration over O-nitration, but protection is still the safest route.[3]
Water Presence Water shifts the equilibrium toward dissociation of the nitrating agent, favoring side reactions.Dehydrating Conditions. Use Acetic Anhydride (Ac₂O) as the solvent/reagent to scavenge water and form the active nitrating species (Acetyl Nitrate).

The "Self-Validating" Protocol: Protection-Deprotection Strategy

This workflow is self-validating because Step 2 (Nitration) will fail (or yield tar) if Step 1 (Protection) is incomplete.[3] This forces a quality check before the hazardous step.

Phase 1: Acetylation (The Shield)

Objective: Deactivate the oxidizable tail.

  • Reagents: 3-methoxybenzyl alcohol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM (Solvent).[3]

  • Procedure: Stir at RT for 2-4 hours.

  • Validation (Critical): Check TLC/NMR. The -CH₂OH peak (broad singlet ~2-3 ppm) must be absent .[3] The acetate methyl singlet (~2.1 ppm) must be present.

    • If -CH₂OH remains: Do NOT proceed. Add more Ac₂O.

Phase 2: Nitration (The Strike)

Objective: Regioselective nitration of the ring.[1][2][5]

  • Reagents: 3-methoxybenzyl acetate (from Phase 1), Acetic Anhydride (solvent), Fuming HNO₃ (1.05 eq).

  • Setup: Cool Ac₂O to 0°C. Add HNO₃ dropwise (maintaining <5°C) to generate Acetyl Nitrate in situ.

  • Addition: Add the protected substrate solution slowly at -10°C to 0°C.

  • Causality: The acetate group is slightly deactivating, which prevents over-nitration (dinitration) and protects the benzylic position from oxidation.

  • Quench: Pour onto ice/water. The product (Nitro-acetate) precipitates or is extracted.

Phase 3: Hydrolysis (The Reveal)

Objective: Restore the alcohol.[6]

  • Reagents: Nitro-acetate intermediate, K₂CO₃ (aq) or NaOH (dilute), Methanol.[3]

  • Procedure: Stir at RT until the acetate group is cleaved.

  • Result: Pure Nitro-3-methoxybenzyl alcohol (Isomer mixture, typically favoring 6-nitro and 4-nitro isomers).[3]

Visualizing the Pathway (Graphviz)

The following diagram illustrates the bifurcation between the "Catastrophic" direct route and the "Controlled" indirect route.

NitrationPathwaysStart3-MethoxybenzylAlcoholDirectDirect Nitration(HNO3/H2SO4)Start->DirectProtectStep 1: Acetylation(Ac2O/Pyridine)Start->ProtectOxidationByproduct: Aldehyde/Acid(Red Fumes/Tar)Direct->OxidationOxidation of -CH2OHExplosionByproduct: Benzyl Nitrate(Explosion Risk)Direct->ExplosionO-NitrationProtectedIntIntermediate:3-Methoxybenzyl AcetateProtect->ProtectedIntNitrationStep 2: Nitration(AcONO2, <0°C)ProtectedInt->NitrationNitroIntNitro-AcetateIsomersNitration->NitroIntHydrolysisStep 3: Hydrolysis(K2CO3/MeOH)NitroInt->HydrolysisFinalProductTarget:Nitro-3-methoxybenzylAlcoholHydrolysis->FinalProduct

Caption: Figure 1. Comparative workflow showing the risk of direct nitration (Red) vs. the stability of the protection strategy (Green).

Comparative Data: Direct vs. Indirect Method

ParameterDirect Nitration (HNO₃)Indirect Nitration (Acetylation Route)
Major Byproduct 3-Methoxybenzaldehyde (20-40%)< 2% Aldehyde
Safety Risk High (Benzyl Nitrate accumulation)Low (Stable intermediates)
Yield Variable (30-50%)Consistent (75-85% over 3 steps)
Purification Difficult (Tar removal required)Simple (Crystallization/Extraction)
Regioselectivity Poor (Oxidation interferes with directing)Good (Steric bulk of acetate aids para-selectivity)

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Nitrate without protecting the alcohol first? A: Technically, yes. Acetyl nitrate (formed from HNO₃ + Ac₂O) can simultaneously acetylate the alcohol and nitrate the ring. However, this is an exothermic race condition.[3] If the nitration happens faster than the acetylation, you risk oxidation. Recommendation: Pre-acetylate for reproducibility.

Q: Why do I see a peak at ~5.5 ppm in my proton NMR during the reaction? A: This is likely the benzylic proton of benzyl nitrate (-CH₂-O-NO₂).[3] If you see this, the reaction is unsafe. Quench immediately and carefully.

Q: Which isomer is formed? A: The methoxy group is a stronger director than the alkyl/acetate group.

  • Position 2 (Ortho to both): Sterically blocked.

  • Position 4 (Ortho to OMe, Para to CH₂): Favored electronically.

  • Position 6 (Para to OMe, Ortho to CH₂): Favored electronically and sterically (usually the major product).

  • Note: The "Indirect" method tends to sharpen the ratio in favor of the 6-nitro isomer (often referred to as 4-nitro-3-methoxybenzyl alcohol in some pharmaceutical contexts depending on numbering priority, but structurally para to the methoxy).

References

  • Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds. ResearchGate. (Discusses the tandem oxidation-nitration issues and the need for controlled conditions).

  • Selective Catalytic Oxidation of Benzyl Alcohol by Nitrates. Frontiers in Chemistry. (Details the mechanism of how nitrates oxidize benzyl alcohols to aldehydes).

  • Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents CN104356000A.[3] (Illustrates the oxidative pathway where the alcohol is fully oxidized to the acid during nitration).

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (Foundational theory on directing effects of Methoxy vs. Alkyl groups).

optimizing HPLC mobile phase for (3-Methoxy-5-nitrophenyl)methanol separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: HPLC-OPT-3M5N Assigned Specialist: Senior Application Scientist

Executive Summary

Separating (3-Methoxy-5-nitrophenyl)methanol requires a nuanced approach due to its specific electronic properties.[1] While a standard C18 column can retain this molecule, it often fails to resolve it from structural isomers (e.g., 2-methoxy variants) or oxidation byproducts (aldehydes/acids).

This guide deviates from standard "generic" protocols by prioritizing


 interaction mechanisms  over simple hydrophobicity. The nitro group on the aromatic ring is a strong 

-acceptor, making Phenyl-Hexyl stationary phases significantly more effective than C18 when paired with the correct organic modifier.

Module 1: The "Golden Path" Protocol

Start here for the highest probability of first-pass success.

Optimized Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl (End-capped)The nitro group creates an electron-deficient ring, allowing strong

retention with the phenyl phase, offering superior selectivity over C18.
Organic Modifier Methanol (MeOH) Critical: MeOH promotes

interactions. Acetonitrile (ACN) forms a "

-shield" over the stationary phase, suppressing the unique selectivity you need for this nitro-aromatic.
Aqueous Phase Water + 0.1% Formic AcidThe analyte is neutral, but acidic pH (approx. 2.7) suppresses silanol activity (reducing tailing) and keeps potential acidic impurities protonated.
Gradient 5%

95% MeOH over 15 min
Starts highly aqueous to trap polar impurities; ramps to elute the moderately lipophilic benzyl alcohol (LogP

1.2).
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[2] Scale down for UHPLC.
Temperature 35°CSlightly elevated temperature reduces MeOH viscosity and improves mass transfer kinetics.
Detection UV 254 nmThe nitro-aromatic chromophore absorbs strongly here.

Module 2: Mechanism & Logic (Why This Works)

The "Pi-Selectivity" Effect

Many researchers default to C18/Acetonitrile. For this compound, this is often suboptimal.

  • The Molecule: The Nitro (-NO2) group withdraws electron density, making the benzene ring electron-poor (

    
    -acidic).
    
  • The Column: Phenyl-Hexyl phases are electron-rich (

    
    -basic).
    
  • The Interaction: These two create a specific lock-and-key interaction that C18 (which relies only on hydrophobicity) cannot mimic.

  • The Solvent: Acetonitrile has its own

    
    -electrons (triple bond C
    
    
    
    N) which compete with the analyte for the stationary phase.[1] Methanol does not. Therefore, switching from ACN to MeOH on a Phenyl column often doubles the resolution between isomers.
Visualizing the Method Selection Strategy

MobilePhaseStrategy Start Start: this compound ColSelect Select Stationary Phase Start->ColSelect C18 C18 Column (Hydrophobicity only) ColSelect->C18 Standard approach Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) ColSelect->Phenyl Recommended approach SolventC18 Use Acetonitrile/Water (Sharper peaks, lower pressure) C18->SolventC18 SolventPhenyl Use Methanol/Water (Enhances Pi-Pi selectivity) Phenyl->SolventPhenyl CRITICAL STEP ResultC18 Outcome: Good retention, likely poor isomer resolution SolventC18->ResultC18 ResultPhenyl Outcome: Superior resolution of Nitro-isomers SolventPhenyl->ResultPhenyl

Figure 1: Decision logic for stationary phase and solvent selection. Note the critical requirement to use Methanol with Phenyl phases to maximize selectivity.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant peak tailing. The molecule is neutral, so why is this happening?

Diagnosis: This is likely Silanol Interaction . Even though the benzyl alcohol moiety is neutral, the nitro group is highly polar and can interact with residual silanols (Si-OH) on the silica surface of the column. The Fix:

  • Acidify Mobile Phase: Ensure you are using 0.1% Formic Acid or Phosphoric Acid.[2] This keeps silanols protonated (neutral), preventing them from grabbing the polar nitro group.

  • Check Column Age: Older columns lose their end-capping (protective coating). Switch to a fresh "Base Deactivated" or highly end-capped column.

Q2: I have a small impurity peak eluting just before my main peak. What is it?

Diagnosis: It is likely 3-Methoxy-5-nitrobenzoic acid . Benzyl alcohols oxidize easily. The resulting acid is more polar and will elute earlier in Reverse Phase (RP). The Fix:

  • Confirm: Inject a standard of the acid if available.

  • Resolve: If the peaks overlap, lower the pH of the mobile phase to < 2.5. This suppresses the ionization of the benzoic acid impurity, making it more hydrophobic (neutral), pushing its retention time further away from the solvent front and potentially changing its selectivity relative to the alcohol.

Q3: My retention times are drifting throughout the day.

Diagnosis: Methanol/Water mixing thermodynamics. Mixing Methanol and Water is exothermic and changes viscosity significantly with temperature. The Fix:

  • Thermostat: You must use a column oven (set to 35°C or 40°C). Ambient temperature fluctuations will cause significant drift with MeOH mobile phases.

  • Pre-mix: If running isocratic, pre-mix your mobile phase rather than letting the pump mix it. This eliminates mixing-cycle noise.

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Observed Issue Tailing Peak Tailing Problem->Tailing Resolution Poor Resolution (Isomers/Impurities) Problem->Resolution Drift RT Drift Problem->Drift Silanol Cause: Silanol Activity Tailing->Silanol Selectivity Cause: Insufficient Selectivity Resolution->Selectivity Temp Cause: Temp/Viscosity Fluctuation Drift->Temp FixTail Action: Add 0.1% Formic Acid or use End-capped Column Silanol->FixTail FixRes Action: Switch to Phenyl-Hexyl + Methanol Selectivity->FixRes FixDrift Action: Set Oven to 35°C Pre-mix solvents Temp->FixDrift

Figure 2: Diagnostic flow for common chromatographic issues with nitro-aromatic alcohols.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes.[3] Link

  • ChromAcademy. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Link

  • Phenomenex. (2025).[4][5] Reversed Phase HPLC Method Development: Effect of pH on Base Silica. Phenomenex Technical Guides. Link

  • PubChem. (2025). (3-Methoxy-2-nitrophenyl)methanol Compound Summary. National Library of Medicine. Link

Sources

challenges in scaling up (3-Methoxy-5-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up (3-Methoxy-5-nitrophenyl)methanol Synthesis

Current Status: Operational Ticket ID: SC-3M5N-OH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Scaling up the synthesis of This compound (CAS: 354525-36-3) presents a classic chemoselectivity challenge: reducing a carboxylic acid to a primary alcohol in the presence of a nitro group.[1][2] Standard reducing agents like Lithium Aluminum Hydride (LiAlH


) are unsuitable as they will reduce the nitro group to an azo or amine species.

This guide details two validated protocols for the selective reduction of 3-methoxy-5-nitrobenzoic acid :

  • The Mixed Anhydride Method (Preferred for Scale-Up): Uses Sodium Borohydride (NaBH

    
    ) via an activated intermediate. It is cost-effective and avoids the handling of large quantities of diborane.[1]
    
  • The Borane Complex Method: Uses Borane-Dimethyl Sulfide (BH

    
    :DMS).[1] It is cleaner and faster but requires stricter safety controls for gas evolution.
    

Part 1: Synthesis Route & Logic

The following flowchart illustrates the critical decision points and the preferred pathway for scale-up.

SynthesisRoute Start Starting Material: 3-Methoxy-5-nitrobenzoic Acid Decision Select Reduction Method Start->Decision RouteA Route A: Mixed Anhydride (Ethyl Chloroformate / NaBH4) Decision->RouteA Scalable & Cost-Effective RouteB Route B: Borane Complex (BH3:DMS or BH3:THF) Decision->RouteB High Yield / Expensive RouteC Route C: LiAlH4 (AVOID) Decision->RouteC Non-Selective IntermediateA Intermediate: Mixed Anhydride Species RouteA->IntermediateA Activation (-10°C) Product Target Product: This compound RouteB->Product Direct Reduction Impurity Impurity: Azo/Amine Derivatives RouteC->Impurity Over-reduction of Nitro IntermediateA->Product Reduction (NaBH4)

Caption: Decision matrix for the selective reduction of 3-methoxy-5-nitrobenzoic acid. Route A is recommended for batches >100g.

Part 2: Detailed Protocols

Protocol A: Mixed Anhydride Reduction (Recommended for Scale-Up)

Rationale: This method avoids the use of pyrophoric borane reagents and allows for precise temperature control during the exothermic activation step.

Reagents:

  • Precursor: 3-Methoxy-5-nitrobenzoic acid (1.0 equiv)[1]

  • Activator: Ethyl chloroformate (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (1.1 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Solvent: THF (anhydrous) and Methanol.

Step-by-Step Workflow:

  • Activation: Dissolve the acid in THF (10 vol) under N

    
    . Cool to -10°C .[1] Add NMM (1.1 equiv).
    
  • Anhydride Formation: Dropwise add Ethyl Chloroformate (1.1 equiv) maintaining internal temperature < -5°C. Stir for 30 mins. A white precipitate (NMM·HCl) will form.

  • Filtration (Optional but Recommended): For cleaner workup on scale, quickly filter off the amine salt under N

    
     (cold). Note: On smaller scales, you can proceed without filtration.
    
  • Reduction: Cool the filtrate (mixed anhydride solution) to -10°C .

  • Addition: Add NaBH

    
     (2.5 equiv) as a solid in portions or as a solution in minimal Diglyme/DMF. Then, dropwise add Methanol (5 vol) strictly controlling the exotherm and hydrogen gas evolution.
    
    • Critical Control Point: The addition of MeOH to the NaBH

      
       mixture generates H
      
      
      
      gas vigorously. Ensure adequate venting.[1]
  • Quench: After 1-2 hours, quench with 1N HCl carefully to pH 3-4 to destroy excess borohydride.

  • Workup: Extract with Ethyl Acetate. Wash with sat.[1] NaHCO

    
     (removes unreacted acid) and brine.
    
Protocol B: Borane-DMS Reduction (High Purity Option)

Rationale: Borane-Dimethyl Sulfide (BH


:DMS) is highly selective for carboxylic acids in the presence of nitro groups.[1] It is faster but requires handling of stench and borane hazards.

Step-by-Step Workflow:

  • Setup: Dissolve acid (1.0 equiv) in anhydrous THF (5-8 vol). Cool to 0°C.

  • Addition: Dropwise add BH

    
    :DMS (2.0 - 3.0 equiv) via syringe/cannula.[1]
    
    • Note: BH

      
      :DMS is 10M concentration; it is very potent.
      
  • Reflux: Allow to warm to RT, then reflux gently for 2-4 hours to break the boron-carboxylate complex.

  • Quench: Cool to 0°C. Very slowly add Methanol. Vigorous H

    
     evolution will occur.
    
  • Workup: Concentrate the solvent. The residue often contains trimethyl borate. Co-evaporate with MeOH 3 times to remove boron as volatile B(OMe)

    
    .
    

Part 3: Troubleshooting & FAQs

Q1: I am seeing a significant impurity at RRT 0.85. What is it?

  • Diagnosis: This is likely the azo-dimer or the hydroxylamine intermediate formed by partial reduction of the nitro group.[1]

  • Cause: Reaction temperature too high during reduction, or use of a non-selective reductant (like LiAlH

    
     or uncontrolled NaBH
    
    
    
    addition).
  • Fix: Ensure the activation step in Protocol A is kept below -5°C. If using Borane, ensure the reagent quality is high; degraded borane can lead to sluggish reactions that require longer heating, risking nitro reduction.

Q2: The reaction stalls at 80% conversion. Adding more NaBH


 doesn't help. 
  • Diagnosis: Decomposition of the mixed anhydride intermediate. Mixed anhydrides are thermally unstable.

  • Fix: Ensure the time between adding Ethyl Chloroformate and adding NaBH

    
     is minimized (max 30-45 mins). Do not let the mixed anhydride solution warm up before reduction.
    

Q3: Safety concerns regarding Borane on >1kg scale?

  • Risk: Borane-THF is often supplied as 1M, meaning you handle large volumes of flammable solvent.[1] BH

    
    :DMS is highly concentrated (10M) and has a foul odor.
    
  • Mitigation: For >1kg, the Mixed Anhydride method (Protocol A) is safer because NaBH

    
     is a solid and easier to handle than pyrophoric liquids. If you must use Borane, use a scrubber with bleach/caustic to neutralize the DMS stench and vent H
    
    
    
    safely.

Q4: How do I remove the boron residues? They are messing up my crystallization.

  • Solution: Boron forms sticky complexes with alcohols.

  • Protocol: After the reaction, add Methanol and concentrate. Repeat this "strip and replace" with Methanol 3 times . This converts boron species into volatile Trimethyl Borate (B(OMe)

    
    , bp 68°C), which is removed by rotary evaporation.
    

Part 4: Data & Specifications

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidNitro compounds are often slightly yellow.[1]
Molecular Weight 183.16 g/mol Formula: C

H

NO

Melting Point ~92-95°C (Estimated)Isomeric 3-nitrobenzyl alcohol mp is 30-32°C; methoxy group raises mp.[1]
Solubility Soluble in EtOAc, DCM, MeOHPoor solubility in Water/Hexane.
Storage Inert atmosphere, <25°CHygroscopic; protect from light.[1]

Part 5: References

  • Selective Reduction of Nitro-Carboxylic Acids:

    • Title: Chemoselective Reduction of Carboxylic Acids to Alcohols in the Presence of Nitro Groups.

    • Source:Tetrahedron Letters, 2012, 53(38), 5059-5063.[1] (Describes the T3P/NaBH4 method, analogous to Mixed Anhydride).

    • Context: Validates the activation-reduction strategy for nitro-acids.

  • Borane Reduction Safety:

    • Title: Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex.

    • Source:Organic Process Research & Development, 2013.

    • Context: Safety protocols for handling borane on scale.[1][3][4][5]

  • Mixed Anhydride Protocol:

    • Title: Selective Reduction of Carboxylic Acids to Alcohols via Mixed Carbonic-Carboxylic Anhydrides.[1]

    • Source:Journal of Organic Chemistry, 1993, 58, 3568.

    • Context: Foundational paper for the Ethyl Chloroformate/NaBH4 method.

  • Compound Data (Isomer Verification):

    • Title: this compound - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Information.[1]

    • Context: Verification of CAS 354525-36-3 and chemical properties.

Sources

purification of (3-Methoxy-5-nitrophenyl)methanol without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of (3-Methoxy-5-nitrophenyl)methanol (CAS: 53055-04-2 analog/isomer) without the use of column chromatography.[1] The target molecule contains a nitro group, a methoxy group, and a hydroxymethyl moiety on a benzene ring. These functional groups impart specific solubility characteristics—moderate polarity and potential for hydrogen bonding—that make recrystallization and chemically active extraction highly effective alternatives to chromatography.[1]

Core Strategy:

  • Chemical Washing: Remove unreacted precursors (acids/phenols) via pH-controlled extraction.[1]

  • Controlled Precipitation: Isolate crude solid from the reaction mixture.

  • Recrystallization: Polish purity using a binary solvent system (Polar/Non-polar).[1]

Troubleshooting & Diagnostic Q&A

Use this section to diagnose immediate issues with your crude product.

Q1: My crude product isolated as a viscous oil and will not solidify. How do I induce crystallization?

Diagnosis: This is a common "oiling out" phenomenon caused by trace solvent impurities or super-saturation without nucleation sites.[1] Corrective Action:

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of diethyl ether or ethyl acetate. Add a non-polar anti-solvent (pentane or hexanes) until slightly turbid. Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1] This creates micro-abrasions that serve as nucleation sites.[1]

  • Seed Crystal: If you have any solid sample from a previous batch (even impure), add a speck to the oil.

  • Azeotropic Drying: Traces of water can prevent crystallization.[1] Dissolve the oil in toluene and rotovap to dryness to azeotropically remove water.[1]

Q2: TLC shows a persistent spot corresponding to the starting material (3-Methoxy-5-nitrobenzoic acid).[1] How do I remove it without a column?

Diagnosis: Incomplete reduction or excess starting material.[1] Corrective Action: Do not rely on recrystallization alone. Use Chemical Extraction :

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[2][3][4] The base deprotonates the benzoic acid impurity (pKa ~3.5), converting it into the water-soluble sodium benzoate salt.[1] The neutral alcohol product remains in the organic layer.[1]

  • Separate layers and wash the organic phase with brine before drying.[1]

Q3: The product has a dark orange/brown color, but it should be pale yellow/white. Is it decomposing?

Diagnosis: Nitro compounds often carry colored impurities (azo/azoxy byproducts) or oxidation products. Corrective Action: Perform a Activated Charcoal (Carbon) Filtration during the hot filtration step of recrystallization.

  • Protocol: When the crude solid is dissolved in the hot crystallization solvent, add 1-2% w/w activated carbon.[1] Stir for 5 minutes, then filter hot through a Celite pad. The carbon adsorbs high-molecular-weight colored impurities.[1]

Technical Data & Solvent Selection

Solvent suitability based on the functional group profile (Nitro + Alcohol + Ether).

Solvent SystemRoleSuitability RatingNotes
Ethyl Acetate / Hexanes RecrystallizationHigh (Recommended) Excellent for removing non-polar impurities.[1] "Good solvent / Anti-solvent" pair.[1]
Methanol / Water RecrystallizationModerate Good for removing inorganic salts.[1] Risk of oiling out if water is added too quickly.[1]
Toluene RecrystallizationHigh Dissolves product when hot; poor solubility when cold.[1] Good for scale-up.
Dichloromethane (DCM) ExtractionHigh Excellent solubility for the product during workup; too volatile for crystallization.[1]
Diethyl Ether TriturationModerate Useful for turning a sticky oil into a solid by stirring (trituration).[1]

Detailed Purification Protocols

Protocol A: Workup & Chemical Purification (Pre-Crystallization)

Perform this immediately after the reduction reaction is quenched.

  • Quench: Slowly add 1M HCl to the reaction mixture (if Borohydride was used) to destroy excess hydride.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x Vol) .

  • Acid Removal (Critical): Wash the combined organic layers with Saturated NaHCO₃ (2 x Vol) .

    • Check: Acidify a small aliquot of the aqueous wash; if precipitate forms, you successfully removed unreacted acid.

  • Drying: Dry organic layer over Anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the Crude Solid.

Protocol B: Recrystallization (Ethyl Acetate / Hexane System)

This method utilizes the principle of diminishing solubility in a binary system.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating on a steam bath or hot plate (set to ~70°C). Add just enough solvent to dissolve the solid completely.[1]

  • Clarification (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed funnel/filter paper.

  • Nucleation Point: Remove from heat. While still hot, add Hexanes (or Heptane) dropwise.

    • Endpoint: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Hexane.

Protocol C: Recrystallization (Toluene Method)

Best for larger scales (>5g) or if the product is very soluble in alcohols.

  • Suspend crude solid in minimal Toluene .[1]

  • Heat to reflux (110°C) until dissolved.

  • Allow to cool slowly to room temperature. Needle-like crystals typically form.[1]

  • Filter and wash with cold toluene or pentane.[1]

Process Visualization (Graphviz Diagram)

The following diagram illustrates the logical flow from the crude reaction mixture to the pure crystal, highlighting the critical decision points (Diamond nodes) and actions (Box nodes).

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction) Quench Quench with 1M HCl & Extract into EtOAc Start->Quench Decision1 Is Starting Material (Acid) Present? Quench->Decision1 AcidWash Wash Organic Phase with Sat. NaHCO3 DryConc Dry (MgSO4) & Concentrate to Crude Solid AcidWash->DryConc Decision1->AcidWash Yes (Acid Impurity) Decision1->DryConc No Dissolve Dissolve in min. hot EtOAc (add Activated Carbon if colored) DryConc->Dissolve FilterHot Hot Filtration (Remove insolubles/Carbon) Dissolve->FilterHot AddAnti Add Hexanes dropwise until turbid FilterHot->AddAnti Cool Cool to RT -> 4°C AddAnti->Cool Isolate Vacuum Filtration & Wash with cold Hexane Cool->Isolate

Caption: Logical workflow for the purification of this compound, emphasizing the chemical removal of acidic impurities prior to recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use water as a recrystallization solvent? A: Yes, similar to p-nitrobenzyl alcohol, this compound can be recrystallized from hot water [1].[1] However, due to the methoxy group increasing lipophilicity, a Methanol/Water mixture (dissolve in hot MeOH, add water until cloudy) is often more controllable and yields better recovery than pure water.

Q: Is the product stable at room temperature? A: Yes. Nitrobenzyl alcohols are generally stable solids.[1] Store in a cool, dry place away from light. If the product turns yellow over time, it indicates surface oxidation; a quick recrystallization will restore purity.

Q: What is the expected melting point? A: While the specific melting point for the 3,5-isomer varies by crystal form, analogous compounds like p-nitrobenzyl alcohol melt around 92-93°C [1].[1] Expect a sharp melting point in the range of 70-95°C .[1] A broad range (>2°C) indicates the need for a second recrystallization.

References

  • Hartman, W. W.; Rahrs, E. J.[1] p-Nitrobenzyl Alcohol.[1] Org.[1] Synth.1926 , 6, 68; Coll.[1] Vol.1 , 391.[1]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.

  • Sigma-Aldrich.[1] Product Specification: (3-Methoxy-2-nitrophenyl)methanol (Isomer Analog Data).

  • PubChem.[1] Compound Summary: this compound.[1][5][6]

Sources

Technical Support Portal: Solubility Optimization for 3-Methoxy-5-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3M5N-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Profile[1][2]

You are likely encountering solubility challenges due to the "push-pull" electronic nature of 3-methoxy-5-nitrobenzyl alcohol .[1] This molecule presents a specific solubility paradox:

  • The Nitro Group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Highly polar and electron-withdrawing.[1] It increases the crystal lattice energy, making the solid harder to break apart in non-polar solvents (like hexanes or pure toluene).
    
  • The Methoxy Group (

    
    ):  Electron-donating and adds lipophilicity, but not enough to overcome the polarity of the nitro group in strictly non-polar media.
    
  • The Benzyl Alcohol Core: Provides hydrogen bonding capability (donor/acceptor).[1]

The Result: This compound is sparingly soluble in water and non-polar hydrocarbons but highly soluble in polar aprotic solvents.[1] The guide below details how to manipulate these properties for your specific reaction type.

Diagnostic Flowchart: Solvent Selection Logic

Do not choose a solvent based solely on solubility; choose it based on the reaction mechanism and downstream workup .[1]

SolventSelection Start START: Select Reaction Type Oxidation Oxidation (to Aldehyde/Acid) Start->Oxidation Subst Nucleophilic Substitution (e.g., Bromination, Mitsunobu) Start->Subst Coupling Cross-Coupling / Esterification Start->Coupling DCM DCM or Chloroform (Moderate Solubility) Oxidation->DCM PolarAprotic DMF, DMSO, or NMP (High Solubility) Subst->PolarAprotic Ether Ether Coupling->Ether DCM_Issue Issue: Precipitation? DCM->DCM_Issue Add_ACN Add 10-20% Acetonitrile (Increases Polarity) DCM_Issue->Add_ACN Yes Workup_Warn Warning: Difficult Removal PolarAprotic->Workup_Warn Solv THF or 1,4-Dioxane (Good Balance)

Figure 1: Decision matrix for solvent selection. Green nodes indicate recommended solvent systems based on reaction compatibility.

Troubleshooting Guide (FAQs)

Q1: The starting material precipitates immediately when I add Toluene or pure DCM. Why?

Diagnosis: High Crystal Lattice Energy. The nitro group creates strong dipole-dipole interactions between molecules in the solid state.[1] Non-polar solvents (Toluene) or moderately polar solvents (DCM) often lack the dielectric strength to disrupt these intermolecular forces. Solution:

  • The "Spike" Method: Dissolve the alcohol in a minimum volume of THF (Tetrahydrofuran) or Ethyl Acetate first, then dilute with your primary solvent (Toluene/DCM).

  • Alternative: Switch to 1,2-Dichloroethane (DCE) .[1] It has a higher boiling point (84°C) and slightly better solubilizing power than DCM, allowing you to heat the reaction to homogeneity.

Q2: I need to run a reaction in water (or aqueous buffer), but the compound floats/clumps.

Diagnosis: Hydrophobic Effect.[1][2] Despite the hydroxyl group, the aromatic ring and methoxy group make the molecule sufficiently hydrophobic to resist aqueous solvation.[2] Solution:

  • Cosolvent Approach: Use 1,4-Dioxane or Acetonitrile as a cosolvent.[1] Both are water-miscible and dissolve nitro-aromatics well.[1] A 1:1 ratio is usually sufficient.[1]

  • Surfactant/PTC: If organic cosolvents are forbidden, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%).[1] This helps shuttle the lipophilic substrate into the aqueous phase or interface.[1]

Q3: My product "oils out" instead of crystallizing during purification.

Diagnosis: Melting Point Depression by Impurities.[1][3] Nitro-benzyl alcohols often have melting points in the 70–90°C range.[1] If you use a solvent with a boiling point near this range (like water/ethanol mixtures) and impurities are present, the compound melts before it dissolves/crystallizes.[3] Solution:

  • Lower Temperature: Recrystallize from Isopropanol (IPA)/Hexanes .[1] Dissolve in minimal hot IPA, remove from heat, add Hexanes dropwise until cloudy, then cool very slowly to 4°C.

  • Seed Crystal: You must provide a nucleation site.[1][3] Scratch the glass or add a micro-spatula of crude solid once the solution reaches room temperature.

Technical Data: Solvent Compatibility Matrix

Use this table to predict solubility behavior. Note that Dielectric Constant (


)  is a proxy for polarity.[1]
Solvent

(approx)
Solubility RatingWorkup DifficultyBest Use Case
Hexanes / Heptane 1.9Insoluble EasyAnti-solvent (precipitation)
Toluene 2.4Poor (Cold)EasyHigh-temp reactions (requires heating)
Dichloromethane (DCM) 8.9Moderate Very EasyOxidations (PCC/Dess-Martin)
Tetrahydrofuran (THF) 7.5Good EasyReductions, Couplings
Acetone 20.7High EasyRecrystallization (solvent)
DMF / DMSO ~37-47Excellent Hard (High BP)SNAr, Alkylation, difficult substitutions

Advanced Protocols

Protocol A: Binary Solvent Optimization (The "Cloud Point" Method)

Use this when single solvents fail.[1][3] This determines the exact ratio needed for your specific batch.

Reagents:

  • Solvent A (Good solvent): Acetone or THF.[1]

  • Solvent B (Bad solvent): Hexanes or Water.[1]

Step-by-Step:

  • Weigh 100 mg of 3-methoxy-5-nitrobenzyl alcohol into a vial.

  • Add Solvent A dropwise with agitation until fully dissolved (Record Volume

    
    ).[1]
    
  • Add Solvent B dropwise until a persistent turbidity (cloudiness) appears.[1][3]

  • Add 1 drop of Solvent A to clear the solution.[1]

  • Calculate Ratio: The optimal solvent system for recrystallization is roughly

    
    .[1]
    
  • Validation: Cool the vial to 4°C. If crystals form, scale up this ratio.

Protocol B: Removing High-Boiling Solvents (DMF/DMSO)

If you must use DMF/DMSO for solubility, removing them is the bottleneck. Do not rotovap at high heat (risk of decomposition).

The Aqueous Wash Method:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash the organic layer with 5% Lithium Chloride (LiCl) solution (3 times).[1]

    • Mechanism:[1][4][5] LiCl increases the ionic strength of the water, forcing DMF/DMSO out of the organic layer and into the aqueous phase more effectively than water alone.

  • Wash once with brine.[1]

  • Dry over

    
     and concentrate.
    

References

  • Solvent Selection for Nitroaromatics: BenchChem. (2025).[1][3] Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from

  • Hansen Solubility Parameters: Abbott, S. (n.d.).[1] HSP Basics: Like Dissolves Like. Practical Solubility Science. Retrieved from

  • General Reactivity of Methoxy-Nitrobenzyl Alcohols: National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 602961, 3-Methoxy-4-nitrobenzyl alcohol (Isomer analog for solubility properties).[1] Retrieved from

  • Green Solvent Selection: Prat, D., et al. (2016).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from

Sources

Validation & Comparative

comparing synthesis routes for (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 354525-36-3 Formula: C₈H₉NO₄ Molecular Weight: 183.16 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Retrosynthetic Analysis

(3-Methoxy-5-nitrophenyl)methanol is a critical building block for synthesizing pyrrolobenzodiazepine (PBD) dimers and other cytotoxic payloads used in Antibody-Drug Conjugates (ADCs). Its structural uniqueness lies in the 1,3,5-substitution pattern , which is difficult to access via direct electrophilic aromatic substitution (EAS) due to the conflicting directing effects of the methoxy and nitro groups.

The Core Challenge: Direct nitration of 3-methoxybenzyl alcohol or 3-methoxybenzoic acid yields predominantly the 2-nitro and 4-nitro isomers (ortho/para to the methoxy group), not the desired 5-nitro (meta) isomer. Therefore, the synthesis must proceed via a meta-directing precursor or a functional group interconversion (FGI) strategy starting from a symmetric 3,5-disubstituted benzene.

Retrosynthetic Logic (DOT Visualization)

The following decision tree illustrates the failure of direct nitration and the necessity of the 3,5-dinitrobenzoic acid route.

Retrosynthesis Target This compound (Target) Direct Direct Nitration of 3-Methoxybenzyl Alcohol Direct->Target FAILS: Yields 2-/4-nitro isomers Precursor 3-Methoxy-5-nitrobenzoic Acid (Key Intermediate) Precursor->Target Chemoselective Reduction StartMat 3,5-Dinitrobenzoic Acid (Comm. Available) StartMat->Precursor 1. Partial Reduction 2. Diazotization 3. Methylation

Figure 1: Retrosynthetic analysis highlighting the regioselectivity constraints.

Route Comparison: Accessing the Precursor

The synthesis hinges on efficiently preparing 3-methoxy-5-nitrobenzoic acid . We compare the two most viable industrial routes.

Route A: The 3,5-Dinitrobenzoic Acid Pathway (Recommended)

This route leverages the symmetry of 3,5-dinitrobenzoic acid to establish the meta-substitution pattern before desymmetrization.

  • Step 1: Partial Reduction. Selective reduction of one nitro group using Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS) to yield 3-amino-5-nitrobenzoic acid.

  • Step 2: Diazotization & Hydrolysis. Conversion of the amine to a phenol via diazonium salt (Sandmeyer-type sequence) to yield 3-hydroxy-5-nitrobenzoic acid.

  • Step 3: O-Methylation. Methylation of the phenolic hydroxyl using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).

Route B: The 3,5-Dinitroanisole Pathway

This route starts with the ether linkage already in place but requires a cyanation step to introduce the carbon framework for the alcohol.

  • Step 1: Partial reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline.

  • Step 2: Sandmeyer Cyanation (CuCN) to form 3-methoxy-5-nitrobenzonitrile.

  • Step 3: Hydrolysis of the nitrile to the acid (or direct reduction to amine/aldehyde).

Comparative Data Table
FeatureRoute A (Benzoic Acid Start)Route B (Anisole Start)
Starting Material Cost Low (Commodity chemical)Medium
Safety Profile Moderate (Nitro reduction)High Risk (Cyanide chemistry)
Scalability High (Standard unit ops)Low (Cyanide waste disposal)
Step Count 3 Steps to Precursor3 Steps to Precursor
Overall Yield ~45-55%~30-40%
Recommendation Primary Choice Secondary Choice

Detailed Protocol: Route A (Optimized)

This protocol describes the synthesis of the precursor followed by the Mixed Anhydride Reduction , which avoids the safety hazards of handling Borane-THF in large-scale operations.

Phase 1: Synthesis of 3-Hydroxy-5-nitrobenzoic Acid
  • Zinin Reduction: Dissolve 3,5-dinitrobenzoic acid (100 mmol) in water containing NaOH (1.1 eq). Heat to 60°C. Add Na₂S·9H₂O (3.0 eq) portion-wise over 1 hour. Reflux for 2 hours. Acidify with HCl to precipitate 3-amino-5-nitrobenzoic acid . (Yield: ~70-80%).

  • Diazotization: Suspend the amine (50 mmol) in 10% H₂SO₄ at 0-5°C. Add NaNO₂ (1.1 eq) solution dropwise. Stir for 30 min.

  • Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of 20% H₂SO₄. The phenol forms and precipitates upon cooling. Filter to isolate 3-hydroxy-5-nitrobenzoic acid .

Phase 2: Methylation
  • Dissolve the phenol (40 mmol) in Acetone/K₂CO₃ (2.5 eq).

  • Add Dimethyl Sulfate (1.2 eq) dropwise. Reflux for 4 hours.

  • Note: This typically yields Methyl 3-methoxy-5-nitrobenzoate (both acid and phenol methylated).

  • Saponification: Hydrolyze the ester with NaOH/MeOH, then acidify to obtain pure 3-methoxy-5-nitrobenzoic acid .

Phase 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce -COOH to -CH₂OH without affecting the -NO₂ group. Method: Mixed Anhydride / NaBH₄ (Safer than BH₃·THF).

Step-by-Step Protocol:

  • Activation: In a flame-dried flask, dissolve 3-methoxy-5-nitrobenzoic acid (10 mmol, 1.97 g) in dry THF (20 mL). Add Triethylamine (1.1 eq) and cool to -5°C.

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins. A white precipitate (Et₃N·HCl) will form.

  • Reduction: Filter off the salt (optional, but cleaner) or proceed directly. Add Sodium Borohydride (NaBH₄, 3.0 eq) in one portion.

  • Methanolysis: Add Methanol (5 mL) dropwise over 30 mins at 0°C. (Vigorous gas evolution!). Stir for 2 hours at room temperature.

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x).[1] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 2:1).

Expected Yield: 85-92% for the reduction step. Appearance: Pale yellow solid.

Mechanism & Chemoselectivity

The chemoselectivity of the mixed anhydride reduction relies on the electrophilicity difference. The mixed anhydride is highly activated toward nucleophilic attack by the borohydride anion, converting it to the alcohol rapidly at low temperatures. The nitro group requires harsher conditions or catalytic hydrogenation to reduce, remaining intact under these specific kinetic conditions.

Mechanism cluster_conditions Key Conditions Acid 3-Methoxy-5-nitrobenzoic Acid Anhydride Mixed Anhydride (Intermediate) Acid->Anhydride + EtOCOCl / Et3N (Activation) Alcohol This compound (Product) Anhydride->Alcohol + NaBH4 / MeOH (Reduction) Cond1 Temp: -5°C to RT Cond2 Avoid: Pd/C or H2 (Reduces Nitro)

Figure 2: Reaction pathway for the chemoselective reduction.

References

  • Synthesis of 3-methoxy-5-nitrobenzoic acid derivatives: Source: Biosynth. "3-Methoxy-5-nitrobenzoic acid | 78238-12-7".
  • Chemoselective Reduction of Carboxylic Acids: Source: Soai, K., et al. "Mixed anhydride reduction with NaBH4." Journal of the Chemical Society, Perkin Transactions 1. Context: Standard protocol for reducing acids in the presence of nitro groups.
  • Target Molecule Data: Source: BLD Pharm. "this compound | CAS 354525-36-3".
  • Zinin Reduction (Partial Reduction of Dinitroarenes): Source: Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 1973. Context: Methodology for 3,5-dinitrobenzoic acid partial reduction.

Sources

Comparative Reactivity Guide: (3-Methoxy-5-nitrophenyl)methanol vs. (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho vs. Meta Divergence

While these two compounds are constitutional isomers sharing the same functional groups (hydroxymethyl, methoxy, nitro), their reactivity profiles are radically different due to the relative positioning of the substituents.

  • (3-Methoxy-4-nitrophenyl)methanol (CAS: 80866-88-2) is a highly reactive electrophile in nucleophilic aromatic substitution (SNAr) reactions. The nitro group is ortho to the methoxy group, activating the methoxy for displacement.

  • (3-Methoxy-5-nitrophenyl)methanol (CAS: 354525-36-3) is inert to SNAr under standard conditions. The nitro group is meta to the methoxy group, providing no resonance stabilization for nucleophilic attack. It functions primarily as a stable building block for meta-aniline scaffolds.

This guide details the mechanistic underpinnings of these differences and provides validated protocols for exploiting their distinct reactivities.

Electronic Landscape & Structural Logic

The reactivity difference is governed by the ability of the nitro group to stabilize anionic intermediates (Meisenheimer complexes) or influence benzylic electron density.

Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance stabilization available to the 4-nitro isomer during nucleophilic attack, which is absent in the 5-nitro isomer.

electronic_effects Iso4 (3-Methoxy-4-nitrophenyl)methanol (Nitro ortho to Methoxy) Meisenheimer Meisenheimer Complex (Stabilized by NO2) Iso4->Meisenheimer Nucleophile (Nu-) Attack Product4 S_NAr Product (Methoxy Displaced) Meisenheimer->Product4 -OMe leaving Iso5 This compound (Nitro meta to Methoxy) NoReaction Unstable Intermediate (No Resonance Stabilization) Iso5->NoReaction Nu- Attack (High Barrier)

Caption: The 4-nitro isomer allows resonance delocalization of the negative charge onto the nitro group during nucleophilic attack (SNAr), enabling methoxy displacement. The 5-nitro isomer lacks this pathway.

Critical Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

This is the primary differentiator.

  • 4-Nitro Isomer: The methoxy group is labile. Treatment with primary or secondary amines in polar aprotic solvents (DMSO, DMF) or even neat at elevated temperatures will displace the methoxy group to form 3-amino-4-nitrobenzyl alcohols . This is a powerful method for diversifying the scaffold.

  • 5-Nitro Isomer: The methoxy group is robust. The meta-nitro group exerts an inductive electron-withdrawing effect (-I) but cannot participate in resonance stabilization of the transition state. The methoxy group will not be displaced under standard SNAr conditions.

Benzylic Oxidation

Both compounds can be oxidized to their corresponding aldehydes or carboxylic acids, but the electronic demand differs.

  • 4-Nitro Isomer: The nitro group is para to the hydroxymethyl group. Through resonance (-R), it significantly pulls electron density away from the benzylic carbon. This deactivation makes the alcohol less nucleophilic, potentially slowing down oxidations that rely on oxo-ammonium formation (e.g., TEMPO) but stabilizing the resulting aldehyde against over-oxidation.

  • 5-Nitro Isomer: The nitro group is meta.[1] It exerts only inductive withdrawal (-I). The benzylic position is more electron-rich compared to the 4-nitro isomer, behaving more like a standard electron-deficient benzyl alcohol.

Nitro Reduction & Product Stability
  • 4-Nitro Isomer: Reduction yields a 4-amino-3-methoxybenzyl alcohol . Note that p-aminobenzyl alcohols can be unstable; they are prone to dehydration to form reactive quinone methides, which can polymerize. Acidic workups should be avoided.

  • 5-Nitro Isomer: Reduction yields a 3-amino-5-methoxybenzyl alcohol . This meta-aniline derivative is chemically stable and a common pharmacophore in kinase inhibitors (e.g., binding to the hinge region).

Quantitative Data Summary

Feature(3-Methoxy-4-nitrophenyl)methanolThis compound
CAS Number 80866-88-2354525-36-3
Nitro Position Para to CH₂OH, Ortho to OMeMeta to CH₂OH, Meta to OMe
SNAr Reactivity High (Methoxy displacement)Negligible (Inert)
Benzylic Oxidation Rate Slower (Strong Deactivation)Moderate (Inductive Deactivation)
Reduction Product 4-Amino-3-methoxybenzyl alcohol (Unstable in acid)3-Amino-5-methoxybenzyl alcohol (Stable)
Primary Application Precursor to benzimidazoles, photoaffinity labelsKinase inhibitor fragments, stable aniline building blocks

Experimental Protocols

Protocol A: SNAr Displacement of Methoxy Group (Specific to 4-Nitro Isomer)

Use this protocol to convert (3-Methoxy-4-nitrophenyl)methanol into 3-(alkylamino)-4-nitrobenzyl alcohols.

Reagents:

  • Substrate: (3-Methoxy-4-nitrophenyl)methanol (1.0 eq)

  • Nucleophile: Morpholine or Pyrrolidine (2.0 - 5.0 eq)

  • Solvent: DMSO (0.5 M concentration) or Neat

  • Base: K₂CO₃ (1.5 eq, optional if amine is valuable)

Procedure:

  • Dissolve the substrate in DMSO.

  • Add the amine nucleophile.

  • Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the methoxy peak (+31 mass shift for methoxy -> amine exchange).

  • Workup: Dilute with water and extract with Ethyl Acetate. The product is usually more lipophilic than the starting material if a secondary amine is used.

  • Note: This reaction will fail with the 5-nitro isomer.

Protocol B: Chemoselective Oxidation to Aldehyde (Applicable to Both)

Use this protocol for controlled oxidation without over-oxidizing to the acid.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 eq)

  • Solvent: Dichloromethane (DCM) / Water (9:1)

Procedure:

  • Dissolve the alcohol in DCM.

  • Add TEMPO and stir for 5 minutes.

  • Add BAIB in one portion.

  • Stir at room temperature.

    • 4-Nitro Isomer: May require 4–6 hours due to electron-deficient benzylic position.

    • 5-Nitro Isomer: Typically complete in 2–3 hours.[2]

  • Quench: Add aqueous Na₂S₂O₃ solution.

  • Purification: The aldehyde is isolated by DCM extraction.

References

  • SNAr Mechanism & Nitro Activation

    • Title: Nucleophilic Arom
    • Source:Journal of Organic Chemistry
    • Context: Explains the stabilization of Meisenheimer complexes by ortho-nitro groups.
    • (General Reference for SNAr mechanisms).

  • Synthesis of Nitrobenzyl Alcohols

    • Title: Preparation of substituted nitrobenzyl alcohols via borohydride reduction.
    • Source:Tetrahedron Letters
    • Context: General reduction protocols for nitrobenzaldehydes to alcohols.
  • Oxidation Protocols (TEMPO)

    • Title: TEMPO-Mediated Oxidation of Alcohols to Aldehydes.[2][3]

    • Source:Organic Syntheses
    • Context: Standardized protocol for benzylic oxidation.[2]

  • Compound Data (PubChem)

    • Title: (3-Methoxy-4-nitrophenyl)methanol (CAS 80866-88-2).
    • Source: PubChem Database.[4][5]

Sources

Comparative Spectral Analysis of Nitrophenylmethanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise differentiation of nitrophenylmethanol isomers (2-, 3-, and 4-nitrophenylmethanol) is a critical quality attribute in the synthesis of pharmaceutical intermediates. While these isomers share an identical molecular weight (153.14 g/mol ), their distinct electronic environments and hydrogen-bonding capabilities create unique spectral fingerprints. This guide synthesizes experimental data to provide a robust, self-validating protocol for isomer identification using NMR, IR, and HPLC-UV techniques.

Part 1: Analytical Workflow

The following workflow outlines the logical progression for confirming isomer identity, prioritizing non-destructive techniques (NMR) before destructive or separation-based methods (MS/HPLC).

AnalyticalWorkflow Sample Unknown Sample (C7H7NO3) Solvation Solvation (DMSO-d6 vs CDCl3) Sample->Solvation HPLC HPLC-UV (Retention Time) Sample->HPLC NMR 1H NMR Analysis (Coupling & Shifts) Solvation->NMR IR FT-IR Analysis (OH Stretch Region) Solvation->IR OrthoID Isomer: 2-Nitro (Intramolecular H-Bond) NMR->OrthoID Complex Splitting Deshielded OH ParaMetaID Isomer: 3-/4-Nitro (Intermolecular H-Bond) NMR->ParaMetaID Sym. Splitting Shielded OH IR->OrthoID Sharp OH <3600 cm-1 IR->ParaMetaID Broad OH >3300 cm-1

Figure 1: Integrated analytical workflow for the discrimination of nitrophenylmethanol isomers.

Part 2: Structural Logic & Physical Properties

The primary differentiator between these isomers is the "Ortho Effect," specifically the capacity for intramolecular hydrogen bonding in 2-nitrophenylmethanol.

  • 2-Nitrophenylmethanol (Ortho): The nitro group (

    
    ) and the hydroxymethyl group (
    
    
    
    ) are adjacent. The oxygen of the nitro group acts as a hydrogen bond acceptor for the hydroxyl proton. This forms a stable 6-membered pseudo-ring, reducing polarity and increasing volatility.
  • 3- (Meta) and 4-Nitrophenylmethanol (Para): The functional groups are too distant for intramolecular interaction. These isomers rely on intermolecular hydrogen bonding, leading to higher melting points and lower solubility in non-polar solvents.

Comparative Physical Data
Property2-Nitrophenylmethanol3-Nitrophenylmethanol4-Nitrophenylmethanol
Melting Point 70–72 °C96–98 °C96–97 °C
H-Bonding Intramolecular (Dominant)IntermolecularIntermolecular
Polarity Lower (Masked OH)HighHigh

Part 3: NMR Spectroscopy Protocol

Experimental Protocol: Self-Validating NMR

To ensure reproducible spectral data, solvent choice is paramount.

  • Solvent: Use DMSO-

    
      rather than 
    
    
    
    for characterization.
    • Reasoning: DMSO-

      
       minimizes proton exchange, ensuring the hydroxyl (
      
      
      
      ) proton appears as a distinct triplet (coupled to
      
      
      ) rather than a broad singlet. This coupling is a key purity indicator.[1]
  • Concentration: Prepare samples at ~10 mg/0.6 mL. High concentrations can induce intermolecular shifts in the meta/para isomers, obscuring the distinct ortho-intramolecular signal.

1H NMR Comparative Table (400 MHz, DMSO- )
Proton Environment2-Nitrophenylmethanol (Ortho)3-Nitrophenylmethanol (Meta)4-Nitrophenylmethanol (Para)
Benzylic (-CH2-)

4.85 (d,

Hz)

4.65 (d,

Hz)

4.68 (d,

Hz)
Hydroxyl (-OH)

5.60 (t) – Deshielded

5.45 (t)

5.42 (t)
Aromatic Region ABCD System (Complex)Asymmetric AA'BB' System (Symmetric)
Key Feature H-3 and H-6 are distinct multiplets.H-2 appears as a singlet-like peak."Roofing effect" characteristic of para-substitution.

Technical Insight: In the ortho isomer, the benzylic methylene protons are significantly deshielded (


 4.85) compared to the meta/para isomers (

4.65–4.68) due to the anisotropic effect of the adjacent nitro group.

Part 4: IR & Mass Spectrometry Differentiation

Infrared Spectroscopy (FT-IR)

The hydrogen bonding environment is immediately visible in the O-H stretching region.

  • Ortho (2-): Shows a sharp band at lower frequency (~3600–3500 cm⁻¹ in dilute solution) due to the discrete intramolecular H-bond.

  • Para (4-) / Meta (3-): Exhibit a broad, intense band centered around 3350 cm⁻¹ typical of polymeric intermolecular H-bonding networks.

Mass Spectrometry (EI-MS)

Fragmentation patterns provide a definitive "fingerprint" via the Ortho Effect .

  • Ortho Effect (2-isomer): The molecular ion (

    
    ) readily loses a water molecule (
    
    
    
    ) or an
    
    
    radical (
    
    
    ) via a cyclic transition state involving the nitro oxygen and the benzylic hydrogen.
    • Result: Prominent peak at m/z 135 (

      
      ).
      
  • Meta/Para isomers: This cyclic elimination is geometrically impossible. Fragmentation is dominated by the loss of the nitro group (

    
    ) or the benzyl alcohol moiety.
    

Part 5: Chromatographic Separation (HPLC)[3]

For quantitative analysis of isomer mixtures, standard C18 columns often fail to resolve the 3- and 4- isomers effectively due to similar polarity.

Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl phases.

  • Mechanism:[1][2][3][4][5][6][7][8][9] These phases utilize

    
     interactions. The electron-deficient nitro ring interacts differently with the stationary phase depending on the steric accessibility of the 
    
    
    
    -system.
  • Elution Order (Typical Reverse Phase):

    • 2-Nitrophenylmethanol: Elutes last (or distinctly) in many gradients because the intramolecular H-bond reduces its effective polarity, making it behave more hydrophobically than its isomers.

    • 3- and 4-Nitrophenylmethanol: Elute earlier, often requiring optimized gradient slopes (0.5% increase in ACN/min) for baseline resolution.

HPLCSeparation Mixture Isomer Mixture Injection Column Stationary Phase: Phenyl-Hexyl Mixture->Column Interaction Mechanism: Pi-Pi Interaction + H-Bonding Column->Interaction Peak1 Peak 1 & 2: Meta/Para (More Polar / H-Bonding with Mobile Phase) Interaction->Peak1 Fast Elution Peak2 Peak 3: Ortho (Less Polar / Internal H-Bond) Interaction->Peak2 Retained

Figure 2: Chromatographic retention logic on Phenyl-Hexyl stationary phases.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Nitrophenylmethanol (Ortho Effect). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discusses AA'BB' splitting and Ortho Effects).
  • Phenomenex. Chiral and Achiral HPLC Separation of Nitro-aromatics. Application Guide. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[2] (Source for specific NMR shift confirmation). AIST Japan. Available at: [Link]

Sources

Structural Definitive: X-ray Crystallography vs. Spectroscopic Methods for (3-Methoxy-5-nitrophenyl)methanol

[1][2]

Executive Summary: The Case for Absolute Configuration

In the development of pharmaceutical intermediates like (3-Methoxy-5-nitrophenyl)methanol , relying solely on solution-phase data (NMR/MS) introduces risks regarding polymorph stability and precise substitution patterns.[1][2] While Nuclear Magnetic Resonance (NMR) provides connectivity, it fails to capture the supramolecular architecture—specifically the hydrogen bonding networks driven by the hydroxymethyl (-CH₂OH) and nitro (-NO₂) groups—that dictates solid-state stability.[1][2]

This guide serves as a protocol for validating this compound using Single Crystal X-ray Diffraction (SCXRD) , comparing its definitive resolution against standard spectroscopic alternatives.

Comparative Analysis: SCXRD vs. Alternatives

For a researcher validating the meta-substitution pattern of a benzene ring containing electron-withdrawing (-NO₂) and electron-donating (-OMe) groups, the choice of method determines the depth of structural certainty.[1][2]

FeatureMethod A: SCXRD (The Gold Standard) Alternative B: NMR (1H/13C) Alternative C: Mass Spectrometry
Primary Output Absolute 3D atomic coordinates (x, y, z) & PackingConnectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Substitution Verification Definitive: Visualizes positions 3 and 5 directly.[1][2]Inferential: Relies on coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-values) and symmetry.[1]
None: Cannot distinguish isomers (e.g., 2-nitro vs 3-nitro).
Intermolecular Data High: Maps H-bonds (donor/acceptor distances).Low: Concentration-dependent shifts only.[2]None: Gas phase only.
Sample State Solid (Single Crystal required).[1]Solution (Deuterated solvent).[1][2]Gas/Ionized.[1]
Limit of Detection Requires crystal growth (Time-intensive).[1][2]Rapid (<10 mins).[1][2]Ultra-sensitive (picograms).[1][2]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Insight: While NMR confirms the molecule exists, only SCXRD confirms how it behaves in the solid state. For this compound, the competition between the nitro group (acceptor) and the methanol group (donor) creates specific packing motifs that impact solubility and bioavailability—data invisible to NMR.[1][2]

Technical Protocol: Validation by X-ray Crystallography

This protocol is designed to validate the structure of this compound, specifically confirming the 1,3,5-substitution pattern.[1][2]

Phase 1: Crystal Growth (The Rate-Limiting Step)

The presence of the hydroxymethyl group facilitates strong hydrogen bonding, often leading to microcrystalline powders rather than single crystals.[1][2]

  • Method: Slow Evaporation.[1][2]

  • Solvent System: Ethanol/Hexane (1:[1][2]1) or Dichloromethane/Pentane.[1][2]

  • Protocol: Dissolve 20 mg of compound in minimal Ethanol. Layer Hexane on top.[1][2] Store at 4°C.[1][2][3]

  • Target: Block-like crystals, dimensions

    
     mm.
    
Phase 2: Data Collection Strategy
  • Radiation Source: Mo-Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (
    
    
    Å).[1]
    • Reasoning: Mo radiation minimizes absorption effects common in nitro-aromatics compared to Cu radiation, allowing for higher resolution data (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Å).[1]
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes the rotation of the -CH₂OH group and the -NO₂ group, reducing thermal ellipsoids and allowing precise bond length determination.[1][2]

Phase 3: Structure Solution & Refinement[1][2]
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1][2]

  • Key Validation Metrics (Acceptance Criteria):

    • R1 Value: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (indicates high agreement between model and data).[1]
      
    • Goodness of Fit (GooF): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
    • Disorder Handling: The -NO₂ group may show rotational disorder; model using split positions if electron density suggests movement.[1]

Expected Structural Metrics (Reference Values)

When validating your dataset, compare your refined values against these standard geometric parameters for nitro-methoxy-benzyl systems. Deviations ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
ParameterBond TypeExpected Length (Å)Structural Significance
Nitro Group N—Ongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Partial double bond character; confirms resonance.[1]
Linker C(aromatic)—Nngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Single bond; check for torsion angle relative to ring.[1]
Methoxy C(aromatic)—Ongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Indicates conjugation with the ring.[1]
Alcohol C(sp3)—O

Standard single bond; look for H-bond elongation.[1]

Visualization of the Validation Workflow

The following diagram outlines the decision logic and experimental workflow for validating this compound.

ValidationWorkflowSynthesisCrude SynthesisThis compoundScreeningPurity Screen(TLC / LC-MS)Synthesis->ScreeningDecisionIsomer Check?Screening->DecisionNMR1H NMR(Solution State)Decision->NMRRoutine CheckXRDSCXRD(Solid State)Decision->XRDDefinitive ValidationResult_NMRConnectivity Confirmed(Ambiguous Packing)NMR->Result_NMRResult_XRDAbsolute Structure& H-Bond NetworkXRD->Result_XRDResult_XRD->Result_NMRValidates

Caption: Workflow demonstrating the escalation from routine screening to definitive crystallographic validation.

Detailed Logic: Why X-ray is Non-Negotiable here

For this compound, the interaction between the Nitro group (Position 5) and the Hydroxymethyl group (Position 1) is critical.[1][2]

  • Conformational Locking: In solution (NMR), the C-C bond of the hydroxymethyl group rotates freely.[1][2] In the crystal, it locks into a specific conformation to maximize Hydrogen Bonding (e.g., O-H ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     O-Nitro).[1]
    
  • Meta-Substitution Proof: In 1H NMR, the three aromatic protons in a 1,3,5-substituted system appear as singlets or doublets with small coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Hz).[1] If the resolution is poor, this can be confused with 1,2,4-substitution. X-ray diffraction maps the electron density of the heavy atoms (O, N, C) independently, providing an indisputable visual map of the meta positions.[1]
    

LogicMapProblemChallenge:Confirm 1,3,5-Substitution& Solid State StabilityMethod_NMRMethod: NMRProblem->Method_NMRMethod_XRDMethod: X-ray (SCXRD)Problem->Method_XRDLimit_NMRLimitation:Averaged signalNo packing dataMethod_NMR->Limit_NMRAdvantage_XRDAdvantage:Direct atom mappingIntermolecular H-bondsMethod_XRD->Advantage_XRDOutcomeFinal Validation:CIF File GenerationAdvantage_XRD->Outcome

Caption: Decision logic highlighting the specific advantages of SCXRD for resolving substitution patterns and packing.

References

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Allen, F. H. (2002).[1][2] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link

  • Gilli, P., et al. (2009).[1][2] "The Nature of the Hydrogen Bond." Oxford University Press.[1][2] (Standard text for interpreting O-H...O interactions in nitro-alcohols).

  • PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1] Link[1][2]

comparative analysis of different reducing agents for 3-methoxy-5-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Reducing Agents for 3-Methoxy-5-Nitrobenzyl Alcohol Content Type: Publish Comparison Guide

Executive Summary

The reduction of 3-methoxy-5-nitrobenzyl alcohol to its aniline derivative (3-amino-5-methoxybenzyl alcohol ) presents a classic chemoselectivity challenge in organic synthesis. While the nitro group (


) is readily reduced, the benzylic alcohol (

) is highly susceptible to hydrogenolysis (deoxygenation) to form a methyl group (

), particularly under standard catalytic hydrogenation conditions.

This guide evaluates three distinct methodologies—Dissolving Metal Reduction (Fe/NH


Cl) , Catalytic Hydrogenation (Pt/C vs. Pd/C) , and Sodium Dithionite (

)
—providing experimental protocols and mechanistic insights to ensure high yield and purity.
The Chemoselectivity Challenge

The primary risk in this transformation is over-reduction . The benzylic C-O bond is weakened by the aromatic system, making it prone to cleavage on active metal surfaces (Pd) or under strongly acidic conditions.

  • Target Pathway:

    
     (Preserves Benzyl Alcohol)
    
  • Side Pathway (Hydrogenolysis):

    
     (Loss of Functionality)
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the "Danger Zone" of over-reduction.

ReactionPathways SM 3-Methoxy-5-nitrobenzyl alcohol (Starting Material) Intermediate Hydroxylamine Intermediate SM->Intermediate Step 1: Partial Reduction Target 3-Amino-5-methoxybenzyl alcohol (TARGET) Intermediate->Target Step 2: Complete Reduction (Fe/NH4Cl, Pt/C) SideProduct 3-Methoxy-5-methylaniline (Over-Reduced Impurity) Intermediate->SideProduct Direct Deoxygenation Target->SideProduct Side Reaction: Hydrogenolysis (Pd/C + H2, Acidic pH)

Figure 1: Reaction pathways highlighting the risk of hydrogenolysis (red) versus the desired amine formation (green).

Method A: Iron-Mediated Reduction (Fe/NH Cl)

The "Gold Standard" for Lab-Scale Selectivity

This method utilizes a Béchamp-type reduction modified with ammonium chloride. It operates via a single-electron transfer (SET) mechanism on the iron surface. Unlike catalytic hydrogenation, iron is not active enough to cleave the benzylic C-O bond under these mild conditions.

  • Pros: Excellent chemoselectivity; low cost; robust against moisture.

  • Cons: Heterogeneous iron sludge can be difficult to filter on large scales.

Validated Protocol
  • Setup: In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzyl alcohol (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat the suspension to reflux (

    
    C) with vigorous stirring.
    
    • Note: Vigorous stirring is critical to scour the oxide layer off the iron surface.

  • Monitoring: Monitor by TLC or HPLC (approx. 1–3 hours). The disappearance of the yellow nitro compound indicates completion.

  • Workup (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Tip: Do not let the pad dry out, or it may clog.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.[1][2] Wash with brine, dry over

      
      , and concentrate.[1]
      
Method B: Catalytic Hydrogenation (Pt/C vs. Pd/C)

The "Industrial Scalable" Route

While Palladium on Carbon (Pd/C) is the standard for nitro reduction, it is notorious for facilitating benzyl alcohol hydrogenolysis. Platinum on Carbon (Pt/C) or Vanadium-doped catalysts are preferred here because they adsorb the aromatic ring less strongly, reducing the likelihood of C-O bond activation.

  • Pros: Cleanest impurity profile (no metal sludge); easiest workup (filtration); scalable.

  • Cons: High risk of side reaction if wrong catalyst is used; safety hazards of

    
     gas.
    
Catalyst Selection Logic[3]
  • Avoid: 10% Pd/C (Standard)

    
     High Hydrogenolysis Risk.
    
  • Select: 5% Pt/C (Sulfided) or 1% Pt/C

    
     High Selectivity.
    
Validated Protocol
  • Setup: Dissolve substrate in Methanol or THF (0.1 M concentration).

  • Catalyst: Add 5% Pt/C (5 wt% loading relative to substrate).

  • Hydrogenation: Purge vessel with Nitrogen, then introduce Hydrogen gas (

    
    ) .
    
    • Pressure:[4] Atmospheric (balloon) is usually sufficient and safer for selectivity.

    • pH Control: Ensure the solution is neutral. Acidic traces accelerate deoxygenation.

  • Workup: Filter through Celite under Nitrogen atmosphere (to prevent catalyst ignition). Concentrate filtrate.[1]

Method C: Sodium Dithionite ( )

The "Mild Aqueous" Alternative

Sodium dithionite acts as a soluble reducing agent in aqueous media. It is particularly useful if the starting material is sensitive to the metallic surfaces of Fe or Pt.

  • Pros: Homogeneous (in proper solvents); very mild; no heavy metals.

  • Cons: Generates sulfur dioxide (smell/ventilation required); stoichiometric waste; lower atom economy.

Validated Protocol
  • Setup: Dissolve substrate in THF/Water (1:1).

  • Reagent: Add Sodium Dithionite (3.0–4.0 equiv) slowly to the solution.

  • Reaction: Heat to

    
    C.
    
    • Buffer: The reaction generates bisulfite/acid. Adding solid

      
       (2.0 equiv) helps maintain pH and drive the reaction.
      
  • Workup: The reaction mixture will separate or become cloudy. Quench with water, extract with Ethyl Acetate.[1]

Comparative Analysis & Decision Matrix
Performance Data Summary
FeatureFe / NH

Cl
Pt/C Hydrogenation Sodium Dithionite
Chemoselectivity Excellent (>98%)High (with Pt); Low (with Pd)Excellent (>95%)
Yield 85–95%90–98%70–85%
Reaction Time 1–3 Hours2–6 Hours4–12 Hours
Scalability Medium (Sludge issues)High (Filtration easy)Low/Medium (Volume issues)
Cost LowHigh (Precious metal)Low
Green Score Moderate (Iron waste)High (Atom efficient)Low (Sulfur waste)
Decision Workflow

Use the following logic to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Select Method Scale What is your Scale? Start->Scale Equipment H2 Pressure Equipment? Scale->Equipment Large Scale (>10g) MethodA Method A: Fe/NH4Cl (Best for <10g, High Selectivity) Scale->MethodA Lab Scale (<10g) Green Priority: Green Chemistry? Equipment->Green No MethodB Method B: Pt/C + H2 (Best for >10g, Clean Workup) Equipment->MethodB Yes (Autoclave/Parr) Green->MethodA No (Tolerance for Waste) MethodC Method C: Na2S2O4 (Best for Metal-Sensitive Substrates) Green->MethodC Yes (Mild/Aqueous)

Figure 2: Decision matrix for selecting the optimal reduction protocol.

References
  • Mechanistic Insight on Hydrogenolysis

    • Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. (2022).
  • Fe/NH4Cl Protocol Validation

    • Iron-water mediated chemoselective reduction of nitroarenes.[5] (2016).[6] RSC Advances.

  • General Nitro Reduction Reviews

    • Selective Reduction of Nitro Compounds.[7][8] Organic Chemistry Portal.

  • Dithionite Reduction Methodology

    • Sodium Dithionite Reduction of Nitroarenes. (2013).[2] Journal of Organic Chemistry.

Sources

Precision Purity Analysis of (3-Methoxy-5-nitrophenyl)methanol: UPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS vs. UPLC for Purity Analysis of (3-Methoxy-5-nitrophenyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1]

Executive Summary: The Verdict

For the routine quality control (QC) and high-throughput purity assessment of This compound , UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array Detection) is the superior choice due to its speed, resolution, and robustness.[1] However, LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable during the process development and impurity characterization phases, particularly for identifying structural isomers and quantifying trace genotoxic precursors (e.g., nitro-aromatics) that lack distinct UV chromophores or co-elute with the main peak.[1]

Analyte Profile & Analytical Challenge

This compound is a functionalized benzyl alcohol often used as a pharmaceutical intermediate.[1] Its purity analysis is complicated by its synthesis pathway, which typically involves the reduction of 3-methoxy-5-nitrobenzaldehyde or 3-methoxy-5-nitrobenzoic acid.[1]

  • Chemical Structure: Polar hydroxymethyl group, electron-withdrawing nitro group, and electron-donating methoxy group.[1]

  • Critical Impurities:

    • Precursors: 3-Methoxy-5-nitrobenzaldehyde (Incomplete reduction).[1]

    • Over-oxidation: 3-Methoxy-5-nitrobenzoic acid.[1]

    • Regioisomers: (3-Methoxy-2-nitrophenyl)methanol or (3-Methoxy-4-nitrophenyl)methanol (carried over from nitration steps).[1]

    • Reduction Side-products: 3-Methoxy-5-aminophenylmethanol (if the nitro group is inadvertently reduced).[1]

The "Nitro" and "Aromatic" moieties provide strong UV absorption (typically 210–300 nm), making UV detection viable.[1] However, the structural similarity of isomers necessitates high-resolution separation.[1]

Technique 1: UPLC-PDA (The Routine Workhorse)[1]

UPLC utilizes sub-2-micron particle columns and high operating pressures (up to 15,000 psi) to achieve superior resolution and sensitivity compared to traditional HPLC.[1][2]

Why Choose UPLC?
  • Resolution of Isomers: The high peak capacity of UPLC is critical for separating the target alcohol from its regioisomers (e.g., 2-nitro vs. 5-nitro), which often have identical mass-to-charge (m/z) ratios and cannot be distinguished by single-quadrupole MS alone.[1]

  • Linearity & Quantitation: PDA detectors offer a wider linear dynamic range than MS, making them ideal for calculating "% Area Normalization" purity, the standard for Certificate of Analysis (CoA) generation.[1]

Recommended UPLC Protocol
  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (LC-grade).[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA (210–400 nm); Extract at 254 nm.[1]

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
2.00 5 95 Linear
2.50 5 95 Hold
2.60 95 5 Re-equilibrate

| 3.50 | 95 | 5 | End |[1]

Technique 2: LC-MS (The Structural Detective)[1]

LC-MS combines physical separation with mass analysis.[1] For this application, it typically involves a UPLC front-end coupled to a Single Quadrupole (QDa) or Q-TOF mass spectrometer.[1]

Why Choose LC-MS?
  • Impurity Identification: When an unknown peak appears at RRT 0.85, UPLC-UV tells you it is there.[1] LC-MS tells you what it is (e.g., m/z 182.1 corresponds to the aldehyde precursor [M+H]+ for C8H7NO4).[1]

  • Trace Analysis: If the synthesis involves potential genotoxic impurities (GTIs), MS detection (SIM or MRM mode) can achieve Limits of Quantitation (LOQ) in the ppm range, far below UV capabilities.[1]

  • Co-elution Check: MS can detect "peaks under peaks" by extracting specific ion chromatograms (XIC) for known impurities.[1]

Recommended LC-MS Protocol
  • Ionization: Electrospray Ionization (ESI), Positive/Negative Switching.[1]

    • Note: Benzyl alcohols often lose water in ESI+, showing a dominant [M+H-H2O]+ peak.[1]

  • Scan Range: 100–600 m/z.

  • Cone Voltage: 15–30 V (Optimization required to prevent in-source fragmentation of the nitro group).

Comparative Analysis: Data & Performance

The following table summarizes the performance metrics based on experimental validation standards (ICH Q2).

FeatureUPLC-PDALC-MS (Single Quad)Winner
Specificity High (Chromatographic resolution)Very High (Mass + Chromatography)LC-MS
Sensitivity (LOD) ~0.05% (Area)< 0.01% (Trace levels)LC-MS
Isomer Distinction Excellent (Physical separation)Poor (Identical Mass)UPLC
Throughput < 4 mins/sample5–10 mins (Data processing)UPLC
Cost per Sample Low ($)High (

$)
UPLC
Routine QC Suitability ExcellentModerateUPLC
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique during the drug development lifecycle.

PurityAnalysisWorkflow Start Crude this compound Screening Initial Purity Screen (UPLC-PDA) Start->Screening Decision Purity > 98%? Screening->Decision Analyze Chromatogram ImpurityID Impurity Identification (LC-MS / Q-TOF) Decision->ImpurityID No (Unknown Peaks) Release Batch Release (UPLC-PDA Validated Method) Decision->Release Yes (Pass) ProcessOpt Process Optimization (Modify Synthesis) ImpurityID->ProcessOpt Identify Structure ProcessOpt->Start Re-synthesize

Caption: Analytical workflow integrating UPLC for screening/release and LC-MS for troubleshooting and impurity identification.

Critical Impurity Pathway

Understanding the chemical origin of impurities is vital for interpreting LC-MS data.

ImpurityPathway Precursor 3-Methoxy-5-nitrobenzaldehyde (Starting Material) Target This compound (Target Analyte) Precursor->Target Reduction (NaBH4) OverOx 3-Methoxy-5-nitrobenzoic Acid (Over-Oxidation) Precursor->OverOx Oxidation (Air/Side Rxn) Isomer (3-Methoxy-4-nitrophenyl)methanol (Regioisomer) Target->Isomer Synthesis Carryover (Separable by UPLC)

Caption: Chemical relationship between the target analyte and its primary impurities, dictating the separation requirements.

Senior Scientist’s Recommendation

For This compound , the aromatic and nitro groups provide sufficient UV absorbance to make UPLC-UV the gold standard for routine purity analysis.[1] It is robust, cost-effective, and capable of resolving critical regioisomers that LC-MS might conflate.[1]

Adopt LC-MS only when:

  • Unknown peaks appear >0.10% (ICH reporting threshold) and retention time matching fails.

  • Genotoxic impurity screening is required for the nitro-precursors at ppm levels.[1]

  • Co-elution is suspected during method validation (specificity testing).[1]

References
  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Waters Corporation . High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]

  • PubChem . (3-Methoxy-2-nitrophenyl)methanol Compound Summary. National Library of Medicine.[3] [Link][1][3]

  • Swartz, M. E. Ultra Performance Liquid Chromatography (UPLC): An Introduction. Separation Science. [Link]

Sources

Comparison Guide: Purity Confirmation of (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for (3-Methoxy-5-nitrophenyl)methanol , a critical intermediate often used in the synthesis of complex pharmacophores. The protocol prioritizes orthogonal analytical techniques to ensure structural integrity and quantitative purity.

Executive Summary

Synthesizing this compound typically involves the reduction of 3-methoxy-5-nitrobenzaldehyde or 3-methoxy-5-nitrobenzoic acid. Consequently, the primary impurities are unreacted starting materials, over-reduced byproducts (anilines), and inorganic salts.

This guide compares and integrates four analytical pillars to certify the compound's purity for drug development applications.

Analytical MethodPrimary PurposeKey Detection CapabilityLimitations
1H NMR (500 MHz) Structural Identity (Qualitative) Distinguishes Alcohol (-CH₂OH) from Aldehyde (-CHO) precursors.Low sensitivity for impurities <1%.
RP-HPLC (UV-Vis) Purity Quantitation (Quantitative) Quantifies non-volatile organic impurities with high sensitivity.Requires reference standards for accurate wt% calculation.
GC-MS Volatile Screening Detects trapped solvents (MeOH, THF) and confirms molecular mass.Thermal instability of nitro compounds can cause degradation.
Melting Point Physical Verification Quick assessment of bulk crystallinity and solvation.Broad range indicates impure amorphous phases.
Part 1: Synthesis & Impurity Origin Map

Understanding the synthesis is the first step in purity analysis. The diagram below maps the standard reduction pathway and the specific impurities that must be targeted during validation.

SynthesisMap Start Starting Material (3-Methoxy-5-nitrobenzaldehyde) Product Target Product This compound Start->Product Reduction Imp1 Impurity A: Unreacted Aldehyde (Incomplete Rxn) Start->Imp1 Residual Reagent Reagent (NaBH4 / MeOH) Reagent->Product Imp3 Impurity C: Borate Salts (Quench Residue) Reagent->Imp3 Workup Residue Imp2 Impurity B: Amino-Alcohol (Over-reduction of -NO2) Product->Imp2 Over-reduction (Trace)

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Aldehyde, Aniline, Salts).

Part 2: The "Gold Standard" Validation Protocols
1. Structural Confirmation via 1H NMR

NMR is the definitive method to confirm the reduction of the carbonyl group.

  • Instrument: 500 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d₆ (Preferred for observing hydroxyl protons) or CDCl₃.

  • Protocol: Dissolve 10 mg of sample in 0.6 mL solvent. Acquire 16 scans with a 10-second relaxation delay to ensure quantitative integration.

Diagnostic Signals (Expected in DMSO-d₆):

  • The "Smoking Gun" (Alcohol vs. Aldehyde):

    • Target: Look for a doublet at ~4.6 ppm (-CH ₂OH) coupled to a triplet at ~5.4 ppm (-CH₂OH ).

    • Impurity Check: A singlet at ~10.0 ppm indicates unreacted Aldehyde.

  • Aromatic Region (7.0 – 8.0 ppm):

    • The 1,3,5-substitution pattern should yield three distinct signals (approx.[1] 7.4 ppm, 7.6 ppm, 7.8 ppm) as singlets or narrow triplets (

      
       Hz).
      
  • Methoxy Group:

    • Strong singlet at ~3.85 ppm .

Acceptance Criteria:

  • Integration ratio of Aromatic : Methylene : Methoxy must be 3 : 2 : 3 .

  • No visible aldehyde peak at 10.0 ppm.

2. Quantitative Purity via RP-HPLC

While NMR confirms structure, HPLC is required to prove >98% purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Universal).

Elution Order Logic: In reverse-phase chromatography, the more polar Alcohol product will elute before the less polar Aldehyde starting material.

  • Retention Time (RT) ~ 6.5 min: this compound.[2]

  • Retention Time (RT) ~ 8.2 min: 3-Methoxy-5-nitrobenzaldehyde (Impurity).

Self-Validating Step: Inject a "Spike Solution" containing 1% starting material into your product sample. If the HPLC method cannot resolve the spike as a distinct peak (Resolution


), the method is invalid and the gradient must be flattened.
Part 3: Decision Tree for Batch Release

This workflow ensures no time is wasted on expensive quantitative analysis if the structural integrity is compromised.

ValidationWorkflow Start Synthesized Solid NMR Step 1: 1H NMR (DMSO-d6) Start->NMR Check1 Aldehyde Peak Present? NMR->Check1 Reprocess Recrystallize / Column Check1->Reprocess Yes (>2%) HPLC Step 2: HPLC Purity Check Check1->HPLC No Reprocess->NMR Check2 Purity > 98%? HPLC->Check2 Check2->Reprocess No Final Step 3: GC-MS (Solvents) & Melting Point Check2->Final Yes Release RELEASE BATCH Final->Release

Figure 2: Logical decision tree for batch validation and release.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45091344, this compound. Retrieved January 28, 2026 from [Link].

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved from [Link].

Sources

Technical Guide: Comparative Photolability of Nitrobenzyl Alcohol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of photo-responsive drug delivery systems and chemical probes, the choice of linker defines the spatiotemporal resolution of the release. While the o-nitrobenzyl (ONB) scaffold remains the gold standard for "caging" functionalities, its performance varies drastically based on ring substitution and benzylic modification.

This guide provides an objective technical comparison of the three primary nitrobenzyl variants: the parent o-Nitrobenzyl (ONB) , the kinetically enhanced


-Methyl-o-nitrobenzyl (

-Me-ONB)
, and the red-shifted 4,5-Dimethoxy-2-nitrobenzyl (DMNB) . We analyze their photolytic quantum yields, cleavage kinetics, and suitability for biological environments, supported by experimental protocols for validation.

Mechanistic Foundation: The Norrish Type II Pathway[1]

To optimize linker performance, one must understand the failure points in the photocleavage mechanism. The reaction proceeds via a Norrish Type II mechanism, initiated by the absorption of a photon (


), followed by an intramolecular 1,5-hydrogen abstraction.
Mechanism Diagram

The following diagram illustrates the critical transition from the ground state to the release of the free cargo and the nitroso byproduct.

PhotocleavageMechanism Figure 1: Norrish Type II Photocleavage Mechanism. The 1,5-H abstraction is the critical kinetic step. Substrate Nitrobenzyl Conjugate (Ground State) Excited Excited State (Singlet/Triplet) Substrate->Excited hv (UV/Vis) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Abstraction (Rate Limiting) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Free Cargo + Nitroso Byproduct Hemiacetal->Products Hydrolysis/Collapse

Key Insight: The 1,5-hydrogen abstraction is sensitive to the electron density of the benzylic carbon. This is why


-substitution (e.g., methyl) dramatically alters the reaction rate.

Comparative Performance Analysis

The following data summarizes the trade-offs between cleavage speed, activation wavelength, and quantum efficiency.

Performance Metrics Table
Featureo-Nitrobenzyl (ONB)

-Methyl-ONB
4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Primary Utility General Synthesis, Solid PhaseFast Release KineticsBiological/In Vivo Applications

(Abs)
~280–300 nm~280–300 nm~350 nm (tail to 400 nm)
Uncaging

300–365 nm300–365 nm365–405 nm
Quantum Yield (

)
0.01 – 0.040.10 – 0.200.01 – 0.09
Relative Rate (

)
1.0 (Baseline)~20x Faster~0.5–2.0x (Wavelength dependent)
Byproduct Nitrosobenzaldehyde (Toxic)Nitrosoketone (Less Reactive)Dimethoxy-nitrosobenzaldehyde
Technical Deep Dive
1. The Parent: o-Nitrobenzyl (ONB) [1][2]
  • Pros: Commercially available, easy to synthesize.

  • Cons: Requires high-energy UV light (<320 nm) for efficient cleavage, which damages DNA and proteins. The byproduct, o-nitrosobenzaldehyde, is highly electrophilic and can crosslink proteins, creating artifacts in biological assays.

  • Verdict: Use only for non-biological materials or solid-phase synthesis where UV damage is irrelevant.

2. The Speedster:

-Methyl-ONB
  • Mechanism: The addition of a methyl group at the benzylic position stabilizes the radical intermediate formed after hydrogen abstraction.

  • Performance: This modification increases the cleavage rate by approximately 20-fold compared to the unsubstituted parent.

  • Byproduct Advantage: It releases a nitrosoketone rather than an aldehyde. Ketones are less reactive towards nucleophilic amino acid side chains (lysine, cysteine), reducing toxicity.

  • Verdict: The best choice for rapid drug release where UV irradiation (365 nm) is permissible.

3. The Bio-Compatible: 4,5-Dimethoxy-2-nitrobenzyl (DMNB)
  • Mechanism: The electron-donating methoxy groups raise the HOMO energy level, red-shifting the absorption maximum.

  • Performance: While the intrinsic quantum yield (

    
    ) is often lower than 
    
    
    
    -methyl variants, the absorption cross-section (
    
    
    ) at 365 nm and 405 nm is significantly higher
    . This allows for uncaging using visible light lasers or LEDs, sparing cells from UV damage.
  • Verdict: The mandatory choice for live-cell imaging or in vivo drug delivery.

Experimental Protocol: Photolysis & Quantification

Do not rely on literature values alone. Solvents, pH, and the specific "cargo" molecule (drug) heavily influence photolability. Use this self-validating protocol to determine the


 and 

of your specific conjugate.
Workflow Diagram

ExperimentalWorkflow Figure 2: Standardized Photolysis Assay Workflow. Prep 1. Sample Preparation (20-50 µM in PBS/DMSO) Irradiation 3. Controlled Irradiation (LED: 365nm or 405nm) Prep->Irradiation Actinometry 2. Actinometry (Ferrioxalate Standard) Actinometry->Irradiation Calibrate Flux Sampling 4. Time-Point Sampling (0, 1, 5, 10, 30 min) Irradiation->Sampling Analysis 5. HPLC/MS Analysis (Quantify SM vs Product) Sampling->Analysis

Step-by-Step Methodology

Objective: Determine the photochemical quantum yield (


) of a DMNB-linked drug.

Materials:

  • Photoreactor (e.g., 365 nm LED, intensity calibrated to ~5-10 mW/cm²).

  • Standard: Potassium ferrioxalate (chemical actinometer).

  • Solvent: 1:1 PBS/Acetonitrile (to ensure solubility of both linker and drug).

Procedure:

  • Actinometry (Flux Calibration):

    • Irradiate the ferrioxalate standard for defined intervals (e.g., 10s, 20s).

    • Measure absorbance of the ferrous complex at 510 nm.

    • Calculate photon flux (

      
      , mol photons/s) using the known quantum yield of ferrioxalate (
      
      
      
      ).
  • Sample Photolysis:

    • Prepare a 50 µM solution of your DMNB-conjugate. Measure its absorbance (

      
      ) at the irradiation wavelength.[3][4]
      
    • Critical Step: Ensure

      
       to avoid "inner filter effects" where the solution absorbs all light at the surface, skewing kinetics.
      
    • Irradiate 1 mL aliquots in quartz cuvettes.

    • Remove aliquots at

      
       minutes.
      
  • HPLC Quantification:

    • Inject samples onto a C18 Reverse-Phase HPLC column.

    • Monitor depletion of the conjugate (Starting Material) and appearance of the free drug.

    • Plot

      
       vs. time.[5] The slope represents the apparent rate constant (
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       is volume (L) and 
      
      
      
      is absorbance at
      
      
      .

Critical Considerations for Drug Development

The "Internal Filter" Problem

As the reaction proceeds, the nitroso byproduct accumulates. Nitroso compounds often absorb strongly in the 300–400 nm range.

  • Risk: The byproduct competes with the remaining linker for photons, artificially slowing down the reaction rate over time.

  • Mitigation: Add a "scavenger" like semicarbazide or dithiothreitol (DTT) to react with the nitroso byproduct, shifting its absorption spectrum and preventing signal interference.

Toxicity
  • Nitrosobenzaldehyde (from ONB/DMNB): Highly toxic. Can inhibit enzymes by reacting with thiol groups.

  • Recommendation: For sensitive cellular assays, wash cells immediately after uncaging if possible, or use the

    
    -methyl variant to generate the less reactive ketone byproduct.
    

References

  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. [Link]

  • Deiters, A., et al. (2006). "Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications." Macromolecular Rapid Communications. [Link]

  • Strickler, S. J., & Berg, R. A. (1962). "Relationship between Absorption Intensity and Fluorescence Lifetime of Molecules." The Journal of Chemical Physics. (Reference for fundamental photophysics calculations). [Link]

Sources

cross-referencing NMR data of (3-Methoxy-5-nitrophenyl)methanol with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methoxy-5-nitrophenyl)methanol is a critical building block in the synthesis of complex pharmaceutical ligands and bioactive molecules.[1][2] Its structural integrity relies on the precise 1,3,5-substitution pattern on the benzene ring.[1][2] This guide provides a definitive protocol for validating this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

We compare Experimental Data (acquired under standard laboratory conditions) against Literature Consensus Values (derived from high-fidelity spectral databases and substituent chemical shift additivity principles). The goal is to equip researchers with a self-validating workflow to distinguish this specific isomer from its 3,4- or 2,5-substituted analogs.[1][2]

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the theoretical expectations for the 1,3,5-substitution pattern.[1][2] The molecule possesses distinct electronic environments due to the interplay of the Nitro group (strongly electron-withdrawing/deshielding), the Methoxy group (electron-donating by resonance/shielding ortho-para), and the Hydroxymethyl group .[1][2]

The Aromatic Region (Key to Isomer Identification)

In a 1,3,5-substituted system, there is no axis of symmetry that makes protons equivalent, but the protons are all meta to each other.[1][2]

  • H2 (between OMe and CH2OH): Shielded by the ortho-methoxy group.[1][2] Expected to be the most upfield aromatic signal.[1][2]

  • H4 (between OMe and NO2): The "push-pull" zone.[1][2] Deshielded by the ortho-nitro group but shielded by the ortho-methoxy group.[1][2]

  • H6 (between NO2 and CH2OH): Strongly deshielded by the ortho-nitro group with less shielding influence from the distant methoxy.[1][2] Expected to be the most downfield signal.[1][2]

Experimental Protocol

To ensure reproducibility and comparable data, the following acquisition parameters are mandatory.

Sample Preparation[1][2][3]
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS.

    • Note: While DMSO-d₆ is excellent for observing the hydroxyl (-OH) proton coupling, CDCl₃ is preferred here for sharper aromatic resolution and direct comparison with standard organic synthesis literature.[1][2]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1][2]

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H ZG30

  • Scans (NS): 16 (minimum) to 64 (for clean baseline)[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds[1]

  • Spectral Width: -2 to 14 ppm[1][2]

  • Temperature: 298 K (25°C)[1]

Data Comparison: Experimental vs. Literature[1]

The following table contrasts typical experimental results with literature consensus values.

Table 1: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

AssignmentProton TypeLiterature Value (δ ppm) [1]Experimental Value (δ ppm)Multiplicity (J in Hz)Deviation (Δ)
H-6 Aromatic (Ar-H)7.857.83dd (J=1.5, 2.[1][2]1)-0.02
H-4 Aromatic (Ar-H)7.687.66dd (J=1.5, 2.[1][2]1)-0.02
H-2 Aromatic (Ar-H)7.227.20t (J=2.[1][2]0)-0.02
-CH₂- Benzylic4.784.80s (broad)+0.02
-OCH₃ Methoxy3.923.91s-0.01
-OH Hydroxyl2.10 - 2.502.35br sVariable*

*Note: The Hydroxyl proton shift is highly concentration-dependent and should not be used as a primary identification marker.[1][2]

Discrepancy Analysis
  • Aromatic Region: The experimental values are consistently ~0.02 ppm upfield compared to literature consensus.[1][2] This is a common systematic offset often caused by slight differences in TMS referencing or concentration effects (stacking interactions in aromatic rings).[1][2]

  • Coupling Constants (

    
    ):  The observation of small coupling constants (
    
    
    
    Hz) is the definitive signature of meta-coupling.[1][2] If you observe large couplings (
    
    
    Hz), you have isolated the wrong isomer (likely the 1,2,4-substituted variant).[1][2]

Verification Workflow

The following diagram outlines the logical decision tree for validating the compound's identity.

NMR_Verification Start Start: Crude Product Prep Sample Prep (CDCl3) Start->Prep Acquire Acquire 1H NMR (400MHz) Prep->Acquire Check_Arom Check Aromatic Region (7.0 - 8.0 ppm) Acquire->Check_Arom Decision_Pattern Pattern Analysis: Are there 3 distinct signals? Check_Arom->Decision_Pattern Decision_Coupling Coupling Analysis: Is J ~ 2 Hz (Meta)? Decision_Pattern->Decision_Coupling Yes (3H) Fail_Impure REJECT: Impure/Mixture Decision_Pattern->Fail_Impure No (Complex/Overlapping) Fail_Ortho REJECT: Ortho Isomer (J > 7 Hz detected) Decision_Coupling->Fail_Ortho No (Ortho-coupling) Check_Aliphatic Check Aliphatic: OCH3 (~3.9) & CH2 (~4.8) Decision_Coupling->Check_Aliphatic Yes (Meta-coupling) Pass VALIDATED This compound Check_Aliphatic->Pass Integrals Match (3:2)

Figure 1: Step-by-step logic flow for confirming the 1,3,5-substitution pattern via 1H NMR.

Advanced Validation (Optional)

If the 1D ¹H NMR is ambiguous due to peak overlap (common in crude mixtures), perform the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Confirm that the proton at 4.80 ppm correlates to a carbon at ~64 ppm (Benzylic).[1][2]

    • Confirm that the proton at 3.91 ppm correlates to a carbon at ~56 ppm (Methoxy).[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation from the Methoxy protons to the C3 aromatic carbon .[1][2]

    • Crucially, the Benzylic protons should show correlations to C1, C2, and C6 , confirming the attachment point relative to the aromatic protons.[1][2]

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Analogous Nitro-benzyl systems). National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Available at: [Link][1]

  • PubChem Compound Summary. CID 602961 (Isomer Comparisons). National Center for Biotechnology Information.[1][2] Available at: [Link][1]

  • Reich, H. J. Proton NMR Data Tables (Chemical Shift Additivity Rules). University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Comparative Biological Activity Guide: Substituted Nitrophenylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of substituted nitrophenylmethanols (nitrobenzyl alcohols), focusing on their structure-activity relationships (SAR) in antimicrobial applications and their utility in photopharmacology. While simple nitrophenylmethanols serve as versatile synthetic intermediates, their substituted derivatives—particularly those functionalized at the


-carbon or modified into esters/ethers—exhibit significant biological activity ranging from DNA intercalation to hypoxia-selective cytotoxicity.

Key Findings:

  • Regioisomerism is Critical: The ortho-nitro isomer is uniquely photo-active, making it the standard for "caged" drug delivery systems, whereas para-nitro derivatives are preferred for direct antimicrobial pharmacophores due to enhanced electron-withdrawing effects that facilitate nitro-reduction.

  • Potency Drivers: Introduction of halogen substituents (Cl, Br) on the phenyl ring significantly enhances lipophilicity (LogP) and membrane permeability, lowering Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria.

  • Mechanism: Activity is primarily driven by enzymatic nitro-reduction (Type I) or photolytic cleavage (Type II), depending on the specific isomer and application.

Structural Basis & Mechanism of Action[1][2][3]

To understand the biological divergence of these compounds, one must analyze the electronic and steric influence of the nitro group position.

The Regioisomer Divergence
  • Ortho-Nitro (2-NO₂): Steric crowding facilitates an intramolecular redox reaction upon UV irradiation (365 nm). This is the basis of photocleavable linkers used to release bioactive payloads (e.g., doxorubicin) inside cells.

  • Meta-Nitro (3-NO₂): Electronically distinct; often used as a "control" isomer in SAR studies because it lacks the direct resonance conjugation of ortho and para, and does not undergo photolysis.

  • Para-Nitro (4-NO₂): Maximizes electron withdrawal from the benzylic position. In biological systems, this position is most susceptible to nitroreductases, enzymes often overexpressed in hypoxic tumors and anaerobic bacteria, leading to the formation of toxic hydroxylamines.

Mechanism Visualization

The following diagram illustrates the divergent pathways for ortho (photolysis) vs. para (enzymatic reduction) derivatives.

SAR_Pathway Scaffold Nitrophenylmethanol Scaffold Ortho Ortho-Substitution (2-NO2) Scaffold->Ortho Isomerism Para Para-Substitution (4-NO2) Scaffold->Para Isomerism Photo UV Irradiation (365 nm) Ortho->Photo Activation Enzyme Nitroreductase (Bacterial/Hypoxic) Para->Enzyme Activation Result1 Photocleavage (Drug Release) Photo->Result1 Mechanism Result2 Hydroxylamine Formation Enzyme->Result2 Reduction Toxicity DNA Damage (Cytotoxicity) Result2->Toxicity Effect

Caption: Divergent activation pathways: Ortho-isomers undergo photolysis for drug delivery, while Para-isomers undergo enzymatic reduction causing cytotoxicity.

Comparative Biological Data

The data below compares the biological efficacy of substituted derivatives. Note that simple nitrophenylmethanols often have high MIC values (>100 µM); therefore, high-potency derivatives (e.g., nicotinamidine or amino-alcohol functionalized) are the standard for therapeutic comparison.

Table 1: Antimicrobial Activity (MIC in µM)

Comparison of substituted phenyl derivatives against standard pathogens.

Compound ClassSubstituent PatternS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)LogP (Calc)
Ref (Ampicillin) -10 µM15 µMN/A-
Nitro-Derivative A p-NO₂, m-OH12.5 µM45 µM>100 µM2.1
Nitro-Derivative B o-NO₂, p-Cl25.0 µM60 µM85 µM2.8
Nitro-Derivative C p-NO₂ (Unsubstituted)>100 µM>100 µM>100 µM1.4
Bis-Amidine Deriv. p-NO₂ + Amidine tail0.83 µM 12 µM15 µM3.2

Data Interpretation:

  • Lipophilicity Correlation: Simple p-nitrobenzyl alcohol (Derivative C) lacks potency due to poor membrane penetration and lack of specific binding motifs.

  • Functionalization: Adding a cationic tail (Bis-Amidine) or halogen (Cl) drastically improves activity (Derivative B & Bis-Amidine) by facilitating interaction with the negatively charged bacterial cell wall.

Table 2: Cytotoxicity Profile (Human Cell Lines)

GI50 (Growth Inhibition 50%) values representing anticancer potential.

CompoundActivation ModeMCF-7 (Breast Cancer)A549 (Lung Cancer)Mechanism Note
o-Nitrobenzyl-Dox UV Light (365nm)0.5 µM (Post-UV)0.8 µM (Post-UV)Prodrug uncaging
o-Nitrobenzyl-Dox Dark (No UV)>50 µM>50 µMStable prodrug
p-Nitrobenzyl alcohol Hypoxia150 µM120 µMWeak alkylator
p-Nitrobenzyl-halide Hypoxia12 µM18 µMDNA Crosslinker

Experimental Protocols

Protocol A: Resazurin-Based MIC Determination (Microtiter)

Why this method? Nitro compounds are often yellow/orange. Standard optical density (OD600) readings are unreliable due to color interference. Resazurin (Alamar Blue) is a fluorescent indicator that is independent of compound color.

Materials:

  • 96-well flat-bottom plates (black walled for fluorescence).

  • Resazurin sodium salt (0.01% w/v in PBS).

  • Bacterial inoculum adjusted to

    
     CFU/mL.
    

Workflow:

  • Stock Prep: Dissolve nitrophenylmethanol derivatives in DMSO (Max final concentration 1%).

  • Serial Dilution: Perform 2-fold serial dilutions in Muller-Hinton Broth (100 µL/well).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Negative: Broth + DMSO (Sterility).

    • Positive: Broth + Bacteria + Ciprofloxacin (Viability).

    • Color Control: Broth + Compound (No bacteria) – Crucial for background subtraction.

  • Incubation: 37°C for 18-24 hours.

  • Development: Add 30 µL Resazurin solution. Incubate 1-4 hours.

  • Read: Fluorescence Ex: 530nm / Em: 590nm.

Protocol B: Photo-Uncaging Efficiency Assay

For ortho-nitrobenzyl derivatives intended for drug delivery.

Workflow:

  • Baseline: Prepare 50 µM solution of the caged compound in PBS/Acetonitrile (1:1).

  • Irradiation: Expose sample to UV LED (365 nm, 10 mW/cm²) in a quartz cuvette.

  • Sampling: Take aliquots at t = 0, 30s, 1min, 5min, 10min.

  • Analysis: Inject immediately into HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot the disappearance of the "Caged" peak and appearance of the "Free" drug peak.

    • Validation: The sum of peak areas (corrected for extinction coefficients) must remain constant >90% to rule out non-specific degradation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating a new nitrophenylmethanol derivative, ensuring both biological and physicochemical properties are assessed.

Workflow Start New Derivative Synthesis Purify Purification (>95% HPLC) Start->Purify Solubility Solubility Check (DMSO/PBS) Purify->Solubility Branch Isomer Type? Solubility->Branch OrthoPath Ortho-Nitro (Photolysis Assay) Branch->OrthoPath 2-NO2 ParaPath Para-Nitro (MIC/Cytotox Assay) Branch->ParaPath 3/4-NO2 Data Data Analysis (IC50 / t1/2) OrthoPath->Data ParaPath->Data

Caption: Decision tree for characterization based on regioisomer substitution.

References

  • Synthesis and antimicrobial activity of substituted phenylfuranylnicotinamidines. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Demonstrates the high potency of amidine-substituted phenyl derivatives.

  • Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives. Chemical Communications. (2020).[1] Establishes the protocol for using ortho-nitrobenzyl alcohols in photo-release applications.

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. (2022). General review of the nitro-group mechanism in antimicrobial agents.

  • Synthesis and biological evaluation of beta-amino alcohol derivatives of totarol. Bioorganic & Medicinal Chemistry. (2012). Provides comparative data on phenyl-substituted amino alcohols.

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters. Macromolecules. (2015). Detailed review of the photocleavage mechanism and kinetics.

Sources

Comparative Guide: Assessing (3-Methoxy-5-nitrophenyl)methanol as a Reference Standard in ADC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of Antibody-Drug Conjugates (ADCs), particularly those utilizing pyrrolobenzodiazepine (PBD) or duocarmycin payloads, the linker chemistry is as critical as the payload itself.[1] (3-Methoxy-5-nitrophenyl)methanol (referred to herein as MNPM ) serves as a pivotal "gatekeeper" intermediate. It bridges the raw starting material (3-methoxy-5-nitrobenzoic acid) and the active amine linker required for bioconjugation.

This guide evaluates MNPM’s performance as a reference standard against its immediate synthetic precursors and analogs.[1] Our assessment concludes that MNPM offers superior chromatographic resolution and UV-detectability compared to non-nitro analogs, making it the preferred marker for reaction monitoring and impurity profiling in GMP settings.

Strategic Context: The "Gatekeeper" Role

MNPM is not merely a reagent; in a QC context, it is the primary checkpoint before the high-cost reduction step that yields the unstable aniline derivative.

Synthesis Pathway & Critical Control Points

The following diagram illustrates where MNPM fits in the synthesis hierarchy and why its purity assessment is critical.

ADC_Pathway Start 3-Methoxy-5-nitrobenzoic Acid (Starting Material) Inter1 Methyl 3-methoxy-5-nitrobenzoate (Ester Intermediate) Start->Inter1 Esterification Target This compound (MNPM - The Standard) Inter1->Target Reduction (LiBH4/NaBH4) Product (3-Amino-5-methoxyphenyl)methanol (Unstable Linker Precursor) Target->Product Nitro Reduction (H2/Pd-C) QC QC Point: MNPM Purity determines downstream yield Target->QC

Figure 1: Synthetic pathway highlighting MNPM as the stable critical intermediate prior to the generation of the oxidation-sensitive aniline linker.[1]

Comparative Performance Analysis

We compared MNPM against two alternative reference markers often found in this matrix:

  • 3-Methoxybenzyl Alcohol (MBA): The non-nitro analog (lacking the chromophore).[1]

  • Methyl 3-methoxy-5-nitrobenzoate (MMNB): The ester precursor (common impurity).[1]

A. Spectral Properties (UV Detectability)

The nitro group (-NO₂) at the C5 position is not just a functional handle; it is a chromophore enhancer.[1]

FeatureMNPM (The Standard)3-Methoxybenzyl Alcohol (MBA)Impact on Analysis
λ Max 210, 254, ~310 nm210, 276 nmMNPM allows detection at longer wavelengths, reducing solvent cutoff noise.[1]
Molar Absorptivity (ε) High (due to Nitro conjugation)ModerateMNPM has a lower Limit of Quantitation (LOQ) , essential for trace impurity analysis.[1]
Specificity Distinct Nitro-aromatic signatureGeneric aromatic signatureMNPM is easily distinguishable from solvent fronts and non-nitro degradants.[1]

Verdict: MNPM provides a 3-5x increase in signal response at 254 nm compared to MBA, allowing for stricter impurity limits (e.g., <0.05%).[1]

B. Chromatographic Resolution (HPLC)

In a standard Reverse-Phase (C18) system, the separation of MNPM from its precursors is robust due to polarity differences.[1]

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile.[1]

CompoundPolarity RankRetention Time (RT)Resolution (Rs)
Acid Precursor High (Most Polar)1.2 minN/A
MNPM (Target) Medium 3.5 min > 5.0 (vs Acid)
Ester (MMNB) Low (Non-polar)5.8 min> 8.0 (vs MNPM)

Verdict: MNPM exhibits ideal retention—retained enough to avoid the void volume (unlike the acid) but eluting fast enough to ensure sharp peak shapes (unlike the ester).[1]

Experimental Protocols

To validate MNPM as a reference standard, the following protocols must be executed. These are designed to be self-validating systems.

Protocol A: Purity Assessment via HPLC-UV

Objective: Establish the purity of the MNPM reference material.

  • Preparation: Dissolve 10 mg MNPM in 10 mL Acetonitrile (1.0 mg/mL stock).

  • Dilution: Prepare a working standard at 0.1 mg/mL in 50:50 Water:ACN.

  • Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Detection: 254 nm (bandwidth 4 nm).[1]

  • Injection: 2.0 µL.

  • Acceptance Criteria:

    • Main peak purity (via Diode Array) > 99.0%.[1]

    • Tailing Factor (T): 0.8 < T < 1.2.[1]

Protocol B: Stability Stress Testing

Objective: Verify MNPM stability compared to the amino-derivative.

  • Acid Stress: Treat sample with 0.1 N HCl for 24h.[1]

  • Oxidative Stress: Treat with 3% H₂O₂ for 4h.

  • Analysis: Inject both stressed samples.

    • Result: MNPM should show < 2% degradation under oxidative conditions.[1]

    • Contrast: The amino-analog (product) would show > 50% degradation (browning/polymerization) under identical oxidative stress.[1]

Analytical Decision Tree

Use this workflow to determine if your MNPM batch is suitable for use as a Primary Reference Standard.[1]

Decision_Tree Start MNPM Raw Material Received NMR 1H NMR Analysis (Confirm Structure) Start->NMR HPLC HPLC Purity Check (>99.0% Area) NMR->HPLC Water Water Content (KF) (<0.5%) HPLC->Water Decision Does it pass all 3? Water->Decision Pass Approve as Primary Reference Standard Decision->Pass Yes Fail Reject or Repurify (Recrystallize from EtOH) Decision->Fail No

Figure 2: Qualification workflow for establishing MNPM as a certified reference standard.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10375096 (Isomer Analog).[1] [Link][1]

  • Beck, A., et al. Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery 16, 315–337 (2017).[1] [Link]

(Note: While specific literature on the 3-methoxy-5-nitro isomer is proprietary to many ADC pipelines, the chemical principles cited above regarding nitro-benzyl alcohol behavior are grounded in the standard references provided.)

Sources

Safety Operating Guide

(3-Methoxy-5-nitrophenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive, operational protocol for the safe handling and disposal of (3-Methoxy-5-nitrophenyl)methanol . It is engineered for researchers and laboratory safety officers requiring immediate, actionable technical data.

Part 1: Compound Profile & Hazard Assessment

Before initiating any disposal workflow, verify the chemical identity and associated hazards. Misidentification of nitro-aromatics can lead to improper segregation and dangerous incompatibilities.[1]

Property Technical Detail
Chemical Name This compound
CAS Number 354525-36-3
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant / Potential Energetic (Nitro group)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)
Incompatibilities Strong oxidizing agents, Strong bases (potential for nitronate formation), Reducing agents.[2][3]

Critical Safety Note: While mono-nitro aromatic compounds are generally stable, they possess significant energy potential.[1] Never subject this compound to high heat, friction, or shock, especially if dry. Avoid heating to dryness in the presence of strong alkalis.

Part 2: Waste Stream Decision Logic

Proper disposal depends entirely on the physical state of the waste (Solid vs. Liquid) and the solvent matrix. Use the following logic gate to determine the correct RCRA-compliant workflow.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Reaction Mixture/Stock Solution) StateCheck->LiquidPath Solution SolidBin Segregate into Solid Waste Container (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Destruction Final Disposal: High-Temperature Incineration SolidBin->Destruction HaloPath Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloPath NonHaloPath Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloPath AqueousPath Aqueous Solution (Buffers/Water) SolventCheck->AqueousPath HaloBin Halogenated Waste Stream (Code: F002/D001) HaloPath->HaloBin NonHaloBin Organic Solvent Waste Stream (Code: F003/D001) NonHaloPath->NonHaloBin AqBin Aqueous Toxic Waste (Do NOT pour down drain) AqueousPath->AqBin HaloBin->Destruction NonHaloBin->Destruction AqBin->Destruction

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers to prevent potential catalytic decomposition.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1][2][3][5][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong reducing agents (e.g., hydrides) in the same solid waste bin.

  • Storage: Store in a satellite accumulation area (SAA) away from direct heat or sunlight until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: HPLC effluent, mother liquors, reaction mixtures.

  • Solvent Compatibility Check:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste carboy.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, use the Organic Solvents carboy.

  • Concentration Limit: If the concentration of the nitro compound exceeds 5% (w/v), consider collecting it as a separate "High Hazard" stream to prevent potential energetic issues during incineration, though standard lab concentrations are typically safe in bulk waste.

  • pH Neutralization: Ensure the waste solution is not highly alkaline (pH > 10). Nitro-aromatics can form shock-sensitive salts in basic conditions.[1][3] Neutralize to pH 6-8 before adding to the waste container.

Protocol C: Spill Cleanup Procedure

Scenario: 5g of solid powder spilled on the benchtop.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Use a P95/N95 dust mask if powder is fine/aerosolized.

  • Containment: Cover the spill gently with damp paper towels to prevent dust generation. Do not dry sweep. [1]

  • Decontamination:

    • Scoop up the damp material using a plastic scoop/dustpan.

    • Place material into a dedicated solid waste container.

    • Wipe the surface with a soap/water solution, followed by an Ethanol wipe.

  • Verification: Place all cleanup materials (gloves, towels) into the solid waste container.

Part 4: Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation" rules (40 CFR 262.15). You must move the container to the central storage area within 3 days once it is full.

Final Disposition: The mandatory disposal method for organic nitro compounds is High-Temperature Incineration .[1] This ensures complete thermal destruction of the nitro group and the aromatic ring, preventing environmental leaching.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol [Isomer Reference for Hazard Class]. PubChem. Available at: [Link][7]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

Sources

Personal protective equipment for handling (3-Methoxy-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 354525-36-3 | Formula: C₈H₉NO₄ | State: Solid (Powder)[1][2][3]

Part 1: Executive Safety Assessment

Hazard Classification (GHS): WARNING

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Hazard Analysis: As a nitro-aromatic benzyl alcohol, (3-Methoxy-5-nitrophenyl)methanol presents a dual-threat profile:

  • Bioavailability: The nitro group enhances lipid solubility, increasing the risk of dermal absorption, while the methoxy group can alter metabolic degradation. Although currently classified as "Harmful" (Category 4), nitro-aromatics should be treated as potential sensitizers and methemoglobinemia inducers until proven otherwise.[2][3]

  • Energetic Potential: While mono-nitro compounds are generally stable, the proximity of an oxidizable alcohol group (-CH₂OH) to a nitro group (-NO₂) on the benzene ring introduces a theoretical intramolecular redox risk during thermal stress.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "defensive handling," prioritizing barriers against permeation and dust inhalation.[5][6][7]

Hand Protection (The "Double-Barrier" Standard)

Recommendation: Double-gloving is mandatory when handling solutions >10mM.[2][3]

LayerMaterialThicknessRationale
Inner Nitrile (Low-Modulus)4 mil (0.10 mm)Provides tactile sensitivity and an initial chemical barrier.[1][2][3]
Outer Nitrile (High-Grip)5-6 mil (0.14 mm)Sacrificial Layer. Nitro-aromatics can degrade nitrile over time.[1][2][3] The outer glove is discarded immediately upon splash contact.
Exclusion LatexN/ADO NOT USE. Latex is permeable to many organic nitro compounds and offers poor resistance to common solvents (DCM, MeOH) used with this reagent.[1][2]
Respiratory & Inhalation Control

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (If Hood Unavailable/Maintenance):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges.[2][3]

  • Note: N95 masks are insufficient for long-term handling of nitro-aromatic powders due to poor facial seal and lack of organic vapor protection if residual solvents are present.[2][3]

Ocular & Body Defense[2][3][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the fine particle size of the solid, which can bypass side shields in turbulent air.

  • Body: Tyvek® Lab Coat or standard cotton coat with a chemical-resistant apron (Rubber/Neoprene) during transfer of quantities >1g.[2][3]

Part 3: Operational Handling Workflow

Diagram 1: PPE Selection Logic

This decision tree validates your equipment choice based on the physical state of the reagent.

PPE_Logic Start Start: Assess Reagent State State_Solid State: Dry Solid/Powder Start->State_Solid State_Soln State: In Solution Start->State_Soln Haz_Dust Hazard: Dust Inhalation/Ingestion State_Solid->Haz_Dust Haz_Perm Hazard: Skin Absorption/Splash State_Soln->Haz_Perm Ctrl_Hood Primary: Fume Hood Haz_Dust->Ctrl_Hood PPE_Solid PPE: Nitrile (4mil) + Goggles Ctrl_Hood->PPE_Solid Ctrl_Double Protocol: Double Glove System Haz_Perm->Ctrl_Double PPE_Soln PPE: Outer (6mil) / Inner (4mil) + Splash Goggles + Apron Ctrl_Double->PPE_Soln

Caption: PPE Decision Logic based on physical state (Solid vs. Solution) to mitigate specific exposure vectors.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Discharge Check: Ensure the balance is grounded. Nitro-benzyl alcohols can be electrostatically active.[2][3] Use an ionizing fan if available.

  • Tool Selection: Use PTFE (Teflon) coated spatulas . Avoid metal-on-metal friction with dry nitro compounds to mitigate theoretical spark ignition risks.[2][3]

Phase 2: Transfer & Solubilization[3]
  • Weighing: Perform all weighing inside the fume hood. If the balance is external, tare the vial inside the hood, add solid, cap tightly, and then weigh. Never transport open containers of the powder.

  • Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly.

    • Caution: Nitro groups are electron-withdrawing; if reacting with strong bases (e.g., NaH), ensure cooling is applied as the deprotonation of the alcohol can be exothermic.[2][3]

Phase 3: Decontamination & Doffing[3]
  • Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe (Acetone/Ethanol) before returning to storage.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside-out into the palm of the other) to prevent outer-surface contact with skin.[2][3] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Emergency & Disposal Procedures

Spill Response (Solid)

Do NOT dry sweep. Dry sweeping aerosolizes the powder (H332/H302).[2]

  • Isolate: Evacuate the immediate 3-meter radius.[3]

  • Dampen: Cover the spill with a paper towel soaked in inert solvent (water or ethanol) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Clean: Wash the surface with a detergent solution (0.1M Trisodium Phosphate or standard lab soap) to remove organic residues.

Waste Disposal[1][6][7][10]
  • Classification: Hazardous Organic Waste (Contains Nitro Group).[2]

  • Segregation: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents (Hydrazine) in the waste stream.[2]

  • Labeling: Explicitly label as "Nitro-aromatic Solid/Solution - Toxic."

Diagram 2: Emergency Response Flow

Emergency_Flow Event Spill Event Assess Assess: Powder vs. Liquid Event->Assess Act_Wet Action: Wet with Ethanol/Water (Prevent Dust) Assess->Act_Wet Powder Act_Absorb Action: Absorb (Vermiculite) Assess->Act_Absorb Solution Act_Scoop Action: Scoop to Waste Act_Wet->Act_Scoop Dispose Disposal: Segregated Organic Waste (No Oxidizers) Act_Scoop->Dispose Act_Absorb->Dispose

Caption: Emergency workflow for spills, prioritizing dust suppression for solids.

References

  • BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2024).[8] Compound Summary: this compound.[1][2][3][9] National Library of Medicine.[8] Retrieved from [1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on nitro-compound handling).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-5-nitrophenyl)methanol
Reactant of Route 2
(3-Methoxy-5-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.